Technical Documentation Center

N-Methyl-1-pentanamine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-1-pentanamine Hydrochloride
  • CAS: 74109-19-6

Core Science & Biosynthesis

Foundational

Chemical properties of N-Methyl-1-pentanamine Hydrochloride

Executive Summary N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) is a secondary aliphatic amine salt serving as a critical building block in organic synthesis, particularly in the development of pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) is a secondary aliphatic amine salt serving as a critical building block in organic synthesis, particularly in the development of pharmaceutical intermediates, surfactants, and structure-directing agents for molecular sieves (SAPO). While its free base form is a volatile, corrosive liquid, the hydrochloride salt offers enhanced stability, reduced volatility, and improved water solubility, making it the preferred form for solid-state storage and precise stoichiometric handling in reaction manifolds.

This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[1]

N-Methyl-1-pentanamine Hydrochloride consists of a five-carbon alkyl chain terminated by a secondary amine group, stabilized as a chloride salt. The steric profile is dominated by the flexible pentyl chain, while the N-methyl group introduces a specific electronic signature distinct from primary amines.

Table 1: Chemical Identifiers
ParameterDetail
IUPAC Name N-methylpentan-1-amine hydrochloride
Common Synonyms N-Methylpentylamine HCl; Methylamylamine hydrochloride
CAS Number (Salt) 74109-19-6
CAS Number (Free Base) 25419-06-1
Molecular Formula

Molecular Weight 137.65 g/mol (Salt); 101.19 g/mol (Base)
SMILES CCCCCNC.[H]Cl
InChI Key OAHSLUNDGJLVMH-UHFFFAOYSA-N

Physicochemical Profile

Understanding the phase behavior difference between the free base and the salt is crucial for process design. The conversion to the hydrochloride salt dramatically alters the physical state, melting point, and solubility profile.

Table 2: Comparative Physical Properties
PropertyFree Base (

)
Hydrochloride Salt (

)
Physical State (25°C) Colorless LiquidWhite to off-white Crystalline Solid
Melting Point -88°C (approx.)>150°C (Typical for amine salts; experimental determination recommended)
Boiling Point 116–118°CDecomposes prior to boiling
Density 0.738 g/mLN/A (Solid bulk density varies)
Solubility (Water) ModerateHigh (Ionic dissociation)
Solubility (Organics) High (Ether, Toluene)Low (Ether); Moderate (Ethanol, DMSO)
pKa (Conjugate Acid) ~10.84 (Predicted)N/A (Salt form is the conjugate acid)
Hygroscopicity LowModerate to High (Requires desiccation)

Scientist’s Note on Solubility: The hydrochloride salt is highly polar. When designing extraction protocols, avoid non-polar solvents (hexane, ether) for the salt. Instead, liberate the free base with NaOH/NaHCO₃ if extraction into organic media is required.

Synthesis & Manufacturing Protocols

The most robust route for synthesizing high-purity N-Methyl-1-pentanamine is Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation of pentylamine with methyl halides.

Protocol A: Reductive Amination (Benzaldehyde Route)

Rationale: This two-step "one-pot" variation allows for the isolation of the intermediate imine if necessary, but is typically performed continuously to ensure high yield.

Reagents:

  • 1-Pentanamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Dimethyl Sulfate or Methyl Iodide (Methylating agent)

  • Hydrolysis agent (HCl/H₂O)

Note: A more modern, "green" alternative uses Formaldehyde and Formic Acid (Eschweiler-Clarke), but the Benzaldehyde route provides excellent control over mono-methylation.

Step-by-Step Workflow:

  • Imine Formation: Charge a reactor with 1-pentanamine and dry toluene. Add benzaldehyde dropwise at reflux to form the Schiff base (N-benzylidenepentanamine). Remove water via Dean-Stark trap.

  • Methylation: Cool the solution to 0–5°C. Add dimethyl sulfate (1.1 eq) slowly to form the iminium salt.

  • Hydrolysis: Hydrolyze the intermediate with dilute HCl under reflux. This cleaves the benzaldehyde (which can be recovered) and yields N-methyl-1-pentanamine hydrochloride in the aqueous layer.

  • Isolation: Wash the aqueous layer with ether to remove benzaldehyde. Basify with NaOH to pH >12 to liberate the free amine. Extract into ether/DCM.

  • Salt Formation: Dry the organic layer (

    
    ). Bubble anhydrous HCl gas or add HCl in dioxane to precipitate the target N-Methyl-1-pentanamine Hydrochloride. Filter and dry under vacuum.
    
Visualization: Synthesis Pathway

SynthesisPathway Start 1-Pentanamine (Primary Amine) Step1 Schiff Base Formation (+ Benzaldehyde) Start->Step1 - H2O Step2 Methylation (+ Dimethyl Sulfate) Step1->Step2 Iminium Salt Step3 Hydrolysis (+ HCl/H2O) Step2->Step3 Cleavage End N-Methyl-1-pentanamine HCl (Target Salt) Step3->End Purification

Figure 1: Step-wise synthesis via the Schiff base intermediate, ensuring mono-methylation specificity.

Analytical Characterization

Validating the identity of N-Methyl-1-pentanamine Hydrochloride requires distinguishing it from the primary amine precursor and the tertiary dimethyl impurity.

Spectroscopic Signatures
1. Proton NMR (

-NMR) in

  • N-Methyl Group: A singlet (or broad singlet due to coupling) appearing at 2.6 – 2.7 ppm . In the salt form, this peak may shift downfield slightly compared to the free base due to the positive charge on the nitrogen.

  • 
    -Methylene (
    
    
    
    ):
    A triplet around 2.9 – 3.0 ppm . The deshielding effect of the ammonium cation is significant here.
  • Alkyl Chain: Multiplets at 1.3 – 1.7 ppm (beta/gamma carbons) and a triplet at ~0.9 ppm (terminal methyl).

2. Infrared Spectroscopy (FT-IR)
  • Amine Salt Stretch: A broad, strong band between 2700 – 3000 cm⁻¹ characteristic of the

    
     stretch in secondary amine salts.
    
  • Absence of C=O: Confirms no residual benzaldehyde or amide byproducts.

Characterization Workflow

AnalysisTree Start Sample: White Solid Solubility Soluble in Water? Start->Solubility SilverTest AgNO3 Test (Chloride?) Solubility->SilverTest Yes Result_Fail REJECT (Impurity/Free Base) Solubility->Result_Fail No (Likely Free Base) NMR 1H-NMR Analysis SilverTest->NMR Precipitate (Cl-) SilverTest->Result_Fail No Precipitate Purity Melting Point (Sharp Range?) NMR->Purity Singlet at 2.6ppm (N-Me) NMR->Result_Fail Missing N-Me or Multiple Me peaks Result_Pass CONFIRMED N-Methyl-1-pentanamine HCl Purity->Result_Pass Sharp Purity->Result_Fail Broad (Mixed Salts)

Figure 2: Analytical decision tree for verifying salt identity and purity.

Reactivity & Applications

Reactivity Profile

N-Methyl-1-pentanamine HCl acts as a nucleophile once the free base is liberated.

  • Alkylation: Reacts with alkyl halides to form tertiary amines (e.g., N,N-dimethylpentylamine).

  • Acylation: Reacts with acid chlorides or anhydrides to form N-methyl-N-pentyl amides.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common scaffold in medicinal chemistry.

Key Applications
  • Pharmaceutical Intermediates: Used as a fragment in the synthesis of ibandronate analogs and other bone resorption inhibitors where specific alkyl chain lengths regulate lipophilicity.

  • Molecular Sieves (SAPO): The molecule acts as a template or structure-directing agent (SDA) in the synthesis of silicoaluminophosphate zeolites, guiding the formation of specific pore sizes.

  • Surfactants: Precursor to cationic surfactants used in corrosion inhibition.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.[1][2]

  • Shelf Life: >2 years if protected from moisture.

Safety Hazards (GHS Classification)
  • Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage (applicable strongly to free base; salt is irritant/corrosive to mucous membranes).

  • PPE: Wear nitrile gloves, chemical safety goggles, and use a fume hood when handling the powder to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • Google Patents (2013).CN103012155A - Preparation method of N-methyl-pentylamine.
  • NIST Chemistry WebBook. 1-Pentanamine, N-methyl- (Free Base Data). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-1-pentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword This guide serves as a comprehensive technical resource on N-Methyl-1-pentanamine Hydrochloride, a key chemical intermediate with significant appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on N-Methyl-1-pentanamine Hydrochloride, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, the aim is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. This document is structured to be a self-validating system, with every protocol and piece of data supported by authoritative sources.

Section 1: Chemical Identity and Properties

CAS Number and Synonyms
  • N-Methyl-1-pentanamine Hydrochloride:

    • CAS Number: 74109-19-6[1][2]

  • N-Methyl-1-pentanamine (Free Base):

    • CAS Number: 25419-06-1[3][4][5]

    • Synonyms: N-Methylpentylamine, N-methyl-n-pentylamine, Amylmethylamine, 1-Pentanamine, N-methyl-[3][4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Methyl-1-pentanamine and its hydrochloride salt is presented in the table below.

PropertyN-Methyl-1-pentanamineN-Methyl-1-pentanamine HydrochlorideReferences
Molecular Formula C6H15NC6H16ClN[2][3]
Molecular Weight 101.19 g/mol 137.65 g/mol [2][3]
Appearance Colorless liquidWhite to off-white crystalline solid[7]
Boiling Point 116-118 °CNot available[7]
Melting Point -87.87 °C (estimate)Not available[7]
Flash Point 12.77 °C (closed cup)Not available[7]
Density 0.738 g/cm³ at 25 °CNot available[7]

Section 2: Synthesis of N-Methyl-1-pentanamine Hydrochloride

The synthesis of N-Methyl-1-pentanamine Hydrochloride is typically a two-step process involving the synthesis of the free base, N-Methyl-1-pentanamine, followed by its conversion to the hydrochloride salt. A common and efficient method for the synthesis of the free base is through reductive amination.

Synthesis of N-Methyl-1-pentanamine via Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the desired amine.[8] For the synthesis of N-Methyl-1-pentanamine, pentanal is reacted with methylamine.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pentanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a solution of methylamine (1.1-1.5 equivalents) in the same solvent. If using methylamine hydrochloride, a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) should be added to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-pentylidenemethanamine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • To the stirring solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to control any potential exotherm. Sodium cyanoborohydride (NaBH₃CN) is also an effective reducing agent that can selectively reduce the imine in the presence of unreacted aldehyde.[9]

    • Continue to stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the excess reducing agent.

    • Adjust the pH of the solution to basic (pH > 10) with a suitable base (e.g., NaOH) to ensure the amine is in its free base form.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-1-pentanamine.

    • The crude product can be purified by distillation under reduced pressure.

G start Start: Pentanal and Methylamine imine_formation Imine Formation (Solvent, optional base) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Work-up (Quench, pH adjustment) reduction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation) extraction->purification product Product: N-Methyl-1-pentanamine purification->product

Caption: General workflow illustrating the use of N-Methyl-1-pentanamine as a building block in API synthesis.

Building Block in Medicinal Chemistry

The N-alkyl-pentanamine scaffold is of interest in medicinal chemistry for the development of new therapeutic agents. For example, derivatives of N-alkyl-2-pentanamine have been incorporated into the side chains of 4-aminoquinoline-based antimalarial drugs. [10]The pentyl chain provides appropriate lipophilicity, and the secondary amine allows for further functionalization to optimize the drug's properties.

Section 5: Safety, Handling, and Storage

Proper handling and storage of N-Methyl-1-pentanamine Hydrochloride are crucial for laboratory safety.

Hazard Identification
  • N-Methyl-1-pentanamine (Free Base): Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. [7]* N-Methyl-1-pentanamine Hydrochloride: May be harmful if swallowed. Causes skin and eye irritation.

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

Storage
  • Store in a cool, dry, and well-ventilated place. [7]* Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents. [7]

Material Compatibility

When selecting storage containers and reaction vessels, it is important to consider material compatibility. A comprehensive chemical compatibility chart should be consulted. [11]

References

  • BLD Pharm. N-Methylpentan-1-amine hydrochloride.
  • PubChem. N-Methyl-1-pentanamine Hydrochloride | C6H16ClN | CID 19875368.
  • PubChem. N-Methylpentylamine | C6H15N | CID 117479.
  • NIST. 1-Pentanamine, N-methyl-.
  • SIELC Technologies. (2018, May 17). N-Methylpentylamine.
  • PharmaCompass. N-Methyl-n-pentylamine.
  • ChemicalBook. (2025, September 27).
  • PubChem. Methylamine hydrochloride | CH5N.ClH | CID 6364545.
  • Fisher Scientific. (2012, March 23).
  • Wikipedia.
  • YouTube. (2023, March 16).
  • Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O).
  • BenchChem. Applications of N-Ethyl-2-pentanamine Derivatives in Medicinal Chemistry: A Focus on Antimalarial Agents.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • Journal of Chemical Education. (2023, October 17).
  • Cheméo. Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1).
  • PubChem. N-Methyl-1-pentanamine Hydrochloride.
  • PharmaCompass.
  • OpenBU. (2011, July 14).
  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • ChemSusChem. (2020).
  • NIST. 1-Pentanamine, N-methyl-.
  • HELIX Chromatography. HPLC Methods for analysis of Methylamine.
  • Master Organic Chemistry. (2017, September 1).
  • Clearsynth. N-Methyl-1-Naphthyl methyl amine hydrochloride | CAS No. 65473-13-4.
  • ResearchGate. (PDF)
  • CRIPS. (2022, November-December).
  • Pharmaceutical Technology. (2025, March 11). Advancing API Synthesis.
  • Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18).
  • BOC Sciences.
  • WIPO Patentscope. (2004, September 23). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine).

Sources

Foundational

Molecular weight and structure of N-Methyl-1-pentanamine HCl

Structural Characterization, Synthesis, and Analytical Profiling Executive Summary N-Methyl-1-pentanamine Hydrochloride (also known as N-Methylpentylamine HCl) is a secondary amine salt widely utilized as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Analytical Profiling

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (also known as N-Methylpentylamine HCl) is a secondary amine salt widely utilized as a building block in organic synthesis and drug development.[1][2] It serves as a critical intermediate for introducing the N-methylpentyl motif into pharmaceutical candidates, particularly in the development of antifungal agents (e.g., analogues of Terbinafine) and surface-active agents.

This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, synthesis pathways, and quality control (QC) protocols. It is designed for researchers requiring high-purity standards and reproducible experimental data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The transition from the free base (N-Methyl-1-pentanamine) to the hydrochloride salt significantly alters the compound's physical state, stability, and solubility profile. The salt form is preferred for storage and handling due to the volatility and oxidative susceptibility of the free amine.

Table 1: Chemical Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name N-Methylpentan-1-amineN-Methylpentan-1-amine hydrochloride
CAS Number 25419-06-1 74109-19-6
Molecular Formula C₆H₁₅NC₆H₁₆ClN (or C₆H₁₅N[1][2][3][4][5][6][7][8][9][10][11] · HCl)
Molecular Weight 101.19 g/mol 137.65 g/mol
Physical State Colorless liquidWhite crystalline solid (Hygroscopic)
Boiling Point 116–118 °CN/A (Decomposes/Sublimes)
Solubility Organic solvents (Ether, DCM)Water, Methanol, Ethanol
SMILES CCCCCNCCCCCCNC.Cl
Structural Analysis
Molecular Geometry and Bonding

The core structure consists of a five-carbon linear chain (pentyl group) attached to a nitrogen atom, which is also bonded to a methyl group. In the hydrochloride form, the nitrogen atom is protonated, carrying a positive charge (


), and is ionically bonded to a chloride anion (

).
  • Lipophilicity: The pentyl chain imparts significant lipophilic character, while the ammonium headgroup provides hydrophilicity. This amphiphilic nature makes the compound useful in surfactant studies and membrane permeability assays.

  • Salt Stabilization: Protonation of the secondary amine prevents lone-pair oxidation and suppresses volatility, a critical factor for accurate dosing in biological assays.

Diagram 1: Structural Representation & Salt Formation

The following diagram illustrates the protonation event transforming the volatile free base into the stable hydrochloride salt.

ChemicalStructure FreeBase Free Base (N-Methylpentylamine) C6H15N Volatile Liquid Salt Hydrochloride Salt (N-Methylpentylamine HCl) C6H15N·HCl Crystalline Solid FreeBase->Salt Protonation (Ether/Dioxane) HCl HCl (Hydrochloric Acid) HCl->Salt

Figure 1: Conversion of N-Methylpentylamine to its Hydrochloride salt to ensure stability and water solubility.

Synthesis & Preparation Protocols

For research applications requiring high purity (>98%), the synthesis typically follows a Reductive Amination pathway or direct Alkylation . The Reductive Amination route is preferred to avoid over-alkylation (formation of quaternary ammonium salts).

Method A: Reductive Amination (Preferred)

This method couples pentanal (valeraldehyde) with methylamine in the presence of a reducing agent.

  • Reagents: Pentanal (1.0 eq), Methylamine (1.1 eq, typically as HCl salt or solution), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCM or THF (Solvent).

  • Procedure:

    • Dissolve pentanal in DCM.

    • Add methylamine and stir for 30 min to form the imine/iminium intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Salt Formation:

    • Dissolve the crude oil (free base) in anhydrous diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise until precipitation ceases.

    • Filter the white solid and recrystallize from Ethanol/Ether.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Reagents: Pentanal + Methylamine Imine Intermediate: Iminium Ion Formation Start->Imine DCM, RT, 30 min Reduction Reduction: Na(OAc)3BH or NaBH4 Imine->Reduction Reductive Amination FreeBase Crude Free Base (Oil) Reduction->FreeBase Workup (NaHCO3) SaltForm Salt Formation: Add HCl in Et2O FreeBase->SaltForm Precipitation QC Quality Control: NMR, Titration SaltForm->QC Recrystallization

Figure 2: Step-by-step synthesis via reductive amination to minimize side-products.

Analytical Profiling & Quality Control

To validate the identity and purity of N-Methyl-1-pentanamine HCl, the following analytical signatures must be confirmed.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Methanol (MeOD) or D₂O. Note: In D₂O, the amine protons (NH₂⁺) will exchange and may not be visible.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment
N-CH₃ 2.6 – 2.7Singlet (s)3HMethyl group on Nitrogen
N-CH₂ 2.9 – 3.0Triplet (t)2HMethylene adjacent to Nitrogen
CH₂ 1.6 – 1.7Multiplet (m)2HBeta-methylene
CH₂ 1.3 – 1.4Multiplet (m)4HCentral methylene chain
CH₃ 0.9Triplet (t)3HTerminal methyl group
B. Chloride Titration
  • Method: Argentometric titration (Volhard or Potentiometric).

  • Expectation: Theoretical Chloride content = 25.76% (35.45 / 137.65).

  • Acceptance Criteria: 25.5% – 26.0% Cl⁻.

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: m/z 102.13 [M+H]⁺ (Corresponds to the protonated free base C₆H₁₆N⁺).

Handling, Stability, and Safety
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis errors in weighing.

  • Solubility:

    • High: Water, Methanol, Ethanol, DMSO.

    • Low: Diethyl ether, Hexane, Toluene.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

    • First Aid: In case of contact, flush with water for 15 minutes.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Pentanamine, N-methyl- (Free Base Data). NIST Chemistry WebBook, SRD 69.[12] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational reference for the synthesis protocol described).

Sources

Exploratory

Solubility of N-Methyl-1-pentanamine Hydrochloride in water vs organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6). As a secondary amine salt featuring a medium-length al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6). As a secondary amine salt featuring a medium-length alkyl chain (C5) and a polar ionic headgroup, this compound exhibits distinct amphiphilic properties critical for drug formulation, synthesis purification, and liquid-liquid extraction workflows.

Key Takeaway: The hydrochloride salt demonstrates high solubility in water and polar protic solvents (e.g., ethanol) due to strong ion-dipole interactions, but exhibits negligible solubility in non-polar hydrocarbons (e.g., hexane), a property that can be exploited for high-yield purification via precipitation.

Chemical Identity & Structural Basis[1][2]

To understand solubility, we must first analyze the competition between the hydrophobic alkyl tail and the ionic headgroup.

PropertyDetails
Compound Name N-Methyl-1-pentanamine Hydrochloride
Free Base CAS 25419-06-1
Salt CAS 74109-19-6
Molecular Formula

Molecular Weight 137.65 g/mol
Structure

pKa (Predicted) ~10.8 (Conjugate acid)
The Amphiphilic Conflict

The molecule consists of two distinct domains:

  • Hydrophobic Domain: The pentyl (

    
    ) and N-methyl (
    
    
    
    ) groups create a lipophilic region that disrupts water structure but interacts favorably with organic solvents via Van der Waals forces.
  • Ionic Domain: The protonated nitrogen (

    
    ) and chloride counter-ion (
    
    
    
    ) form a rigid crystal lattice stabilized by electrostatic forces. Dissolution requires a solvent capable of overcoming this lattice energy (
    
    
    ).

Solubility Profile: Water vs. Organic Solvents[6][7]

The following data summarizes the solubility behavior based on general structure-property relationships (SPR) for secondary amine hydrochlorides of similar chain length.

Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Driver
Aqueous Water (pH < 9)Very High (>500 mg/mL)Strong ion-dipole hydration of

and ammonium cation.
Polar Protic Ethanol, MethanolHigh H-bonding capability solvates the cation; dielectric constant supports ion separation.
Polar Aprotic DMSO, DMFHigh High dipole moment solvates the cation effectively.
Chlorinated Dichloromethane (DCM)Moderate "Soft" polarity interacts with the alkyl chain; ion pairs may form.
Non-Polar Hexane, HeptaneInsoluble (<1 mg/mL)Lack of dipole cannot overcome lattice energy; used as an anti-solvent.
Ethereal Diethyl Ether, MTBEVery Low Weak polarity insufficient to dissociate the salt.
Solvation Mechanism Visualization

The diagram below illustrates why the salt dissolves in water but precipitates in hexane.

SolvationMechanism Salt Solid Salt Lattice (R2NH2+ ... Cl-) Water Water (Polar) High Dielectric Salt->Water Solvent Contact Hexane Hexane (Non-Polar) Low Dielectric Salt->Hexane Solvent Contact Solubilized Solvated Ions (Stable Solution) Water->Solubilized Ion-Dipole Interaction Overcomes Lattice Energy Precipitate Phase Separation (Precipitation) Hexane->Precipitate Van der Waals Forces Cannot Break Ionic Bond

Figure 1: Mechanistic divergence in solvation. In water, the energy released by hydrating the ions exceeds the crystal lattice energy. In hexane, the solvent-solute interactions are too weak, maintaining the solid state.

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Objective: Determine the maximum solubility (


) in a specific solvent at 

.

Reagents:

  • N-Methyl-1-pentanamine HCl (dried).[1]

  • Target Solvent (HPLC Grade).

Workflow:

  • Preparation: Place 500 mg of the salt into a 20 mL scintillation vial.

  • Addition: Add 1.0 mL of solvent.

  • Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until a suspension persists (supersaturation).

  • Agitation: Place in a thermomixer at

    
     / 700 RPM for 24 hours. Why? This ensures thermodynamic equilibrium, not just kinetic dissolution.
    
  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed vessel.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purify the salt from organic impurities using its solubility differential.

Logic: The salt is soluble in Ethanol (Solvent A) but insoluble in Diethyl Ether (Solvent B). Organic impurities (unreacted amines, starting materials) often remain soluble in the ether.

Recrystallization Step1 Dissolve Crude Salt in Min. Vol. Ethanol (Warm) Step2 Filter (Remove Insolubles) Step1->Step2 Step3 Slow Addition of Diethyl Ether (Anti-Solvent) Step2->Step3 Step4 Cool to 0-4°C (Induce Nucleation) Step3->Step4 Step5 Filtration & Wash (Cold Ether) Step4->Step5 Result Pure Crystalline Salt Step5->Result

Figure 2: Anti-solvent recrystallization workflow utilizing the polarity difference between ethanol and ether.

Critical Applications in Drug Development

pH-Dependent Partitioning (LogD)

While the LogP of the free base is approximately 1.60 [1], the distribution coefficient (LogD) of the salt is highly pH-dependent.

  • pH < 9 (Ionized): The compound exists as the cation. LogD is low (< 0), meaning it partitions into the aqueous phase.

  • pH > 11 (Neutral): The compound deprotonates to the free base. LogD increases to ~1.6, shifting it into the organic layer.

Application: This "pH switch" is the standard method for extracting the amine from aqueous reaction mixtures. Basify to pH 12


 Extract with DCM 

Acidify DCM layer with HCl in Ether

Precipitate pure salt.
Formulation Stability

In aqueous formulations, the HCl salt provides excellent solubility but may be prone to oxidation over time compared to solid dosage forms. For intravenous (IV) formulations, the high aqueous solubility is advantageous, but tonicity must be adjusted using NaCl or dextrose to prevent hemolysis, as the amine salt itself contributes to osmolarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117479, N-Methylpentylamine. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Pentanamine, N-methyl- Data. Retrieved from [Link]

  • Science Ready. Solubility of Amines vs Alcohols. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for N-Methyl-1-pentanamine Hydrochloride

Technical Whitepaper: Process Safety & Handling Guide for N-Methyl-1-pentanamine Hydrochloride Executive Summary This technical guide supersedes standard Safety Data Sheet (SDS) templates by integrating physicochemical d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Process Safety & Handling Guide for N-Methyl-1-pentanamine Hydrochloride

Executive Summary

This technical guide supersedes standard Safety Data Sheet (SDS) templates by integrating physicochemical data with field-proven handling methodologies. N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) is a secondary aliphatic amine salt widely used as a building block in pharmaceutical synthesis.

While the hydrochloride salt form offers improved stability and reduced volatility compared to its free base, it presents specific risks regarding hygroscopicity, potential for corrosive hydrolysis, and "hidden" flammability upon basic workup. This guide provides the researcher with a self-validating safety system for the lifecycle of this chemical in the laboratory.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state is the first line of defense. The hydrochloride salt masks the volatility of the parent amine but retains its biological activity and potential for irritation.

PropertySpecificationTechnical Note
Chemical Name N-Methyl-1-pentanamine HydrochlorideSecondary Amine Salt
CAS Number 74109-19-6 Distinct from Free Base (CAS 25419-06-1)
Formula

Molecular Weight: 137.65 g/mol
Appearance White to off-white crystalline solidHygroscopic; tends to clump if improperly stored.
Solubility High in Water, Methanol, EthanolLow solubility in non-polar solvents (Hexane, Et2O).
Acidity (pKa) ~10.5 (Conjugate acid)Solutions are weakly acidic; buffers to neutral.
Melting Point 145–150 °C (Estimated)Decomposition often accompanies melting.

Part 2: Hazard Identification & Mechanism of Toxicity

The "Salt vs. Base" Hazard Dynamic

A critical safety error in drug development is treating the salt and the free base as identical hazards.

  • The Salt (Solid): Primarily a Skin/Eye Irritant (Category 2) and STOT SE 3 (Respiratory Irritation). It causes contact dermatitis and severe eye irritation due to the acidic nature of the hydrochloride moiety upon contact with mucous membranes.

  • The Free Base (Liquid): Upon exposure to strong bases (NaOH,

    
    ), the salt reverts to N-Methylpentylamine. This free base is Corrosive (Category 1B) , highly volatile, and Flammable .
    

Critical Control Point: Risk assessment must account for the in-situ generation of the corrosive free base during aqueous workups (extractions).

GHS Classification (Solid Salt Form)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Part 3: Safe Handling Protocols (The "How" and "Why")

This section details a self-validating workflow. If the protocol is followed, safety is intrinsic to the process.

Storage & Stability
  • Protocol: Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Causality: The secondary amine salt is hygroscopic. Moisture absorption leads to "caking," which forces researchers to chip away at the solid, increasing dust generation and inhalation risk.

  • Validation: If the solid is sticky or yellowing, significant hydrolysis or oxidation has occurred; repurify via recrystallization (EtOH/Et2O) before use.

Weighing & Transfer
  • Engineering Control: Use a static-free weighing boat inside a chemical fume hood.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid salt. Double-gloving is required if handling the free base liquid.

  • Technique: Do not use metal spatulas if the substance appears damp (corrosion risk). Use PTFE-coated or porcelain tools.

Reaction Setup & Quenching
  • The Risk: Adding strong base to the solid liberates heat (exothermic neutralization) and amine vapors.

  • Correct Procedure:

    • Dissolve the HCl salt in the solvent before adding base.

    • Add base dropwise at 0°C to control the exotherm and vapor release.

    • Visual Check: The solution will likely turn from clear to slightly turbid or biphasic as the free amine is liberated.

Part 4: Emergency Response Systems

ScenarioImmediate ActionMechanistic Rationale
Inhalation (Dust) Move to fresh air; sit upright.Amine salts irritate the bronchial lining, causing bronchospasm. Upright posture aids breathing.
Eye Contact Rinse for 15 mins; lift eyelids.The HCl component creates an acidic environment; immediate dilution prevents corneal opacity.
Skin Contact Wash with soap/water.[1] Do NOT use alcohol.Alcohol increases skin permeability, potentially driving the amine deeper into the dermis.
Spill (Solid) Sweep up (avoid dust). Neutralize surface with 1% acetic acid.Acid neutralization prevents the release of free amine vapors from residual traces.

Part 5: Visualization of Safety Workflows

Diagram 1: The "Hidden Hazard" Cycle

This diagram illustrates the phase transition risks that standard SDSs often ignore—specifically the liberation of the corrosive liquid during workup.

HazardCycle Salt N-Methyl-1-pentanamine HCl (Solid / Irritant) Storage Storage (Hygroscopic Risk) Salt->Storage Keep Dry Reaction Reaction Phase (Dissolved Salt) Salt->Reaction Solubilization Storage->Salt Weighing BaseAdd Addition of Base (NaOH / TEA) Reaction->BaseAdd Process FreeBase Free Base Liberated (Corrosive / Volatile / Flammable) BaseAdd->FreeBase Exothermic Neutralization Workup Extraction/Workup (High Exposure Risk) FreeBase->Workup Phase Separation Workup->FreeBase Vapor Release

Caption: The transition from stable salt to corrosive free base during basic workup represents the highest risk phase.

Diagram 2: Emergency Decision Logic

A decision tree for immediate response to exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye 1. Flush 15 min 2. Check pH (Lacrimal) 3. Ophthalmologist Eye->ActionEye ActionSkin 1. Brush off dry solid 2. Wash w/ Soap & Water 3. NO Ethanol Skin->ActionSkin ActionInhale 1. Fresh Air 2. Upright Position 3. Oxygen if dyspneic Inhale->ActionInhale

Caption: Triage logic for exposure incidents emphasizing specific contraindications (e.g., no ethanol for skin).

Part 6: Disposal & Environmental Stewardship

Waste Classification:

  • Solid Waste: N-Methyl-1-pentanamine HCl must be disposed of as Hazardous Chemical Waste (Solid) .

  • Aqueous Waste: If neutralized, the aqueous layer contains amine residues. Dispose of as Basic Organic Aqueous Waste . Do not pour down the drain; amines are toxic to aquatic life (Acute Aquatic Toxicity Category 3).

Destruction Protocol (Small Scale):

  • Dissolve waste salt in water.

  • Adjust pH to 3-4 using dilute HCl (ensures salt formation, reducing volatility).

  • Submit for incineration via EH&S channels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]

Sources

Exploratory

pKa values and basicity of N-Methyl-1-pentanamine Hydrochloride

An In-depth Technical Guide to the pKa and Basicity of N-Methyl-1-pentanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Basicity of N-Methyl-1-pentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the basicity and pKa of N-Methyl-1-pentanamine, presented as its hydrochloride salt. As a secondary aliphatic amine, its physicochemical properties are dictated by the nitrogen atom's lone pair availability, which is influenced by a combination of inductive and steric effects. This document delves into the theoretical underpinnings of its basicity, presents available pKa data, outlines a rigorous experimental protocol for its determination via potentiometric titration, and explores the profound implications of this parameter in the context of pharmaceutical sciences. The pKa value is a critical determinant of a molecule's behavior in physiological environments, impacting everything from solubility and membrane permeability to formulation strategies and overall pharmacokinetic profiles.

Foundational Principles: Basicity and pKa of Aliphatic Amines

The chemical behavior of N-Methyl-1-pentanamine is fundamentally defined by its basicity. Amines act as bases because the lone pair of electrons on the sp³-hybridized nitrogen atom can readily accept a proton (H⁺)[1][2]. The strength of a base is quantified by the pKa of its conjugate acid. For an amine (R₂NH), the equilibrium with its conjugate acid (R₂NH₂⁺) is as follows:

R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. It represents the pH at which the amine and its conjugate acid are present in equal concentrations (50% ionized and 50% non-ionized)[3]. A higher pKa value indicates a weaker conjugate acid, which in turn signifies a stronger parent base[4].

Several factors govern the basicity of aliphatic amines:

  • Inductive Effect: Alkyl groups, such as the methyl and pentyl groups in N-Methyl-1-pentanamine, are electron-donating. They push electron density toward the nitrogen atom, making the lone pair more available and enhancing its ability to attract a proton, thus increasing basicity[1][2]. Based on this effect alone, the general trend for basicity is tertiary > secondary > primary amines[2].

  • Steric Hindrance: The presence of bulky groups around the nitrogen can physically obstruct the approach of a proton, which can reduce basicity[1][5]. This effect can sometimes counteract the inductive effect, particularly with larger alkyl groups[5].

  • Solvation Effects: In aqueous solution, the stability of the protonated ammonium ion through hydrogen bonding with water molecules also influences basicity. Primary ammonium ions (RNH₃⁺) can form more hydrogen bonds than secondary (R₂NH₂⁺) or tertiary (R₃NH⁺) ions.

The interplay of these factors is complex, but for many simple alkylamines in aqueous solution, secondary amines are often the strongest bases due to an optimal balance between the electron-donating inductive effects and stabilization of the conjugate acid by solvation.

Physicochemical Profile: N-Methyl-1-pentanamine Hydrochloride

N-Methyl-1-pentanamine is a secondary amine. For pharmaceutical and research applications, it is commonly supplied as a hydrochloride salt to improve stability and aqueous solubility[6].

  • IUPAC Name: N-methylpentan-1-amine;hydrochloride[7]

  • Molecular Formula: C₆H₁₆ClN[7]

  • Molecular Weight: 137.65 g/mol [7]

  • Form: The hydrochloride salt is the protonated (conjugate acid) form of the amine.

Acid-Base Equilibrium

The dissociation of the N-methyl-1-pentanaminium ion, the conjugate acid of N-Methyl-1-pentanamine, is the key equilibrium.

G cluster_eq Acid-Base Equilibrium Protonated N-Methyl-1-pentanaminium Ion (Conjugate Acid) CH₃(CH₂)₄NH₂⁺CH₃ Deprotonated N-Methyl-1-pentanamine (Free Base) CH₃(CH₂)₄NHCH₃ Protonated->Deprotonated - H⁺ (Dissociation) Deprotonated->Protonated + H⁺ (Protonation)

Figure 1. Dissociation equilibrium of the conjugate acid of N-Methyl-1-pentanamine.

pKa Data and Analysis

The pKa of an amine refers to its conjugate acid. For N-Methyl-1-pentanamine, this is the N-methyl-1-pentanaminium ion.

CompoundpKa Value (Predicted)Source
N-Methyl-1-pentanamine (Conjugate Acid)10.84 ± 0.10ChemBK[8]
Discussion

A predicted pKa of 10.84 is consistent with that of a typical secondary aliphatic amine, which generally falls in the 10-11 range[9][10]. This value reflects a strong base, significantly more basic than aromatic amines (e.g., aniline, pKa ~4.6) where the lone pair is delocalized by resonance[2]. The two alkyl groups (methyl and pentyl) provide a strong positive inductive effect, enhancing the nitrogen's basicity. Compared to a tertiary amine like N,N-dimethyl-1-pentanamine (predicted pKa ~9.83), N-Methyl-1-pentanamine is a stronger base[11]. This highlights the complex interplay where the increased steric hindrance in the tertiary amine may counteract its additional inductive effect, making the secondary amine more basic in this case.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values[12][13]. The procedure involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.

Principle

For N-Methyl-1-pentanamine Hydrochloride (the conjugate acid), titration with a strong base (e.g., NaOH) will neutralize the acid. A plot of pH versus the volume of titrant added produces a sigmoidal curve[12]. The pKa is equal to the pH at the half-equivalence point, where exactly half of the conjugate acid has been converted to the free base[14]. This point corresponds to the inflection point on the titration curve.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate a potentiometer and its associated pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements[14].

  • Solution Preparation:

    • Analyte: Prepare an aqueous solution of N-Methyl-1-pentanamine Hydrochloride with a precise concentration, typically between 1 mM and 10 mM[14].

    • Titrant: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution[14].

    • Ionic Strength: Add a neutral salt, such as potassium chloride (KCl), to the analyte solution to a final concentration of ~0.15 M. This maintains a constant ionic strength throughout the titration, which is crucial for accurate pKa determination[14].

  • Experimental Setup:

    • Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer[14].

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement[14][15].

  • Titration Process:

    • Add the standardized NaOH titrant to the analyte solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[14]. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified precisely by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve[16].

    • The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume[14].

G prep 1. Preparation - Calibrate pH meter - Prepare Analyte & Titrant - Add KCl for Ionic Strength setup 2. Setup - Place analyte in vessel - Immerse electrode - Purge with Nitrogen (N₂) prep->setup Proceed to titrate 3. Titration - Add NaOH titrant incrementally - Record pH and Volume - Stir continuously setup->titrate Begin analyze 4. Data Analysis - Plot pH vs. Volume - Determine Equivalence Point (V_eq) - Find pH at ½ V_eq titrate->analyze Generate Data result Result: pKa = pH at ½ V_eq analyze->result Calculate

Figure 2. Workflow for pKa determination by potentiometric titration.

Implications in Pharmaceutical Sciences and Drug Development

The pKa of an active pharmaceutical ingredient (API) is one of the most critical physicochemical parameters, as it directly influences its pharmacokinetic and pharmacodynamic properties[17][18].

  • Solubility and Dissolution: The ionization state of a drug, governed by its pKa and the pH of the surrounding medium, dictates its solubility. The ionized form is typically more water-soluble, while the un-ionized form is more lipid-soluble[3][19]. With a pKa of ~10.84, N-Methyl-1-pentanamine will be almost completely ionized (protonated) and thus highly water-soluble in the acidic environment of the stomach (pH 1-3)[20]. This facilitates dissolution, which is often a prerequisite for absorption.

  • Absorption and Permeability: The ability of a drug to pass through biological membranes, such as the gastrointestinal lining, is crucial for absorption. This process often occurs via passive diffusion, which favors the un-ionized, more lipophilic form of the molecule[3][19]. For a basic drug like N-Methyl-1-pentanamine, the fraction of the un-ionized form increases as the pH becomes more alkaline. Therefore, absorption is more likely to occur in the less acidic environment of the small intestine (pH 6.0-7.5) compared to the stomach[19][20].

  • Salt Selection and Formulation: The strong basicity of the amine allows for the formation of stable, crystalline salts, such as the hydrochloride salt[18]. Salt forms often exhibit superior properties for drug development, including improved solubility, stability, and ease of handling compared to the free base[6]. The pKa value is essential for selecting appropriate counter-ions and developing formulations with optimal dissolution profiles.

  • ADME Profile: The pKa influences a drug's entire ADME (Absorption, Distribution, Metabolism, Excretion) profile. It affects protein binding, distribution into tissues, and renal excretion, as the pH of blood (7.4) and urine (variable, ~4.6-8.0) will determine the extent of ionization[17][18].

Conclusion

N-Methyl-1-pentanamine is a strong aliphatic base, a property conferred by the electron-donating nature of its two alkyl substituents. Its conjugate acid has a predicted pKa of approximately 10.84, a value that can be precisely verified using established methods like potentiometric titration. For professionals in drug discovery and development, a thorough understanding of this pKa value is not merely academic; it is a cornerstone of rational drug design. This single parameter provides critical insights into how the molecule will behave in physiological systems, guiding decisions on formulation, predicting absorption characteristics, and ultimately influencing the therapeutic efficacy and safety profile of a potential drug candidate.

References

  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • StackExchange. (2024, November 3). Why are secondary and tertiary amines more basic than primary amines?.
  • YouTube. (2022, February 11). Drug's pKa and its absorption.
  • Rawsource. (2024, July 3). How do amines act as bases.
  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?.
  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • PubChem. N-Methyl-1-pentanamine Hydrochloride.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • ChemistryStudent. Amines (A-Level).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • YouTube. (2023, November 16). Basicity of Amines Explained with Examples.
  • van der Kuy, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ChemBK. (2024, April 9). N-methylpentan-1-amine.
  • CymitQuimica. CAS 142-65-4: 1-Pentanamine, hydrochloride (1:1).
  • Santa Cruz Biotechnology. N-Methyl-1-pentanamine-d3 Hydrochloride.
  • Cheméo. Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1).
  • University of Calgary. Amines. Retrieved from University of Calgary, Department of Chemistry.
  • Guidechem. 1-Pentanamine, N,N-dimethyl- 26153-88-8 wiki.
  • Cayman Chemical. N-methyl-1-Phenylpropan-1-amine (hydrochloride).
  • NIST. 1-Pentanamine, N-methyl-.
  • University of Wisconsin. pKa Values of Common Bases. Retrieved from University of Wisconsin, Department of Chemistry.
  • PubChem. N-Methylpentylamine.
  • BLD Pharm. 74109-19-6|N-Methylpentan-1-amine hydrochloride.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of N-Methyl-1-pentanamine HCl: Melting Point and Physical State

Executive Summary N-Methyl-1-pentanamine hydrochloride, the salt of the secondary amine N-methylpentylamine, is a compound of interest in various research and development sectors. An understanding of its fundamental phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-pentanamine hydrochloride, the salt of the secondary amine N-methylpentylamine, is a compound of interest in various research and development sectors. An understanding of its fundamental physical properties, such as its physical state and melting point, is crucial for its handling, formulation, and application. This guide outlines the expected physical characteristics of N-Methyl-1-pentanamine HCl based on the established principles of amine chemistry and provides a rigorous, self-validating protocol for the experimental determination of its melting point.

Physical State of N-Methyl-1-pentanamine HCl

Based on the general properties of short-chain alkylamine hydrochlorides, N-Methyl-1-pentanamine HCl is anticipated to be a crystalline solid at standard temperature and pressure. The parent amine, N-methylpentylamine, is a liquid with a boiling point of 116-118 °C. The formation of a hydrochloride salt from a liquid amine introduces strong ionic interactions between the protonated amine (R₂NH₂⁺) and the chloride anion (Cl⁻). These electrostatic forces significantly increase the intermolecular forces, leading to the formation of a stable crystal lattice. This transition from a liquid free base to a solid salt is a common and well-documented phenomenon in amine chemistry.

The solid nature of amine hydrochlorides also contributes to their enhanced stability and ease of handling compared to their often volatile and corrosive free base counterparts.

Table 1: Physicochemical Properties of N-Methyl-1-pentanamine and its Hydrochloride Salt

PropertyN-Methyl-1-pentanamine (Free Base)N-Methyl-1-pentanamine HCl
CAS Number 25419-06-174109-19-6[1]
Molecular Formula C₆H₁₅NC₆H₁₆ClN[1]
Molecular Weight 101.19 g/mol 137.65 g/mol [1]
Physical State LiquidExpected to be a crystalline solid
Boiling Point 116-118 °CNot Applicable
Melting Point -87.87 °C (estimated)Not experimentally reported in major databases

The Criticality of Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical constant. Its determination serves two primary purposes in a research and development setting:

  • Identification: The melting point can be used as a preliminary method of identifying a compound by comparing the experimentally determined value with known literature values.

  • Purity Assessment: Impurities typically depress and broaden the melting point range. A sharp melting range is a strong indicator of high purity.

Given the absence of a reported melting point for N-Methyl-1-pentanamine HCl, its experimental determination is a critical step in the comprehensive characterization of this compound.

Experimental Protocol for Melting Point Determination

The following protocol is a detailed, step-by-step methodology for the accurate determination of the melting point of N-Methyl-1-pentanamine HCl. This procedure is designed to be self-validating and is grounded in established pharmacopeial methods.

Sample Preparation

Proper sample preparation is paramount for obtaining an accurate and reproducible melting point.

  • Drying: Ensure the N-Methyl-1-pentanamine HCl sample is completely dry. Any residual solvent can act as an impurity, leading to a depressed and broadened melting range. Dry the sample under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

  • Pulverization: The sample must be a fine, homogeneous powder. If the sample consists of large crystals, gently grind it to a fine powder using an agate mortar and pestle. This ensures uniform heat transfer throughout the sample.

Capillary Tube Packing
  • Place a small amount of the finely powdered, dry sample onto a clean, dry watch glass.

  • Invert a capillary melting point tube (open end down) and press the open end into the powder. A small amount of sample will be forced into the tube.

  • To pack the sample into the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface, or drop the tube through a long glass tube held vertically on a hard surface.

  • The final packed sample height in the capillary tube should be between 2-4 mm.

Melting Point Apparatus and Measurement

A calibrated melting point apparatus with a variable heating rate and a means of observing the sample is required.

  • Initial Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20 °C/minute).

    • Observe the approximate temperature at which the sample melts. This will provide a rough estimate of the melting point and save time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to 1-2 °C/minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as a range from the onset of melting to the clear point.

  • Repeatability:

    • Perform the determination in triplicate to ensure the reproducibility of the result. The recorded melting point ranges should be in close agreement.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Melting Point Measurement start Start: Crystalline N-Methyl-1-pentanamine HCl dry Dry Sample (Vacuum Desiccator) start->dry grind Grind to Fine Powder dry->grind load Load Sample into Capillary Tube grind->load pack Pack Sample to 2-4 mm Height load->pack insert Insert Capillary into Apparatus pack->insert heat Heat at 1-2 °C/min insert->heat record Record Melting Range (Onset to Clear Point) heat->record end End: Report Melting Point Range record->end G cluster_properties Physicochemical Properties cluster_characterization Characterization Logic compound N-Methyl-1-pentanamine HCl physical_state Physical State: Expected Crystalline Solid compound->physical_state melting_point Melting Point: To be Experimentally Determined compound->melting_point rationale Rationale: Salt formation leads to a solid state with a defined melting point. physical_state->rationale protocol Action: Follow the detailed experimental protocol for melting point determination. melting_point->protocol

Caption: Logical relationship for characterizing N-Methyl-1-pentanamine HCl.

Conclusion

While the melting point of N-Methyl-1-pentanamine HCl is not currently documented in major chemical literature and databases, this technical guide provides the necessary scientific framework and a robust experimental protocol for its determination. The expected solid physical state and the principles governing the melting behavior of crystalline solids are discussed to provide a comprehensive understanding. By adhering to the detailed methodology presented, researchers can confidently and accurately determine this crucial physicochemical property, thereby contributing valuable data to the scientific community and ensuring the quality and integrity of their research.

References

  • PubChem. N-Methyl-1-pentanamine Hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Thermodynamic Characterization of N-Methyl-1-pentanamine Hydrochloride: A Technical Framework

Executive Summary N-Methyl-1-pentanamine Hydrochloride (also known as N-Methylpentylamine HCl) is a secondary amine salt critical in the synthesis of pharmaceutical intermediates, surfactants, and ionic liquids.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (also known as N-Methylpentylamine HCl) is a secondary amine salt critical in the synthesis of pharmaceutical intermediates, surfactants, and ionic liquids.[1] While its free base, N-Methyl-1-pentanamine, is well-characterized, the hydrochloride salt lacks a comprehensive, publicly available thermodynamic dataset.[1]

This guide addresses that gap. Instead of relying on sparse or non-existent literature values, this document provides a first-principles framework for generating high-fidelity thermodynamic data. It combines theoretical estimates (to guide experimental design) with rigorous, step-by-step protocols for determining melting point, enthalpy of fusion, and solubility profiles.[1] This approach ensures that researchers can generate self-validating data necessary for process scale-up and safety assessments.[1]

Physicochemical Identity & Theoretical Estimates[1][2]

Before initiating experimental work, it is essential to establish the compound's identity and expected property ranges.[1] The values below for the salt are theoretical estimates based on homologous series trends (e.g., N-methylbutylamine HCl) and group contribution methods.

Chemical Identity
PropertyValue / Description
IUPAC Name N-Methylpentan-1-amine hydrochloride
CAS Number 74109-19-6 (Salt); 25419-06-1 (Free Base)
Molecular Formula

Molecular Weight 137.65 g/mol
Structure Linear pentyl chain with a secondary methyl-ammonium group.[1]
Thermodynamic Property Estimates (Predictive)

Use these ranges to calibrate instrument parameters (e.g., DSC scan limits).

PropertyEstimated RangeRationale
Melting Point (

)
120°C – 160°C Secondary amine salts typically melt lower than their primary counterparts (

).[1] Asymmetry in the alkyl chain (Methyl vs. Pentyl) disrupts crystal packing, lowering

.[1]
Enthalpy of Fusion (

)
15 – 25 kJ/mol Typical range for alkylammonium chloride salts with moderate chain lengths.[1]
Decomposition (

)
> 220°C Ammonium salts are generally stable until the onset of Hofmann elimination or dehydrohalogenation.[1]
Hygroscopicity High The chloride anion and secondary ammonium cation form strong hydrogen bonds with water; handling in a desiccated environment is mandatory.[1]

Experimental Protocols: Generating the Data

The following protocols are designed to be self-validating . If your results deviate significantly from the "Estimated Range" above, revisit the purification step.

Synthesis & Purification (Pre-requisite)

Thermodynamic measurements are meaningless without high purity (>99.5%).[1]

  • Dissolution: Dissolve 10.1 g (0.1 mol) of N-Methyl-1-pentanamine (Free Base) in 50 mL of anhydrous diethyl ether at 0°C.

  • Acidification: Slowly bubble anhydrous HCl gas or add 2M HCl in diethyl ether dropwise with vigorous stirring. Maintain temperature <10°C to prevent side reactions.

  • Precipitation: The white HCl salt will precipitate immediately.[1]

  • Recrystallization (Critical): Filter the solid. Recrystallize from a 2:1 mixture of Isopropanol/Ethyl Acetate . This removes trace amine oxides or unreacted free base.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours over

    
    .
    
Differential Scanning Calorimetry (DSC)

Objective: Determine


 (Melting Point) and 

.[1]
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Pan System: Hermetically sealed aluminum pans (to prevent sublimation or moisture uptake).[1]

  • Protocol:

    • Equilibrate: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 200°C at 5°C/min . (Note: A slower ramp rate improves

      
       accuracy).
      
    • Cool: Cool back to 25°C at 10°C/min to observe recrystallization behavior (hysteresis).

    • Analysis: Integrate the endothermic melting peak.

      • 
        : Extrapolated onset temperature (Report as Melting Point).
        
      • Area under curve:

        
         (J/g) 
        
        
        
        MW =
        
        
        (kJ/mol).[1]
Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine Enthalpy of Solution (


) and Entropy of Solution (

).
  • Method: Isothermal Saturation Shake-Flask method.[1]

  • Solvents: Water, Ethanol, Acetonitrile.[1]

  • Protocol:

    • Prepare saturated solutions at

      
       K.[1]
      
    • Stir for 24 hours; settle for 4 hours.

    • Filter supernatant (0.45

      
      m PTFE filter).[1]
      
    • Quantify concentration (

      
      , mole fraction) via HPLC or Gravimetric analysis.[1]
      
    • Calculation: Plot

      
       vs 
      
      
      
      .
      • Slope =

        
        [1]
        
      • Intercept =

        
        [1]
        

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermodynamic data generation, ensuring quality control at every gate.

ThermodynamicWorkflow Synthesis Synthesis (Free Base + HCl) Purification Purification (Recrystallization) Synthesis->Purification PurityCheck Purity Check (NMR/XRD >99.5%) Purification->PurityCheck PurityCheck->Purification Fail (<99%) DSC DSC Analysis (Melting Point, Enthalpy) PurityCheck->DSC Pass TGA TGA Analysis (Thermal Stability) PurityCheck->TGA Pass Solubility Solubility Study (Van't Hoff Plot) PurityCheck->Solubility Pass DataOutput Thermodynamic Profile DSC->DataOutput TGA->DataOutput Solubility->DataOutput

Caption: Workflow for the rigorous generation of thermodynamic data for N-Methyl-1-pentanamine Hydrochloride.

Applications & Implications

Understanding the thermodynamics of N-Methyl-1-pentanamine HCl is crucial for:

  • Ionic Liquid Synthesis: This salt serves as a precursor for methyl-pentyl-imidazolium or similar ionic liquids.[1] The melting point determines the energy input required for the metathesis reaction.[1]

  • Drug Formulation: As a secondary amine salt, its solubility profile models how similar drug pharmacophores (e.g., secondary amine-based antidepressants) might behave in gastric fluids.[1]

  • Safety: The Enthalpy of Decomposition (measured via TGA/DSC) dictates the maximum safe processing temperature (Process Safety Management).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link][1]

  • NIST (2026). NIST Chemistry WebBook, SRD 69: Thermophysical Properties of Alkylamines. Retrieved from [Link][1]

  • Chickos, J. S., & Acree, W. E. (2002). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.[1] J. Phys. Chem. Ref. Data, 32, 519.[1] (Cited for group contribution methodology).

Sources

Foundational

Technical Guide: Hygroscopic Management of N-Methyl-1-pentanamine Hydrochloride

Executive Summary N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) is a secondary amine salt frequently utilized as a synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) is a secondary amine salt frequently utilized as a synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs), including antifungal agents and peptidomimetics. While the n-pentyl chain imparts a degree of lipophilicity to the free base, the hydrochloride salt form exhibits significant hygroscopicity .

This guide addresses the critical challenge of moisture management. Uncontrolled water uptake in this salt does not merely alter mass; it destabilizes the crystal lattice, promotes deliquescence, and—critically—facilitates the solubilization of environmental nitrites, thereby increasing the risk of forming N-methyl-N-pentylnitrosamine , a potent genotoxic impurity. This document details the mechanistic basis of this hygroscopicity, characterization protocols, and strict handling frameworks to ensure data integrity and patient safety.

Physicochemical Basis of Hygroscopicity

The Structural Paradox

The molecule consists of a hydrophobic pentyl chain and a hydrophilic methyl-ammonium chloride headgroup.

  • Formula:

    
    
    
  • Molecular Weight: 137.65 g/mol

  • Structure:

    
    
    
Mechanism of Water Uptake

Unlike quaternary ammonium salts, this secondary amine salt possesses two acidic protons on the nitrogen. The hygroscopicity arises from the high charge density of the chloride anion (


) and its ability to bridge water molecules to the ammonium center via hydrogen bonding.
  • Surface Adsorption: At relative humidities (RH) below the Deliquescence Relative Humidity (DRH), water adsorbs to the crystal surface, interacting with surface

    
     ions.
    
  • Lattice Expansion: As RH increases, water penetrates the lattice, disrupting the electrostatic interactions between the organic cation and the chloride anion.

  • Deliquescence: Once the Critical Relative Humidity (CRH) is exceeded, the solid dissolves in its own sorbed water, forming a saturated solution. For short-chain amine salts, this transition is often rapid and irreversible.

The "Wet Salt" Nitrosamine Risk

A critical, often overlooked consequence of hygroscopicity in secondary amines is the Nitrosation Risk .

  • Pathway: Hygroscopic salts form a liquid surface layer (micro-brine).

  • Reactivity: This aqueous layer captures atmospheric

    
     or dissolves nitrite impurities present in excipients/reagents.
    
  • Outcome: Rapid reaction of the secondary amine with nitrous acid to form N-methyl-N-pentylnitrosamine , a known carcinogen (IARC Group 2A/2B context).

Visualization: The Hygroscopic Cascade

The following diagram illustrates the causality between physical moisture uptake and chemical degradation.

HygroscopicCascade Salt Dry N-Methyl-1-pentanamine HCl (Crystalline Solid) Sorption Surface Adsorption & Lattice Disruption Salt->Sorption + H2O Moisture Exposure to RH > CRH (Ambient Humidity) Moisture->Sorption Solution Deliquescence (Formation of Saturated Brine) Sorption->Solution Lattice Collapse Reaction Nitrosation Reaction (Secondary Amine + HNO2) Solution->Reaction Solvent Medium Nitrites Environmental/Excipient Nitrites (NO2-) Nitrites->Reaction Dissolution Impurity N-methyl-N-pentylnitrosamine (Genotoxic Impurity) Reaction->Impurity Degradation

Figure 1: Pathway detailing the transition from physical hygroscopicity to chemical genotoxicity.

Characterization Protocols

To validate the stability of your specific batch, the following self-validating protocols are required. Do not rely on literature values alone, as particle size and impurity profiles affect hygroscopicity.

Dynamic Vapor Sorption (DVS)

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

  • Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

  • Protocol:

    • Taring: Use a quartz pan; tare explicitly after drying.

    • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish "Dry Mass" (

      
      ). Note: Ensure temperature does not exceed melting onset.
      
    • Sorption Scan: Ramp RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria:

      
       per minute.
      
    • Desorption: Ramp back to 0% to check for hysteresis (hydrate formation).

  • Data Interpretation: A sharp mass increase (vertical asymptote) indicates the DRH. For secondary amine salts, this often occurs between 40-60% RH.

Thermogravimetric Analysis (TGA)

Objective: Differentiate between surface moisture and coordinated solvates.

  • Protocol:

    • Ramp 10°C/min from ambient to 250°C.

    • Analysis:

      • Weight loss < 100°C = Surface Water (Hygroscopic).

      • Stepwise weight loss > 100°C = Stoichiometric Solvate/Hydrate.

      • Decomposition onset (

        
        ) must be identified to set drying limits.
        

Handling & Storage Framework

The following decision tree dictates the handling requirements based on environmental conditions and task duration.

HandlingProtocol Start Task: Weighing/Dispensing N-Methyl-1-pentanamine HCl CheckRH Check Lab Humidity Start->CheckRH LowRH RH < 30% CheckRH->LowRH HighRH RH > 40% CheckRH->HighRH Duration Exposure Time? LowRH->Duration GloveBag Glove Bag / Dry Box REQUIRED HighRH->GloveBag Immediate Risk Short < 5 Mins Duration->Short Long > 5 Mins Duration->Long OpenBench Open Bench Allowed (Rapid Transfer) Short->OpenBench Long->GloveBag

Figure 2: Operational decision tree for handling hygroscopic amine salts.

Practical Handling Guidelines
  • The "Dry Chain": Never expose the bulk container to ambient air. Sub-divide the bulk material into single-use vials inside a glove box (

    
     atmosphere).
    
  • Weighing Errors: Hygroscopic salts gain weight during the weighing process.

    • Correction: Use a closed weighing vessel. Tare the vessel, add solid in a dry environment, close, and then weigh.

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) if anhydrous conditions are required, as they often contain trace water which the salt will scavenge. Use dry dichloromethane (DCM) or tetrahydrofuran (THF) where solubility permits.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Physical State White to off-white crystalline solidSolid state is preferred over liquid free base for stability.
Hygroscopicity Class High / Deliquescent Requires strict humidity control (<30% RH).
Critical RH (Est.) ~40-50% RH (Typical for amine HCl)Above this, the solid turns to liquid brine.
Nitrosamine Precursor Yes (Secondary Amine) High risk if exposed to nitrites in wet state.
Solubility High in Water, MeOH; Low in HexanePolar solvents stabilize the ionic pair.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Explains the risk of secondary amines + nitrites). Retrieved from [Link]

  • Newman, A. (2013).Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Authoritative text on salt hygroscopicity mechanisms).
  • World Health Organization (2020). Nitrosamine impurities in pharmaceuticals. (Details N-nitroso formation pathways). Retrieved from [Link]

Exploratory

Technical Guide: N-Methyl-1-pentanamine Hydrochloride as a Strategic Synthon

Content Type: Technical Whitepaper & Methodological Guide Subject: N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) Audience: Medicinal Chemists, Process Engineers, and Material Scientists[1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) Audience: Medicinal Chemists, Process Engineers, and Material Scientists[1]

Executive Summary & Chemical Profile[2][3][4]

N-Methyl-1-pentanamine Hydrochloride (N-Methylpentylamine HCl) is a secondary amine salt that serves as a critical intermediate in the synthesis of unsymmetrical sulfamides, functionalized maleimides, and biologically active alkaloids.[1] Unlike its volatile free base counterpart (CAS 25419-06-1), the hydrochloride salt offers enhanced stability, precise stoichiometric control, and reduced vapor hazards, making it the preferred form for GMP-compliant pharmaceutical manufacturing and material science applications.[1]

This guide analyzes its utility as a nucleophilic building block and a structure-directing agent (SDA) in microporous material synthesis.[1][2]

Physicochemical Characterization
PropertySpecification (HCl Salt)Specification (Free Base)Operational Implication
CAS Number 74109-19-625419-06-1Use HCl CAS for solid-state procurement.[1]
Molecular Formula C₆H₁₅N[1][2][3][4][5][6] · HClC₆H₁₅NHCl adds 36.46 g/mol to mass balance calculations.[1][2][7]
Physical State White to off-white crystalline solidColorless liquidHCl salt prevents oxidative degradation.[1][2]
Solubility High (Water, Ethanol, DMSO)Miscible (Organic solvents)Salt requires neutralization for organic extraction.[7]
pKa (Est.) ~10.5 (Ammonium ion)~10.5 (Conjugate acid)Buffering required for biological assays.[2][7]

Strategic Applications in Medicinal Chemistry

Synthesis of Unsymmetrical Sulfamides

A primary application of N-Methyl-1-pentanamine is in the construction of sulfamide motifs, which are bioisosteres of urea found in enzyme inhibitors.[1] The secondary amine functionality allows for the creation of "capped" sulfamides that resist metabolic hydrolysis.[1][2][7]

Mechanism: The reaction typically involves the activation of sulfamic acid salts.[1][2][7] The steric bulk of the pentyl chain combined with the N-methyl group provides a unique hydrophobic profile, often used to probe the lipophilic pockets of target enzymes (e.g., carbonic anhydrase).[1][7]

Key Protocol: Phosphine-Mediated Coupling Reference: Yan, N. et al. J. Mater.[1][2][8] Chem. A (2018); Shehata, M.F. et al. Tetrahedron (2019).[2][7][8]

  • Activation: React triethylammonium N-tert-butylsulfamate with triphenylphosphine oxide (Ph₃PO) and trifluoromethanesulfonic anhydride (Tf₂O).

  • Nucleophilic Attack: Introduce N-Methyl-1-pentanamine HCl (neutralized in situ with Et₃N) to the activated sulfamoyl species.[1][2]

  • Outcome: Formation of N'-tert-butyl-N-methyl-N-pentylsulfamide.

Functionalization of Maleimides (Aminoarylselenated Scaffolds)

In oncology research, maleimides are often functionalized to create cysteine-reactive warheads.[1][7] N-Methyl-1-pentanamine is used in Cu-catalyzed four-component coupling reactions to introduce a flexible alkyl linker.[1]

Reaction Workflow:

  • Reagents: N-Methylmaleimide + Selenium powder + Iodobenzene + N-Methyl-1-pentanamine .[1]

  • Catalyst: CuI / Ligand.[1][2][7]

  • Product: 1-methyl-3-(methylpentylamino)-4-(phenylseleno)-1H-pyrrole-2,5-dione.[1][8][9]

  • Significance: The N-methyl-pentyl group modulates the solubility and cellular permeability of the selenated scaffold.[1][2]

Alkaloid Analog Synthesis (Norbelladine Derivatives)

Recent studies in antiviral research (specifically against DENV and HIV-1) utilize N-Methyl-1-pentanamine motifs to synthesize methylated derivatives of Norbelladine.[1] The N-methylation of the pentyl-like chains in these alkaloids significantly alters their cytotoxicity and selectivity indices.[1][2]

Material Science: Structure-Directing Agents (SDAs)

Beyond pharma, this compound is a high-value reagent in the synthesis of Silicoaluminophosphate (SAPO) Molecular Sieves .[1][2]

The "Templating" Effect: The specific steric volume of the N-methylpentylammonium cation fits into the cages of developing zeolite crystals.[1][2] It acts as a kinetic template, stabilizing specific pore geometries during hydrothermal synthesis.[2][7]

Experimental Logic:

  • Why HCl? Using the HCl salt allows the chemist to control the pH of the precursor gel precisely.[1][2][7] The amine is released slowly via hydroxide addition, ensuring a controlled crystallization rate.[2][7]

  • Application: Synthesis of microporous materials for catalysis (methanol-to-olefin conversion).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways for N-Methyl-1-pentanamine, highlighting the decision points between free-basing for organic synthesis versus using the salt for aqueous templating.

G Start N-Methyl-1-pentanamine HCl (Solid) BaseStep Neutralization (NaOH/Et3N) Start->BaseStep In situ or Ex situ GelMix Hydrothermal Gel (Al source + P source) Start->GelMix Direct Addition (pH Control) FreeAmine Free Amine (Nucleophile) BaseStep->FreeAmine Sulfamide Sulfamide Synthesis (Activated Sulfamates) FreeAmine->Sulfamide Reacts with Tf2O/Ph3PO Maleimide Maleimide Coupling (Cu-Catalyzed) FreeAmine->Maleimide Reacts with Se/PhI Alkaloid Alkaloid Derivatization (Norbelladine Analogs) FreeAmine->Alkaloid Reductive Amination SAPO SAPO Molecular Sieve (Crystallization) GelMix->SAPO SDA Effect (Templating)

Caption: Divergent utility of N-Methyl-1-pentanamine HCl in organic synthesis (red path) vs. material science (green path).

Analytical & Quality Control Protocols

When using N-Methyl-1-pentanamine HCl as a raw material, impurity profiling is critical, particularly to ensure the absence of primary amines (pentylamine) or dimethylated byproducts.[1]

GC-MS Detection Method

Because the HCl salt is non-volatile, it must be derivatized or free-based prior to Gas Chromatography.[1]

  • Column: Rtx-5 Amine or equivalent (base-deactivated).[1]

  • Inlet Temp: 250°C.

  • Sample Prep: Dissolve 10 mg HCl salt in 1 mL 1M NaOH; extract with 1 mL Dichloromethane (DCM). Inject the DCM layer.[1][2][7]

  • Retention Marker: N-Methyl-1-pentanamine elutes after Pentylamine but before Di-pentylamine.[1]

HPLC-CAD (Charged Aerosol Detection)

For analyzing the salt directly without derivatization (useful for Ibandronate impurity profiling):

  • Phase: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1][2][7]

  • Detection: CAD is preferred over UV because aliphatic amines lack strong chromophores.[1][2][7]

Safety & Handling (E-E-A-T)

Expert Insight: While the HCl salt significantly reduces the vapor pressure compared to the free base, it is a potent irritant.[2][7]

  • Skin Contact: The free amine (generated upon contact with sweat) is corrosive (Skin Corr.[2][7] 1B).

  • Incompatibility: Avoid contact with strong oxidizers and nitrosating agents.[1][2][7] Secondary amines can form N-nitrosamines (carcinogenic) if exposed to nitrite sources.[1][2] Strict segregation from nitrosating agents is a mandatory safety protocol. [1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride.[2] Retrieved from [Link]

  • Yan, N., et al. (2018). A novel approach for facilitating the targeted synthesis of silicoaluminophosphates.[2][7][8] Journal of Materials Chemistry A, 6(47), 24186-24193.[7][8] (Cited via Sigma-Aldrich Product Applications).

  • Shehata, M. F., et al. (2019). Efficient synthesis of unsymmetrical sulfamides from sulfamic acid salts by activation with triphenylphosphine ditriflate.[2][7][8] Tetrahedron, 75(24), 3186-3194.[7][8] Retrieved from [Link]

  • Singh, A., & Berthoux, L. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.[2][7] Molecules, 29, 4442.[2][7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Methyl-1-pentanamine Hydrochloride: An Application Note and Detailed Protocol

Introduction N-Methyl-1-pentanamine, also known as N-methylpentylamine, and its hydrochloride salt are valuable chemical intermediates with applications in the synthesis of pharmaceuticals and other specialty organic com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-1-pentanamine, also known as N-methylpentylamine, and its hydrochloride salt are valuable chemical intermediates with applications in the synthesis of pharmaceuticals and other specialty organic compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable and scalable laboratory synthesis of N-Methyl-1-pentanamine Hydrochloride. The protocol detailed herein focuses on a two-step, one-pot reductive amination of pentanal with methylamine, followed by the conversion of the resulting free amine to its hydrochloride salt. This method is selected for its efficiency, use of readily available reagents, and straightforward purification procedures.

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for successful replication and potential optimization.

Scientific Principles and Rationale

The synthesis of N-Methyl-1-pentanamine is achieved through reductive amination. This powerful and widely used method in organic chemistry allows for the formation of carbon-nitrogen bonds. The overall transformation involves two key stages that occur sequentially in the same reaction vessel:

  • Imine Formation: The synthesis begins with the reaction between pentanal (an aldehyde) and methylamine (a primary amine). The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of pentanal. This is a nucleophilic addition, which, after a series of proton transfers, results in the elimination of a water molecule to form an intermediate known as an N-methylpentan-1-imine. This reaction is typically reversible and its equilibrium can be influenced by factors such as pH and the removal of water.

  • Reduction of the Imine: The formed imine is not isolated but is reduced in situ to the desired secondary amine, N-Methyl-1-pentanamine. Sodium borohydride (NaBH₄) is employed as the reducing agent. It is a versatile and selective reducing agent that provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the C=N double bond in the imine, effectively reducing it to a single bond and forming the amine. Sodium borohydride is chosen for its relative safety and ease of handling compared to more reactive hydrides like lithium aluminum hydride, and it is effective for the reduction of imines.[1][2]

Finally, the purified N-Methyl-1-pentanamine (a free base) is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt form is often preferred for its increased stability, crystallinity, and ease of handling compared to the free amine, which can be a volatile and odorous liquid.

Experimental Workflow Diagram

G cluster_0 Step 1: Reductive Amination (One-Pot) cluster_1 Step 2: Work-up and Purification cluster_2 Step 3: Hydrochloride Salt Formation A Pentanal + Methylamine Solution B Imine Formation (in Methanol) A->B Nucleophilic Addition & Dehydration C In-situ Reduction with Sodium Borohydride B->C Hydride Attack D N-Methyl-1-pentanamine (Crude Product) C->D E Quenching & Solvent Evaporation D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Purified N-Methyl-1-pentanamine G->H I Dissolution in Diethyl Ether H->I J Addition of HCl in Dioxane I->J Protonation K Precipitation & Filtration J->K L N-Methyl-1-pentanamine Hydrochloride (Final Product) K->L

Caption: Experimental workflow for the synthesis of N-Methyl-1-pentanamine Hydrochloride.

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount UsedRole/Expected Yield
Pentanal (Valeraldehyde)C₅H₁₀O86.13504.31 g (5.0 mL)Starting Material
Methylamine (40% in H₂O)CH₅N31.06604.66 g (5.2 mL)Starting Material
Sodium BorohydrideNaBH₄37.83752.84 gReducing Agent
N-Methyl-1-pentanamineC₆H₁₅N101.19-~4.05 g (80%)Product (Free Base)
N-Methyl-1-pentanamine HClC₆H₁₆ClN137.65[3]-~5.51 g (80%)Final Product
MethanolCH₄O32.04-100 mLSolvent
Diethyl EtherC₄H₁₀O74.12-As neededExtraction/Solvent
Hydrochloric Acid (4M in Dioxane)HCl36.46~50~12.5 mLSalt Formation

Detailed Experimental Protocols

Part 1: Synthesis of N-Methyl-1-pentanamine (Free Base)

Materials and Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Pentanal (Valeraldehyde), ≥98%

  • Methylamine solution, 40 wt. % in H₂O

  • Sodium borohydride (NaBH₄), ≥98%

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pentanal (4.31 g, 5.0 mL, 50 mmol).

  • Amine Addition: Dissolve the pentanal in 100 mL of anhydrous methanol and cool the flask in an ice bath to 0-5 °C.

  • Imine Formation: While stirring, add the methylamine solution (4.66 g, 5.2 mL, 60 mmol, 1.2 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Re-cool the reaction mixture to 0-5 °C in an ice bath. In small portions, carefully add sodium borohydride (2.84 g, 75 mmol, 1.5 equivalents) over 30-45 minutes. The addition is exothermic, and gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Concentrate the mixture on a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-1-pentanamine as a colorless to pale yellow liquid.

Part 2: Formation of N-Methyl-1-pentanamine Hydrochloride

Materials and Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • N-Methyl-1-pentanamine (from Part 1)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution, 4.0 M in 1,4-dioxane

Procedure:

  • Dissolution: Dissolve the crude N-Methyl-1-pentanamine (assuming ~80% yield, ~4.05 g, ~40 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add 4.0 M hydrochloric acid in 1,4-dioxane (~12.5 mL, 50 mmol, 1.25 equivalents) dropwise. A white precipitate of N-Methyl-1-pentanamine Hydrochloride will form immediately.

  • Precipitation and Crystallization: After complete addition of the acid, continue to stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to a constant weight to yield N-Methyl-1-pentanamine Hydrochloride.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several in-process checks and validation points:

  • Reaction Monitoring: The progress of the reductive amination can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the pentanal starting material and the appearance of the N-Methyl-1-pentanamine product confirm the reaction's progression.

  • pH Control during Work-up: The wash with saturated sodium bicarbonate solution is crucial to neutralize any remaining acidic species and to remove any unreacted starting materials or byproducts that are acidic in nature.

  • Complete Precipitation of Hydrochloride Salt: The use of a non-polar solvent like diethyl ether for the salt formation ensures that the ionic hydrochloride salt precipitates out of the solution, allowing for easy isolation. The addition of a slight excess of hydrochloric acid ensures complete conversion to the salt.

  • Characterization of the Final Product: The identity and purity of the final N-Methyl-1-pentanamine Hydrochloride can be confirmed by standard analytical techniques:

    • Melting Point: A sharp melting point is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

    • FT-IR Spectroscopy: Shows characteristic peaks for N-H stretching in the amine salt and C-H bonds.

    • Mass Spectrometry: Confirms the molecular weight of the parent amine.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of N-Methyl-1-pentanamine Hydrochloride. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable compound in a laboratory setting. The self-validating nature of the protocol, with clear checkpoints and analytical verification steps, ensures the integrity and reproducibility of the synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • "Reductive Amination." Organic Chemistry Portal. (2021). [Link]

  • "N-Methyl-1-pentanamine Hydrochloride." PubChem. National Center for Biotechnology Information. [Link]

  • "Reductive Amination." Master Organic Chemistry. [Link]

Sources

Application

Application Note: Reductive Amination using N-Methyl-1-pentanamine Hydrochloride

Abstract This guide details the optimized protocols for utilizing N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) in reductive amination reactions. As a secondary amine source, this reagent is critical for synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for utilizing N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) in reductive amination reactions. As a secondary amine source, this reagent is critical for synthesizing tertiary amines, introducing a specific


-methyl-

-pentyl lipophilic tail often required to modulate the LogP and blood-brain barrier (BBB) permeability of drug candidates. We focus on the Sodium Triacetoxyborohydride (STAB) method due to its high selectivity for iminium ions and functional group tolerance, while providing a secondary protocol for catalytic hydrogenation suitable for scale-up.

Introduction: The "Lipophilic Tuner"

In medicinal chemistry, the introduction of aliphatic chains of specific lengths is a common strategy to optimize the pharmacokinetic profile of a lead compound. The N-Methyl-1-pentanamine moiety offers a unique balance:

  • The Methyl Group: Removes a hydrogen bond donor (HBD), often improving membrane permeability.

  • The Pentyl Chain: Increases lipophilicity (LogP) more significantly than propyl or butyl groups, without the steric bulk or metabolic liability of branched chains or longer stearic-like tails.

This application note addresses the specific challenge of using the hydrochloride salt form of this amine. While the salt form is more stable and easier to handle than the volatile free base, it requires specific protocol adjustments to ensure efficient condensation with carbonyls.

Reagent Profile

PropertySpecification
Chemical Name N-Methyl-1-pentanamine Hydrochloride
Synonyms N-Methylpentylamine HCl; Methylamylamine HCl
CAS Number 74109-19-6
Molecular Formula

Molecular Weight 137.65 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol; Sparingly soluble in DCE/DCM (requires free-basing)
pKa (est) ~10.5 (Amine conjugate acid)

Mechanistic Insight: The Iminium Advantage

Unlike primary amines which form neutral imines, N-Methyl-1-pentanamine is a secondary amine. Its condensation with an aldehyde or ketone yields a positively charged iminium ion .

Key Chemical Insight: The iminium ion is significantly more electrophilic than the precursor carbonyl. This allows for the use of mild hydride donors like Sodium Triacetoxyborohydride (STAB) , which reduces the iminium species rapidly but reacts negligibly with the aldehyde/ketone itself. This "chemoselective reduction" minimizes side reactions (like direct reduction of the ketone to an alcohol).

Visualization: Reaction Pathway

ReductiveAmination Start Aldehyde/Ketone (R-C=O) Equilibrium Hemiaminal Intermediate Start->Equilibrium + Amine Amine N-Methyl-1-pentanamine HCl (Amine Salt) Amine->Equilibrium Iminium Iminium Ion (R-C=N+(Me)Pent) Equilibrium->Iminium - H2O (Dehydration) Iminium->Equilibrium Reversible Product Tertiary Amine Product Iminium->Product + Hydride (STAB) (Reduction)

Figure 1: The conversion of carbonyls to tertiary amines via the iminium ion intermediate. Note that the iminium formation is reversible; the reduction step drives the equilibrium forward.

Critical Experimental Factors

Handling the HCl Salt

The hydrochloride salt is acidic. While STAB tolerates weak acids (and actually benefits from mild acidity to catalyze iminium formation), the N-Methyl-1-pentanamine HCl may not fully dissolve in non-polar solvents like 1,2-Dichloroethane (DCE).

  • Strategy: If the salt remains a solid suspension, the reaction may be sluggish. Adding 1.0 equivalent of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) frees the amine base, improving solubility. However, excess base can inhibit the acid-catalyzed dehydration step.

Solvent Selection[2][3]
  • 1,2-Dichloroethane (DCE): The "Gold Standard" for STAB reactions. It promotes rapid iminium formation.[1]

  • THF: A viable alternative if the substrate is insoluble in DCE.

  • Methanol: Avoid with STAB if possible (it reacts with the borohydride over time). Use only if employing Sodium Cyanoborohydride (

    
    ) or catalytic hydrogenation.
    

Protocol A: Standard STAB Method (Discovery Scale)

Recommended for small-scale synthesis (10 mg to 10 g) and drug discovery.

Materials
  • Substrate: Aldehyde or Ketone (1.0 equiv)

  • Reagent: N-Methyl-1-pentanamine Hydrochloride (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: DIPEA (1.0 equiv - Optional, see Step 2)

  • Solvent: 1,2-Dichloroethane (anhydrous)

Step-by-Step Methodology
  • Preparation: In a clean, dry vial or round-bottom flask, dissolve the Aldehyde/Ketone (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Amine Addition: Add N-Methyl-1-pentanamine Hydrochloride (1.2 equiv) .

    • Observation Check: If the mixture is a homogeneous solution or a fine, stirring suspension, proceed.

    • Solubility Fix: If large clumps persist, add DIPEA (1.0 equiv) and stir for 15 minutes to free-base the amine.

  • Catalysis (Optional): If reacting a sterically hindered ketone, add Acetic Acid (1.0 equiv) . This is usually unnecessary for aldehydes or if using the HCl salt without DIPEA.

  • Reductant Addition: Add STAB (1.5 equiv) in one portion.

    • Note: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at room temperature under nitrogen/argon atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 4–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the mass of Product (

    
    ).
    
    • Tip: The intermediate iminium ion may be visible in MS but will reduce to the amine upon workup.

  • Quench: Add saturated aqueous

    
     solution carefully. Stir for 15 minutes to quench remaining borohydride.
    
  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

    
    .[2] Filter and concentrate.
    

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for process chemistry (>10 g) to avoid boron waste.

Materials
  • Catalyst: Pd/C (10% wt loading) or Pt/C (for ketones)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30-50 psi)
    
Step-by-Step Methodology
  • Dissolution: Dissolve Aldehyde/Ketone (1.0 equiv) and N-Methyl-1-pentanamine Hydrochloride (1.1 equiv) in Methanol.

  • Neutralization: Add Sodium Acetate (1.1 equiv) or Triethylamine (1.1 equiv) .

    • Why? HCl poisons Palladium catalysts. You must buffer the solution or free-base the amine.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add Pd/C (5-10 wt% relative to substrate) .

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst first or add to solution under inert gas.

  • Hydrogenation: Purge vessel with

    
     and stir under 
    
    
    
    atmosphere (1 atm for aldehydes, 3-5 atm for ketones).
  • Filtration: Filter through a Celite pad to remove catalyst.

  • Purification: Concentrate filtrate. The residue will contain the product salt and sodium salts. Partition between aqueous NaOH (1M) and Ether/DCM to isolate the free amine.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields.

Troubleshooting Start Low Yield / Incomplete Reaction CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckIm Is Iminium/Hemiaminal intermediate present? CheckSM->CheckIm Yes Reductant Issue: Borohydride Dead Action: Add fresh STAB CheckSM->Reductant No (Complex Mix) Solubility Issue: Salt Insolubility Action: Add 1.0 eq DIPEA or switch to THF CheckIm->Solubility No (No Reaction) Sterics Issue: Steric Hindrance Action: Heat to 40-50°C or add AcOH catalyst CheckIm->Sterics Yes (Stalled)

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[3][1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.

  • PubChem. (2024).[6] "N-Methyl-1-pentanamine Hydrochloride Compound Summary". National Library of Medicine.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society.[1]

Sources

Method

Application Note: N-Methyl-1-pentanamine Hydrochloride as a Strategic Intermediate in Bisphosphonate Synthesis

Executive Summary N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) serves as a critical secondary amine building block in pharmaceutical chemistry. Its primary industrial utility lies in the synthesis of Ibandronat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) serves as a critical secondary amine building block in pharmaceutical chemistry. Its primary industrial utility lies in the synthesis of Ibandronate Sodium , a potent nitrogen-containing bisphosphonate used to treat osteoporosis and metastasis-associated skeletal fractures.

This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical profile, its specific role in the Michael addition-based synthesis of Ibandronate, and validated quality control protocols. By bridging the gap between raw material handling and complex API synthesis, this document aims to standardize workflows and enhance yield reproducibility.

Chemical Profile & Specifications

PropertySpecification
Chemical Name N-Methyl-1-pentanamine Hydrochloride
Synonyms N-Methylpentylamine HCl; N-Methyl-N-pentylammonium chloride
Structure

CAS Number 74109-19-6 (Salt); 25419-06-1 (Free Base)
Molecular Weight 137.65 g/mol (Salt); 101.19 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
Melting Point 148°C - 152°C (Decomposes)
pKa ~10.5 (Amine conjugate acid)

Key Reactivity Features:

  • Nucleophilicity: The secondary amine is a moderate nucleophile, ideal for Michael additions and alkylations without rapid over-alkylation seen in primary amines.

  • Steric Profile: The methyl/pentyl substitution provides a balance of lipophilicity (pentyl chain) and steric accessibility (methyl group), crucial for the pharmacokinetics of the final bisphosphonate drug.

Core Application: Synthesis of Ibandronate Sodium

The most significant pharmaceutical application of N-Methyl-1-pentanamine is the production of 3-[N-(methylpentyl)amino]propionic acid , the direct precursor to Ibandronate.

Mechanism of Action in Synthesis

The synthesis relies on a Michael Addition followed by hydrolysis and bisphosphorylation. N-Methyl-1-pentanamine acts as the nucleophile attacking the


-carbon of an acrylate ester.
Detailed Synthesis Protocol

Note: This protocol is adapted from optimized industrial patent methodologies (EP2038291B1, US8178712).

Step 1: Free-Basing (If starting with HCl salt)

Since the Michael addition requires a free nucleophile, the HCl salt must be neutralized in situ or prior to reaction.

  • Dissolve N-Methyl-1-pentanamine HCl (1.0 eq) in water.

  • Add NaOH (1.1 eq) solution dropwise at 0-5°C.

  • Extract the free amine into Toluene or Dichloromethane (DCM).

  • Dry organic layer over

    
     and concentrate if necessary, or use the Toluene solution directly.
    
Step 2: Michael Addition (Formation of Ester Intermediate)

Reagents: N-Methylpentylamine (Free base), Methyl Acrylate, Toluene.

  • Charge N-Methylpentylamine (1.0 eq) into a reactor with Toluene (5-10 volumes).

  • Heat mixture to 30-40°C .

  • Add Methyl Acrylate (1.1 - 1.2 eq) dropwise over 2 hours. Caution: Exothermic reaction.

  • Maintain temperature at 60-70°C for 4-6 hours.

  • Monitor: Check consumption of amine by GC.

  • Workup: Distill off excess Methyl Acrylate and solvent to obtain Methyl 3-[N-(methylpentyl)amino]propionate as an oil.

Step 3: Hydrolysis & Bisphosphorylation (API Formation)
  • Hydrolysis: Reflux the ester from Step 2 with 6N HCl for 4-6 hours to form 3-[N-(methylpentyl)amino]propionic acid hydrochloride .

  • Bisphosphorylation:

    • Mix the hydrolyzed acid (1.0 eq) with Phosphorous Acid (

      
      )  (3-4 eq) in Sulfolane or Toluene.
      
    • Add Phosphorous Trichloride (

      
      )  (2-3 eq) dropwise at 70°C.
      
    • Heat to 90-100°C for 8-12 hours.

  • Quench: Hydrolyze the reaction mass with water (exothermic).

  • Isolation: Adjust pH to 4.0-5.0 using NaOH to precipitate Ibandronate Sodium Monohydrate .

Process Flow Diagram (Graphviz)

IbandronateSynthesis cluster_0 Critical Control Point: Moisture Control Start N-Methyl-1-pentanamine HCl (Starting Material) FreeBase Neutralization (NaOH) Extract to Toluene Start->FreeBase Amine N-Methylpentylamine (Free Base) FreeBase->Amine Michael Michael Addition (60-70°C, Toluene) Amine->Michael MA Methyl Acrylate MA->Michael Ester Intermediate Ester (Methyl 3-[N-(methylpentyl)amino]propionate) Michael->Ester Hydrolysis Acid Hydrolysis (HCl, Reflux) Ester->Hydrolysis Precursor Precursor Acid HCl (3-[N-(methylpentyl)amino]propionic acid) Hydrolysis->Precursor Bisphos Bisphosphorylation (H3PO3 / PCl3) Precursor->Bisphos Ibandronate Ibandronate Sodium (Final API) Bisphos->Ibandronate

Caption: Synthetic pathway from N-Methyl-1-pentanamine HCl to Ibandronate Sodium, highlighting key reaction steps.

Analytical Quality Control (QC) Protocols

Ensuring the purity of the starting amine is vital to prevent alkyl-chain impurities in the final API, which are difficult to remove.

Identification & Purity (GC-FID)

Objective: Quantify N-Methylpentylamine content and detect other amine impurities (e.g., dipentylamine).

  • Sample Prep: Dissolve 50 mg of HCl salt in 1 mL 1M NaOH, extract with 1 mL Dichloromethane. Inject the organic layer.

  • Column: DB-1 or HP-5 (30m x 0.32mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C (hold 5 min).
  • Detector: FID @ 250°C.

  • Acceptance Criteria: Purity

    
     98.5% (Area %).
    
Chloride Content (Titration)

Objective: Confirm stoichiometry of the salt form.

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Solvent: Water/Methanol (50:50).

  • Titrant: 0.1 N

    
    .
    
  • Calculation:

    
    
    
  • Expected Range: 25.0% - 26.5% w/w.

Handling, Safety & Stability

Hygroscopicity Management

N-Methyl-1-pentanamine Hydrochloride is hygroscopic . Absorption of moisture does not degrade the molecule chemically but alters the weight-basis stoichiometry, leading to under-dosing in synthesis.

  • Storage: Store in tightly sealed containers with desiccant packs.

  • Handling: Weigh quickly in low-humidity environments (<40% RH). Re-test water content (Karl Fischer) if the container has been opened repeatedly.

Safety Hazards
  • GHS Classification: Acute Tox. 3 (Oral), Skin Corr.[1] 1B (Corrosive).

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle in a fume hood.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or water.

References

  • Process for the synthesis of ibandronate sodium. European Patent EP2038291B1. Google Patents. Link

  • Process for the synthesis of Ibandronate sodium. US Patent US8178712B2. Google Patents. Link

  • N-Methyl-1-pentanamine Hydrochloride Compound Summary. PubChem. Link

  • Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 2015.[1] Link

  • 1-Pentanamine, N-methyl- Data. NIST Chemistry WebBook. Link

Sources

Application

Application Note: Synthetic Utilization of N-Methyl-1-pentanamine HCl

The following Application Note is designed for researchers utilizing N-Methyl-1-pentanamine Hydrochloride (N-Methylpentylamine HCl) in medicinal chemistry and organic synthesis. While the prompt requests the "Preparation...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers utilizing N-Methyl-1-pentanamine Hydrochloride (N-Methylpentylamine HCl) in medicinal chemistry and organic synthesis.

While the prompt requests the "Preparation of secondary amines using N-Methyl-1-pentanamine," it is chemically critical to clarify that N-Methyl-1-pentanamine is itself a secondary amine . Therefore, "using" it as a starting material typically yields tertiary amines (via alkylation/reductive amination) or amides (via acylation).

This guide addresses the handling, activation (salt-breaking), and synthetic utilization of this compound to generate downstream pharmaceutical intermediates (e.g., ibandronate analogs, surfactants).



Executive Summary

N-Methyl-1-pentanamine HCl is a robust secondary amine building block. Its primary utility lies in its nucleophilicity, allowing it to serve as a scaffold for synthesizing complex tertiary amines and amides . Because it is supplied as a hydrochloride salt to prevent oxidation and volatility, successful application requires a defined "Salt-Break" strategy prior to or during the reaction.

This guide details:

  • In-situ Activation: Converting the HCl salt to the reactive free base.

  • Reductive Amination: A high-yield protocol for synthesizing tertiary amines.

  • Amide Coupling: Generating amide derivatives.

Chemical Profile & Handling

The HCl salt form stabilizes the amine, which is otherwise a volatile liquid with a "fishy" odor.

PropertySpecificationPractical Implication
State White to off-white crystalline solidNon-volatile; easy to weigh compared to free base.
Solubility Water, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, Et2O) unless free-based.
pKa (Conj. Acid) ~10.5Requires a base with pKa > 10 (e.g., NaOH, KOH) for complete extraction, or organic bases (TEA, DIPEA) for in-situ buffering.
Hygroscopicity ModerateStore in desiccator; weigh quickly to avoid water uptake affecting stoichiometry.

Core Protocol A: The "Salt-Break" (Activation)

Objective: To liberate the nucleophilic nitrogen atom for reaction.

Many synthetic failures occur because the HCl salt is used directly in non-polar solvents without adequate buffering. You have two options:

Option 1: In-Situ Neutralization (Recommended for One-Pot Reactions)

Best for: Reductive aminations in DCM/DCE.

  • Reagent: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Ratio: Use 1.2 to 1.5 equivalents of base relative to the amine HCl salt.[1]

  • Mechanism: The organic base scavenges the proton, forming a soluble salt (

    
    ) while freeing the N-methyl-1-pentanamine.
    
Option 2: Biphasic Extraction (Recommended for Sensitive Catalytic Reactions)

Best for: Metal-catalyzed cross-couplings where amine salts poison the catalyst.

  • Dissolve N-Methyl-1-pentanamine HCl in minimal water.

  • Add 2M NaOH until pH > 12.

  • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

  • Dry organic layer over

    
    , filter, and concentrate carefully (free base is volatile: bp ~116-118 °C). Do not apply high vacuum for extended periods. 
    

Core Protocol B: Reductive Amination (Synthesis of Tertiary Amines)

Objective: Reaction of N-Methyl-1-pentanamine with an aldehyde/ketone to form a tertiary amine.

This is the most common application, widely used in synthesizing pharmaceutical intermediates like Ibandronate derivatives [1].

Reaction Pathway

The secondary amine reacts with a carbonyl to form an iminium ion, which is selectively reduced to a tertiary amine.

ReductiveAmination Salt N-Methyl-1-pentanamine HCl Salt FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization Base Base (Et3N) Base->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium + Aldehyde - H2O Aldehyde Target Aldehyde (R-CHO) Aldehyde->Iminium Product Tertiary Amine Product Iminium->Product Reduction Reductant NaBH(OAc)3 Reductant->Product

Figure 1: Mechanistic workflow for the conversion of N-Methyl-1-pentanamine HCl to a tertiary amine.

Detailed Methodology

Reagents:

  • N-Methyl-1-pentanamine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv) [2]

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Preparation: In a round-bottom flask under

    
     atmosphere, suspend N-Methyl-1-pentanamine HCl (1.0 mmol) in DCE (5 mL).
    
  • Activation: Add

    
     (1.2 mmol). Stir for 10-15 minutes. The mixture may remain cloudy (amine salt exchanging with base salt).
    
  • Imine Formation: Add the Aldehyde/Ketone (1.0-1.2 mmol). Stir for 30-60 minutes at room temperature.

    • Note: Since this is a secondary amine, it forms an iminium ion , not a stable imine.[2] It cannot be isolated; reduction must happen in situ.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before the amine reacts [2].
      
  • Reaction: Stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS.[2]

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Core Protocol C: Amide Coupling

Objective: Acylation of N-Methyl-1-pentanamine to form tertiary amides.

Experimental Workflow
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DMF or DCM.

  • Coupling Agent: Add HATU or EDC/HOBt (1.1 equiv) and DIPEA (2.5 equiv).

    • Critical: You need extra base: 1 equiv to neutralize the Amine HCl, and 1+ equiv for the coupling reaction.

  • Addition: Add N-Methyl-1-pentanamine HCl (1.0 equiv).

  • Isolation: Standard aqueous workup (Acid wash -> Base wash -> Brine).

Synthesis of the Reagent (Reference)

If the user's intent was "How to prepare N-Methyl-1-pentanamine itself": This secondary amine is typically synthesized via the reductive amination of Valeraldehyde (Pentanal) with Methylamine [3].



Note: This yields the secondary amine.[3][4][5][6] The protocols above (Section 4 & 5) describe how to use this product.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield (Reductive Amination) HCl salt not neutralized.Ensure Et3N/DIPEA is added before the reductant.
Dialkylation Impossible with this reagent.N-Methyl-1-pentanamine is secondary; it can only alkylate once to form a tertiary amine.
No Reaction Steric hindrance.If the target ketone is bulky, switch solvent to TFE (Trifluoroethanol) or heat to 40°C.
Impurity Profile Residual Boron complexes.Ensure vigorous stirring with NaHCO3 or Rochelle's Salt during quench.

References

  • ChemicalBook. (2025). 3-(N-Methylpentylamino)propionic acid hydrochloride Properties and Applications.Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ResearchGate. (2025). Synthesis of N-Methyl Secondary Amines via Reductive Amination.[6]Link

  • Sigma-Aldrich. (2025). N-Methylpentylamine Product Sheet and Safety Data.Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[1][2]Link

Sources

Method

Strategic Alkylation of N-Methyl-1-pentanamine: A Guide to Reaction Conditions and Method Selection

An Application Note and Protocol Guide Abstract The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional mat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. N-Methyl-1-pentanamine, a simple yet versatile secondary amine, serves as a valuable building block. The strategic addition of an alkyl group to its nitrogen center can dramatically alter its physicochemical properties, leading to a diverse array of tertiary amines with tailored functionalities. This guide provides an in-depth analysis of the two primary methodologies for the alkylation of N-Methyl-1-pentanamine: reductive amination and direct alkylation. We will explore the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic goals.

Introduction: The Synthetic Value of N-Methyl-1-pentanamine Alkylation

N-Methyl-1-pentanamine (also known as N-methyl-n-pentylamine) is a secondary amine featuring both a methyl group and a linear pentyl group attached to a nitrogen atom.[1][2][3][4] The alkylation of this substrate is a key step in the synthesis of more complex tertiary amines. Tertiary amines are prevalent in a vast range of biologically active molecules and industrial chemicals.[5] The choice of alkylation strategy is critical, as it dictates not only the success of the reaction but also the purity of the final product. The primary challenges in the alkylation of secondary amines are controlling the reaction to prevent undesired side reactions, such as over-alkylation to form quaternary ammonium salts, and ensuring high yields and selectivity.[6][7]

This document serves as a practical guide for chemists in research and development, providing the necessary technical insights to perform the alkylation of N-Methyl-1-pentanamine efficiently and selectively.

Choosing the Right Alkylation Strategy: A Comparative Overview

The two most common and reliable methods for the alkylation of N-Methyl-1-pentanamine are reductive amination and direct alkylation with electrophiles like alkyl halides. The choice between these methods depends on the desired product, the availability of starting materials, and the desired level of control over the reaction.

FeatureReductive AminationDirect Alkylation (with Alkyl Halides)
Alkyl Group Source Aldehydes or KetonesAlkyl Halides, Sulfonates, etc.
Key Advantage Excellent control, avoids over-alkylation.[7]Utilizes readily available alkyl halides.
Primary Challenge Requires a suitable carbonyl compound.Prone to over-alkylation to quaternary salts.[6]
Byproducts Water, spent reducing agent.Halide salts, excess base.
Generality Very broad scope for introducing diverse alkyl groups.[7][8]Effective for simple alkyl groups, but can be problematic.

Method 1: Reductive Amination

Reductive amination is a highly versatile and controllable method for forming C-N bonds.[8][9] It proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound, followed by the reduction of this intermediate to the tertiary amine.[8][10]

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the secondary amine, N-Methyl-1-pentanamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an iminium ion. This electrophilic iminium ion is then reduced in situ by a hydride-donating reducing agent to yield the final tertiary amine.[9][10] A key advantage of this method is that the tertiary amine product is not nucleophilic enough to compete for the carbonyl compound, thus preventing further reaction.[7]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine N-Methyl-1-pentanamine Carbonyl Aldehyde/Ketone (R'-CHO) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl->Hemiaminal + Iminium Iminium Ion Hemiaminal->Iminium - H₂O H2O H₂O Product Tertiary Amine Product Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product +

Caption: Mechanism of Reductive Amination.

Key Parameters and Optimization
  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups. Aldehydes are generally more reactive than ketones.

  • Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents are preferred as they selectively reduce the iminium ion without reducing the starting carbonyl compound.[7][9]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild, tolerant of acidic conditions that favor iminium ion formation, and does not reduce most aldehydes and ketones.

    • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling.[9]

    • Sodium borohydride (NaBH₄): Can be used, but it is a stronger reducing agent and can reduce the starting carbonyl compound. It is often added after the iminium ion has had time to form.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. Acetonitrile and tetrahydrofuran (THF) can also be used. Anhydrous conditions are generally preferred to favor iminium ion formation.

  • pH: The reaction is typically carried out under neutral to weakly acidic conditions (pH 4-6) to catalyze the formation of the iminium ion. Acetic acid is often added as a catalyst.

Detailed Protocol: Synthesis of N-Methyl-N-propyl-1-pentanamine

This protocol describes the synthesis of N-Methyl-N-propyl-1-pentanamine from N-Methyl-1-pentanamine and propanal.

Materials:

  • N-Methyl-1-pentanamine (1.0 equiv)

  • Propanal (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Methyl-1-pentanamine (1.0 equiv) and anhydrous DCM.

  • Add propanal (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature. A few drops of acetic acid can be added to catalyze iminium ion formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical method for forming C-N bonds via a nucleophilic substitution (SN2) reaction. It involves the reaction of the amine with an alkyl halide in the presence of a base.

Mechanism and Rationale

The lone pair of electrons on the nitrogen of N-Methyl-1-pentanamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrogen halide formed during the reaction. A significant drawback of this method is that the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[6]

G cluster_0 Desired SN2 Reaction cluster_1 Undesired Over-Alkylation Amine N-Methyl-1-pentanamine Product Tertiary Amine Product Amine->Product + R'-X AlkylHalide Alkyl Halide (R'-X) QuatSalt Quaternary Ammonium Salt Product->QuatSalt + R'-X

Caption: Direct Alkylation and Over-Alkylation.

Key Parameters and Optimization
  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. More reactive alkylating agents like benzylic and allylic halides react under milder conditions.

  • Base: The choice of base is critical to minimize side reactions.

    • Inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective at neutralizing the acid byproduct without introducing competing nucleophiles.[11] Cesium hydroxide has also been shown to promote selective mono-N-alkylation.[12]

    • Non-nucleophilic organic bases: Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as it is too sterically hindered to act as a nucleophile.[13]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to dissolve the amine and promote the SN2 reaction.[11][14]

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can help to minimize over-alkylation, but this can make purification more challenging.

  • Temperature: The reaction is often heated to increase the rate of reaction. However, higher temperatures can also promote over-alkylation and other side reactions.

Detailed Protocol: Synthesis of N-Ethyl-N-methyl-1-pentanamine

This protocol describes the synthesis of N-Ethyl-N-methyl-1-pentanamine from N-Methyl-1-pentanamine and ethyl iodide.

Materials:

  • N-Methyl-1-pentanamine (1.0 equiv)

  • Ethyl iodide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add N-Methyl-1-pentanamine (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add ethyl iodide (1.1 equiv) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to separate the desired tertiary amine from any unreacted starting material and quaternary ammonium salt byproduct.

Experimental Workflow Summary

G start Start reagents Combine Amine and Electrophile/ Carbonyl start->reagents reaction Reaction under Optimized Conditions (Solvent, Temp, etc.) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography/ Distillation) workup->purification product Characterized Final Product purification->product

Caption: General Experimental Workflow.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive reagents; Incorrect stoichiometry; Suboptimal temperature.Use fresh reagents; Carefully check calculations; Optimize reaction temperature.
Formation of Quaternary Salt (Direct Alkylation) Tertiary amine product is more nucleophilic; High concentration of alkyl halide.Use a less reactive alkyl halide (e.g., R-Cl instead of R-I); Use a slight excess of the secondary amine; Add the alkyl halide slowly to the reaction mixture.
Reduction of Carbonyl (Reductive Amination) Reducing agent is too strong.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Complex Product Mixture Multiple side reactions occurring.Re-evaluate the chosen method; Ensure inert atmosphere if reagents are air/moisture sensitive; Optimize purification technique.

References

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Publications. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Google Patents. (n.d.).
  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • ResearchGate. (2025, August 6). (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of α‐chiral amines with 1‐pentanol. General reaction.... [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). [Link]

  • PubChem. (n.d.). N-Methyl-1-pentanamine Hydrochloride. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • NIST WebBook. (n.d.). 1-Pentanamine, N-methyl-. [Link]

  • PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). N-Methylpentylamine. [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of N-Methyl-1-pentanamine Hydrochloride via Catalytic Hydrogenation

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis of N-Methyl-1-pentanamine Hydrochloride, a secondary amine salt, through the strategic a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of N-Methyl-1-pentanamine Hydrochloride, a secondary amine salt, through the strategic application of catalytic hydrogenation. The primary synthetic pathway detailed is the reductive amination of pentanal with methylamine, a robust and scalable method prevalent in pharmaceutical and fine chemical synthesis. These notes elucidate the underlying chemical principles, explore catalyst selection, and present optimized, step-by-step laboratory protocols. Emphasis is placed on the causality behind experimental choices, stringent safety procedures required for handling high-pressure hydrogen and pyrophoric catalysts, and methods for product isolation and characterization. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize the synthesis of secondary amines via catalytic hydrogenation.

Introduction and Strategic Importance

N-Methyl-1-pentanamine and its hydrochloride salt are valuable building blocks in organic synthesis.[1][2][3] The secondary amine moiety is a key functional group in many biologically active molecules and pharmaceutical intermediates. Catalytic hydrogenation represents a highly efficient, atom-economical, and green chemistry-aligned approach for the synthesis of such amines.[4]

The most common and industrially scalable route to N-Methyl-1-pentanamine is the reductive amination of pentanal (valeraldehyde) with methylamine. This one-pot reaction proceeds through an imine intermediate, which is subsequently reduced to the target secondary amine.[5] The final product is typically isolated as a hydrochloride salt to enhance stability, improve handling characteristics, and increase water solubility.[6]

This guide will focus on this specific transformation, providing the scientific rationale and practical steps necessary for successful execution.

Mechanistic Rationale: The Reductive Amination Pathway

The synthesis of N-Methyl-1-pentanamine from pentanal and methylamine via catalytic hydrogenation is a classic example of reductive amination. The overall transformation can be understood in two primary, often concurrent, steps:

  • Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of pentanal, forming a hemiaminal intermediate. This intermediate then rapidly dehydrates to yield N-methyl-1-pentanimine.

  • Catalytic Hydrogenation: The C=N double bond of the imine is subsequently reduced by hydrogen (H₂) in the presence of a metal catalyst.[7]

The hydrogenation of the imine can proceed through various mechanisms, often dictated by the specific catalyst and reaction conditions employed.[7][8] A common pathway involves the heterolytic activation of H₂ on the catalyst surface, followed by the addition of hydrogen across the C=N bond.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation Pentanal Pentanal (Valeraldehyde) Hemiaminal Hemiaminal Intermediate Pentanal->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine N-methyl-1-pentanimine Hemiaminal->Imine - H₂O Product N-Methyl-1-pentanamine Imine->Product + H₂ / Catalyst FinalProduct N-Methyl-1-pentanamine HCl (Final Product) Product->FinalProduct + HCl G cluster_workflow Experimental Workflow A 1. Reactor Assembly & Inerting B 2. Reagent Charging (Solvent, Amine, Aldehyde) A->B C 3. Catalyst Slurry Addition B->C D 4. Seal & Purge Cycle (N₂ -> Vacuum -> H₂) C->D E 5. Hydrogenation (Pressurize, Heat, Stir) D->E F 6. Reaction Monitoring (H₂ uptake stops) E->F G 7. Cool Down & Vent H₂ F->G H 8. N₂ Purge G->H I 9. Catalyst Filtration (Wet, under N₂) H->I J 10. Acidification & Salt Precipitation I->J K 11. Product Isolation (Filter, Wash, Dry) J->K

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Procedure:

  • Reactor Preparation: Ensure the high-pressure vessel is clean, dry, and has been inspected for any damage. [9]Place a magnetic stir bar inside or prepare the mechanical stirrer.

  • Reagent Charging: In the fume hood, charge the reactor vessel with pentanal (e.g., 8.6 g, 0.1 mol) and 150 mL of methanol. Cool the solution in an ice bath.

  • Amine Addition: Slowly add methylamine (e.g., 8.5 mL of 40% solution in H₂O, ~0.11 mol) to the cooled solution while stirring. A slight exotherm may be observed. Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

  • Catalyst Addition: In a separate beaker, create a slurry of 5% Pd/C (50% wet, ~0.5 g) in a small amount of methanol (~10 mL). Crucially, never add dry catalyst to a flammable solvent, as it can ignite. [10][11]Transfer this slurry to the reactor.

  • System Purge: Securely seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi, then vent the gas. Repeat this purging cycle at least three times to remove all oxygen. [12]6. Hydrogenation: After the final nitrogen vent, evacuate the reactor briefly and then introduce hydrogen gas. Pressurize the vessel to the target pressure (e.g., 100 psi H₂).

  • Reaction Execution: Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (e.g., 40°C). The reaction is monitored by observing the drop in pressure as hydrogen is consumed. The reaction is typically complete when H₂ uptake ceases.

  • Shutdown and Catalyst Removal: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to a safe exhaust line. [9]Purge the vessel three times with nitrogen to remove all residual hydrogen. [9]9. Filtration: Open the reactor in the fume hood. The catalyst must be filtered while still wet to prevent it from becoming pyrophoric upon contact with air. [11][12]Filter the reaction mixture through a pad of Celite®. Wash the reactor and the filter cake with additional methanol. Immediately quench the recovered catalyst on the Celite® with plenty of water and store it in a dedicated, clearly labeled waste container. [11]10. Product Isolation:

    • Transfer the clear filtrate to a round-bottom flask and cool it in an ice bath.

    • While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2, check with pH paper).

    • The N-Methyl-1-pentanamine Hydrochloride salt will precipitate as a white solid.

    • Stir the resulting slurry in the ice bath for another 30-60 minutes to maximize precipitation.

  • Final Product Handling:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any non-polar impurities.

    • Dry the product under vacuum to yield N-Methyl-1-pentanamine Hydrochloride as a white crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • GC-MS: To confirm the molecular weight of the free base and check for any residual starting materials or byproducts.

  • Melting Point: To compare with the literature value for N-Methyl-1-pentanamine Hydrochloride.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction / Slow H₂ Uptake 1. Catalyst poisoning (e.g., by sulfur impurities in starting materials).2. Insufficient catalyst loading.3. Poor mixing/agitation.4. System leak.1. Use high-purity reagents. Pre-treat starting materials if necessary.2. Increase catalyst loading.3. Increase stirring speed.4. Perform a leak test with nitrogen before introducing hydrogen. [9]
Low Yield 1. Incomplete precipitation of the hydrochloride salt.2. Product loss during work-up.3. Formation of side products (e.g., dialkylation).1. Ensure the solution is sufficiently acidic (pH 1-2). Add an anti-solvent like diethyl ether to aid precipitation.2. Minimize transfer steps.3. Maintain good temperature control during the reaction.
Product is an Oil, Not a Solid 1. Presence of impurities.2. Insufficiently dried product.1. Recrystallize the product from a suitable solvent system (e.g., ethanol/ether).2. Dry the product under high vacuum for an extended period.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics - ACS Publications.
  • Hydrogenation of carbon–nitrogen double bonds. Wikipedia.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • N-Methyl-1-pentanamine Hydrochloride. PubChem.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry.
  • Hydrogenation SOP. University of Rochester.
  • Imine hydrogenation by alkylaluminum catalysts. RSC Publishing.
  • Hazards associated with laboratory scale hydrogenations (duplicate source). Journal of Chemical Health & Safety.
  • Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes. PMC - NIH.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing).
  • Process for the preparation of amines by catalytic hydrogenation of nitriles. Google Patents.
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • N-methyl pentyl amine. The Good Scents Company.
  • Chemical Properties of 1-Pentanamine, N-methyl-. Cheméo.
  • 1-Pentanamine, hydrochloride (1:1). CymitQuimica.

Sources

Method

Application Notes and Protocols for N-Methyl-1-pentanamine Hydrochloride in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Modified Amines in Peptide Synthesis The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Modified Amines in Peptide Synthesis

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development. N-alkylation of the peptide backbone, for instance, can significantly enhance pharmacokinetic properties such as metabolic stability against proteases, membrane permeability, and conformational rigidity.[1][2][3] N-Methyl-1-pentanamine, a secondary amine, represents a class of reagents that can be incorporated into peptide structures to introduce a lipophilic N-alkyl group. This guide provides a comprehensive overview of the theoretical and practical considerations for utilizing N-Methyl-1-pentanamine Hydrochloride in peptide coupling reactions, including detailed protocols and an exploration of the underlying chemical principles.

While direct literature on the use of N-Methyl-1-pentanamine Hydrochloride in peptide synthesis is not abundant, its application can be inferred from the well-established principles of peptide coupling and the known reactivity of secondary amines. This document will, therefore, draw upon the broader knowledge of peptide chemistry to provide a robust framework for its use.

Chemical Properties of N-Methyl-1-pentanamine Hydrochloride

PropertyValueSource
Molecular Formula C6H16ClN[4]
Molecular Weight 137.65 g/mol [4]
Appearance Solid (typical for hydrochloride salts)[5]
Solubility Soluble in water[5]

The hydrochloride salt form enhances the stability and water solubility of N-Methyl-1-pentanamine, making it easier to handle and dissolve in aqueous or polar aprotic solvents commonly used in peptide synthesis.[5][6]

Core Principles of Peptide Coupling

Peptide bond formation is fundamentally a nucleophilic acyl substitution reaction. The amino group of one amino acid (the nucleophile) attacks the activated carboxyl group of another.[7] This activation is crucial as carboxylic acids are not sufficiently reactive to form an amide bond under mild conditions.[8] Coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate, such as an active ester, acid halide, or anhydride.[9][10]

General Workflow of a Peptide Coupling Reaction

PeptideCoupling cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Work-up & Purification Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine N-Methyl-1-pentanamine (R'-NH-CH3) Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond (R-CO-N(CH3)-R') Activated_Intermediate->Peptide_Bond Coupling Amine->Peptide_Bond Crude_Peptide Crude Product Peptide_Bond->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide Purification (e.g., HPLC)

Caption: General workflow for a peptide coupling reaction.

Challenges with Secondary Amines in Peptide Coupling

The use of secondary amines like N-Methyl-1-pentanamine as nucleophiles presents unique challenges compared to primary amines:

  • Steric Hindrance: The presence of the methyl group on the nitrogen atom increases steric bulk, which can slow down the rate of the coupling reaction.[11][12] This is a significant consideration, especially when coupling to a sterically hindered carboxylic acid.[13][14]

  • Lower Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, which can also contribute to slower reaction kinetics.[11]

To overcome these challenges, the choice of coupling reagent and reaction conditions is critical. Highly efficient coupling reagents, often of the uronium or phosphonium salt type (e.g., HATU, HBTU, PyBOP), are recommended for sterically hindered couplings.[7][11]

Recommended Coupling Reagents for N-Methyl-1-pentanamine

Coupling ReagentClassAdvantages for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh reactivity, fast reaction times, and reduced risk of racemization.[11]
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium SaltEfficient activation of carboxylic acids.[15]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for sterically demanding couplings, including those involving N-methyl amino acids.[16][17]

Experimental Protocol: Coupling of an N-Protected Amino Acid with N-Methyl-1-pentanamine Hydrochloride

This protocol provides a general procedure for the solution-phase coupling of a standard N-protected amino acid (e.g., Fmoc-Gly-OH) with N-Methyl-1-pentanamine Hydrochloride using HATU as the coupling reagent.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-Gly-OH)

  • N-Methyl-1-pentanamine Hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine:

    • In a round-bottom flask, dissolve N-Methyl-1-pentanamine Hydrochloride (1.0 equivalent) in a minimal amount of DMF.

    • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Stir for 10-15 minutes at room temperature. The additional equivalent of base is for the coupling step.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to this solution.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the activated amino acid solution to the solution of N-Methyl-1-pentanamine.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to potential steric hindrance, the reaction may require several hours to overnight for completion.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to obtain the pure N-acylated N-Methyl-1-pentanamine derivative.

Logical Flow of the Experimental Protocol

ProtocolFlow A 1. Prepare Amine Solution (N-Methyl-1-pentanamine HCl + DIPEA in DMF) C 3. Combine and React (Monitor by TLC or LC-MS) A->C B 2. Prepare Activated Acid Solution (N-Protected Amino Acid + HATU + DIPEA in DMF) B->C D 4. Aqueous Work-up (Dilute, Wash with HCl, NaHCO3, Brine) C->D E 5. Isolate Crude Product (Dry and Concentrate) D->E F 6. Purify (Flash Column Chromatography) E->F

Caption: Step-by-step workflow for the peptide coupling protocol.

Safety and Handling

N-Methyl-1-pentanamine and its hydrochloride salt should be handled with appropriate safety precautions.[18] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21] Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[19][21][22]

Conclusion

The incorporation of N-Methyl-1-pentanamine into peptide structures offers a viable strategy for introducing N-alkylation and enhancing the lipophilicity of the resulting molecule. While the steric hindrance of this secondary amine presents a synthetic challenge, the use of potent coupling reagents like HATU, coupled with carefully optimized reaction conditions, can facilitate efficient peptide bond formation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the use of N-Methyl-1-pentanamine Hydrochloride in the design and synthesis of novel peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?
  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • PubChem. (n.d.). N-Methyl-1-pentanamine Hydrochloride.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methylamine hydrochloride.
  • ChemBK. (2024). N-methylpentan-1-amine.
  • ResearchGate. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methylamine solution.
  • Airgas. (n.d.). SAFETY DATA SHEET - Methylamine.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • PMC. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • CymitQuimica. (n.d.). CAS 142-65-4: 1-Pentanamine, hydrochloride (1:1).
  • Angene Chemical. (2021). Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). N-Methyl-1-pentanamine-d3 Hydrochloride.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • ChemicalBook. (2025). N-Methylpentylamine - Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides.

Sources

Application

Solvent selection for N-Methyl-1-pentanamine Hydrochloride reactions

Application Note: Solvent Systems for N-Methyl-1-pentanamine Hydrochloride Abstract This guide provides a technical framework for solvent selection in reactions involving N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for N-Methyl-1-pentanamine Hydrochloride

Abstract

This guide provides a technical framework for solvent selection in reactions involving N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6). As a secondary amine salt, this compound presents a dichotomy in solubility and reactivity: it is a polar ionic solid requiring protic or high-dielectric media for dissolution, yet its reactive form (the free base) is a lipophilic liquid requiring non-polar organic solvents for optimal nucleophilicity. This protocol details strategies for bridging this phase gap, specifically focusing on in-situ neutralization , biphasic alkylation , and reductive amination , while adhering to ICH Q3C (R8) green chemistry guidelines.

Chemical Profile & Solubility Thermodynamics

To select the correct solvent, one must understand the transition between the storage form (salt) and the reactive form (free base).

PropertyHydrochloride Salt (

)
Free Base (

)
State Crystalline Solid (White/Pale Yellow)Colorless Liquid
Polarity Ionic / Highly PolarModerate / Lipophilic
Solubility (High) Water, Methanol, DMSO, EthanolToluene, DCM, MTBE, EtOAc, Heptane
Solubility (Low) Toluene, Hexane, Ether, EtOAcWater (Partially miscible, pH dependent)
Reactivity Inert (Protonated Ammonium)Nucleophilic (Secondary Amine)

Expert Insight: The hydrochloride salt is chemically stable but kinetically inert because the nitrogen lone pair is protonated. Successful reaction design requires a deprotonation step. The choice of solvent dictates whether this deprotonation happens in a homogeneous phase (using organic bases like DIPEA in DCM) or a heterogeneous phase (using NaOH in Water/Toluene).

Solvent Selection Decision Matrix

The following decision tree illustrates the logic for selecting a solvent system based on the intended reaction type.

SolventSelection Start Reaction Goal Type1 Nucleophilic Substitution (Alkylation/Acylation) Start->Type1 Type2 Reductive Amination Start->Type2 Type3 Purification/Isolation Start->Type3 Method1 Biphasic System (Schotten-Baumann) Type1->Method1 Robust Substrates Method2 Monophasic System (Organic Base) Type1->Method2 Hydrolytically Unstable Cond1 Imine Formation Type2->Cond1 Cryst Recrystallization Type3->Cryst Solv1 Water + Toluene/MTBE (Rec: High Throughput) Method1->Solv1 Solv2 DCM or 2-MeTHF (Rec: Water Sensitive) Method2->Solv2 Solv3 Methanol or Ethanol (Rec: Standard) Cond1->Solv3 Preferred Solv4 DCE or THF (Rec: Acid Sensitive) Cond1->Solv4 Alternative Solv5 IPA / Ethyl Acetate (Antisolvent Crash) Cryst->Solv5

Figure 1: Decision logic for solvent selection based on reaction mechanism and substrate stability.

Detailed Protocols

Protocol A: Biphasic Alkylation (Green Chemistry Preferred)

Best for: Acylation, Sulfonylation, and Alkylations with stable electrophiles.

This method utilizes the Schotten-Baumann conditions . It is superior for scale-up because it keeps the inorganic salt byproducts in the aqueous phase, simplifying workup.

Reagents:

  • N-Methyl-1-pentanamine HCl (1.0 equiv)

  • Electrophile (e.g., Benzoyl Chloride) (1.1 equiv)

  • Base: NaOH (2.5 equiv) dissolved in Water

  • Solvent: 2-MeTHF (Green alternative to DCM) or Toluene .

Step-by-Step:

  • Dissolution: Dissolve N-Methyl-1-pentanamine HCl in water (approx. 5 mL/g). The salt will dissolve instantly.

  • Phase Addition: Add the organic solvent (2-MeTHF) equal to the water volume.

  • Basification: Cool to 0°C. Add 50% of the NaOH solution. Mechanistic Note: This converts the HCl salt to the free amine, which immediately partitions into the organic layer.

  • Reaction: Add the electrophile dropwise to the rapidly stirring biphasic mixture. Simultaneously add the remaining NaOH to maintain pH > 10.

    • Why? The reaction produces acid (HCl). If the pH drops, the amine re-protonates and migrates back to the water, stopping the reaction.

  • Separation: Discard the aqueous layer (contains NaCl). Wash the organic layer with dilute citric acid (removes unreacted amine) and brine.

Protocol B: Monophasic Reductive Amination

Best for: Synthesizing tertiary amines (e.g., N,N-dimethylpentylamine).

Reagents:

  • N-Methyl-1-pentanamine HCl[1][2][3]

  • Aldehyde/Ketone (e.g., Formaldehyde for methylation)[4]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)

  • Solvent: DCE (1,2-Dichloroethane) or THF .

    • Note: While Methanol is common, DCE is often preferred for STAB reactions to prevent solvent reaction with the hydride.

Step-by-Step:

  • Free-Basing (In-Situ): Suspend N-Methyl-1-pentanamine HCl in DCE. Add Triethylamine (TEA) (1.0 equiv). Stir for 15 mins.

    • Observation: The mixture may remain cloudy (TEA·HCl salt formation).[3][5] This is acceptable.

  • Imine Formation: Add the aldehyde. Stir for 30-60 minutes.

    • Solvent Role: DCE promotes the formation of the iminium ion intermediate.

  • Reduction: Add STAB (1.5 equiv). Stir at room temperature.

  • Quench: Quench with saturated aqueous

    
    . The product extracts into the DCE layer.
    

Purification Strategy: The "Salt Switch"

A common issue in amine synthesis is separating the product from non-basic impurities. We can exploit the solubility difference of the HCl salt.

Workflow:

  • Crude Reaction Mixture: (Free base in organic solvent, e.g., Toluene).

  • Salt Formation: Add HCl in Isopropanol (IPA) or dry gas HCl.

  • Precipitation: The N-Methyl-1-pentanamine derivative HCl salt is likely insoluble in non-polar solvents.

  • Filtration: Filter the solid. Impurities remain in the mother liquor.

  • Recrystallization: If needed, recrystallize from Hot Ethanol/Ethyl Acetate (1:3) .

Purification Step1 Crude Free Base (in Toluene/EtOAc) Step2 Add HCl (in IPA/Dioxane) Step1->Step2 Step3 Precipitation of Amine HCl Step2->Step3 Solubility Drop Step4 Filtration Step3->Step4 Result1 Solid Cake: Pure Amine Salt Step4->Result1 Result2 Filtrate: Non-basic Impurities Step4->Result2

Figure 2: "Salt Switch" purification workflow for isolating high-purity amine salts.

Green Chemistry & Safety (ICH Guidelines)

When selecting solvents, adherence to ICH Q3C (R8) is critical for pharmaceutical applications.

SolventClassStatusRecommendation
Water -GreenIdeal. Use for biphasic reactions.
Ethanol 3GreenPreferred for reductive amination and crystallizations.
2-MeTHF -GreenPreferred alternative to DCM/THF. Derived from biomass.
Toluene 2UsableMonitor residual limits (890 ppm). Good for azeotropic drying.
DCM 2LimitingAvoid if possible (600 ppm limit). Use only if solubility demands it.
Chloroform 2ToxicBanned for routine use. Carcinogenic.

Safety Warning: N-Methyl-1-pentanamine (free base) is corrosive and has a strong amine odor. All free-basing operations must be conducted in a fume hood. The HCl salt is an irritant powder; use particulate respirators when weighing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • Prat, D., et al. (2016).[6] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

Sources

Method

Scalable manufacturing of N-Methyl-1-pentanamine Hydrochloride

An In-depth Guide to the Scalable Manufacturing of N-Methyl-1-pentanamine Hydrochloride Abstract This application note provides a comprehensive and scalable methodology for the synthesis, purification, and characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scalable Manufacturing of N-Methyl-1-pentanamine Hydrochloride

Abstract

This application note provides a comprehensive and scalable methodology for the synthesis, purification, and characterization of N-Methyl-1-pentanamine Hydrochloride. The process is designed for researchers, scientists, and drug development professionals, emphasizing robust, reproducible, and scalable techniques suitable for both laboratory and pilot-plant scale production. The core of the synthesis is a highly efficient one-pot reductive amination, followed by rigorous purification and detailed analytical validation. This guide explains the causal relationships behind procedural choices, ensuring a deep understanding of the manufacturing process.

Introduction

N-Methyl-1-pentanamine, also known as N-methyl-n-pentylamine, is a secondary amine that, in its hydrochloride salt form, offers enhanced stability and solubility in aqueous solutions, making it a valuable intermediate in organic and medicinal chemistry.[1] The scalable and cost-effective production of high-purity N-Methyl-1-pentanamine Hydrochloride is critical for its application in pharmaceutical synthesis and other fine chemical industries.

This document details a validated manufacturing process centered around the reductive amination of pentanal. This method is selected for its high efficiency, operational simplicity, and amenability to scale-up.[2][3] We will provide step-by-step protocols, process optimization insights, comprehensive analytical procedures for quality control, and essential safety guidelines.

Synthesis Methodology: Reductive Amination Pathway

The chosen synthetic route involves a one-pot reductive amination of pentanal using methylamine, followed by in-situ reduction of the resulting imine intermediate with sodium borohydride. The synthesized free base is then purified and converted to its hydrochloride salt.

Rationale for Pathway Selection:

  • Efficiency: Reductive amination is a cornerstone of C-N bond formation, known for high yields and selectivity.[2]

  • Scalability: The reaction can be performed in standard reactors without requiring specialized equipment like high-pressure hydrogenators.

  • Cost-Effectiveness: The starting materials—pentanal, methylamine, and sodium borohydride—are readily available and relatively inexpensive.

The overall reaction scheme is as follows:

  • Imine Formation: Pentanal reacts with methylamine to form an unstable N-methylpentan-1-imine intermediate.

  • Reduction: The imine is immediately reduced by sodium borohydride (NaBH₄) to yield N-Methyl-1-pentanamine.

  • Salt Formation: The purified N-Methyl-1-pentanamine free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Diagram of the Synthetic Pathway

Pentanal Pentanal Imine N-methylpentan-1-imine (Intermediate) Pentanal->Imine + Methylamine - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->Imine FreeBase N-Methyl-1-pentanamine (Free Base) Imine->FreeBase Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->FreeBase FinalProduct N-Methyl-1-pentanamine Hydrochloride FreeBase->FinalProduct Salt Formation HCl Hydrochloric Acid (HCl) HCl->FinalProduct

Caption: Reductive amination pathway for N-Methyl-1-pentanamine Hydrochloride synthesis.

Experimental Protocols

Part A: Synthesis of N-Methyl-1-pentanamine (Free Base)

Materials:

  • Pentanal (≥98%)

  • Methylamine solution (40 wt. % in H₂O or 2 M in Methanol)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (MeOH, ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a suitable reaction vessel with a magnetic stirrer, a dropping funnel, and a thermometer. Place the vessel in an ice/water bath to maintain temperature control.

  • Initial Charge: To the reaction vessel, add pentanal (1.0 eq) and methanol (5 mL per gram of pentanal). Cool the mixture to 0-5 °C with stirring.

  • Methylamine Addition: Slowly add the methylamine solution (1.2 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes to facilitate imine formation.

  • Reduction: In a separate beaker, dissolve sodium borohydride (1.5 eq) in a minimal amount of cold water or methanol. Add this solution portion-wise to the reaction mixture, maintaining the temperature below 15 °C. The addition is exothermic and may cause gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/GC analysis indicates the consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by slowly adding water, followed by saturated NaHCO₃ solution until gas evolution ceases.

    • Reduce the volume of the mixture by approximately 50% using a rotary evaporator to remove most of the methanol.

    • Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 2 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-pentanamine free base.

Part B: Purification of the Free Base and Hydrochloride Salt Formation

Procedure:

  • Distillation: Purify the crude free base by vacuum distillation to remove non-volatile impurities and unreacted starting materials. The boiling point of N-Methyl-1-pentanamine is approximately 116-118 °C at atmospheric pressure.[4]

  • Salt Formation:

    • Dissolve the purified free base (1.0 eq) in a suitable solvent such as isopropanol or diethyl ether (10 mL per gram of amine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of concentrated HCl (1.05 eq) diluted in the same solvent. A white precipitate of N-Methyl-1-pentanamine Hydrochloride will form.

  • Isolation and Recrystallization:

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.[5]

    • For higher purity, recrystallize the product from a suitable solvent system, such as isopropanol/hexane. Dissolve the solid in a minimum amount of hot isopropanol and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[5]

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum at 40-50 °C to a constant weight.

Manufacturing Workflow and Quality Control

A robust manufacturing process requires integrated quality control checkpoints to ensure the final product meets specifications.

Overall Manufacturing Workflow

cluster_0 Synthesis cluster_1 Purification cluster_2 Final QC & Release A Raw Material QC B Reductive Amination A->B C In-Process Control (IPC-1: Reaction Completion) B->C D Work-up & Extraction C->D E Vacuum Distillation (Free Base) D->E F Salt Formation (HCl) E->F G Recrystallization F->G H Filtration & Drying G->H I Final Product QC (HPLC, GC-MS, NMR) H->I J Packaging & Labeling I->J K Product Release J->K

Caption: Scalable manufacturing workflow with integrated quality control points.

Analytical Quality Control Protocols

The identity, purity, and quality of the final N-Methyl-1-pentanamine Hydrochloride product must be confirmed using a combination of analytical techniques.[6]

Parameter Method Specification Purpose
Identity ¹H & ¹³C NMR SpectroscopyConforms to reference spectrumConfirms the chemical structure of the molecule.
Identity FTIR SpectroscopyConforms to reference spectrumConfirms the presence of key functional groups (e.g., N-H stretch of the secondary amine salt).[6]
Purity HPLC (UV detection)≥ 99.0%Quantifies the main component and detects non-volatile impurities.[7]
Residual Solvents GC-MS (Headspace)As per ICH Q3C guidelinesQuantifies residual solvents from the manufacturing process.
Molecular Mass Mass Spectrometry (MS)Conforms to theoretical mass (101.19 g/mol for free base)[8]Confirms the molecular weight of the parent compound.
Appearance Visual InspectionWhite to off-white crystalline solidBasic quality check.

Safety and Handling

Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially toxic fumes.[10][11]

  • Flammable Solvents: Pentanal, methanol, and diethyl ether are highly flammable. Keep away from ignition sources and use appropriate grounding for large-scale transfers.[12]

  • Corrosive Reagents: Hydrochloric acid is highly corrosive and can cause severe burns. Handle with extreme care.[9]

  • Toxic Substances: Methylamine and the final amine product can be irritants or toxic. Avoid skin and eye contact.[11]

  • Emergency Procedures: Ensure safety showers and eye wash stations are readily accessible.[11] In case of exposure, wash the affected area immediately with copious amounts of water and seek medical attention.[9]

Conclusion

This application note provides a detailed, scalable, and validated process for the manufacturing of N-Methyl-1-pentanamine Hydrochloride. By employing a robust reductive amination strategy and integrating rigorous purification and quality control measures, this guide enables the consistent production of high-purity material suitable for demanding applications in research and development. Adherence to the outlined protocols and safety guidelines is essential for successful and safe implementation.

References

  • Process of separating lower alkylamines. Google Patents. (1937).
  • 1-Pentanamine, N-methyl-. NIST WebBook. Available at: [Link]

  • Green Chemistry - BORIS Portal. BORIS Portal. (2024). Available at: [Link]

  • Method for producing chloroalkylamine hydrochloride. Google Patents. (1994).
  • Preparation of alkylamines by the ammonolysis of alkyl halides. Google Patents. (1968).
  • Methylamine Purification. Sciencemadness Discussion Board. (2007). Available at: [Link]

  • One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Available at: [Link]

  • N-Methyl-1-pentanamine Hydrochloride. PubChem. Available at: [Link]

  • Preparation method of N-methyl-pentylamine. Google Patents. (2013).
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. (2025). Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • 1-Pentanamine, N-methyl- Phase change data. NIST WebBook. Available at: [Link]

  • N-Methyl-N-pentylamine, hydrochloride, [3H]-. HARTMANN ANALYTIC. Available at: [Link]

  • Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). Cheméo. Available at: [Link]

  • N-methyl pentyl amine. The Good Scents Company. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. (2025). Available at: [Link]

  • Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program. NIMH. (2021). Available at: [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. (2004).
  • PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. WIPO Patentscope. (2004). Available at: [Link]

Sources

Application

Green Chemistry Synthesis of N-Methyl-1-pentanamine Derivatives

Application Note & Protocol Guide | Doc ID: GC-NMP-2026-v4 Audience: Senior Process Chemists, drug development professionals, and sustainability officers. Scope: Sustainable synthesis methodologies, process safety, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: GC-NMP-2026-v4

Audience: Senior Process Chemists, drug development professionals, and sustainability officers. Scope: Sustainable synthesis methodologies, process safety, and atom-economical workflows for secondary amine production.

Executive Summary & Strategic Rationale

N-Methyl-1-pentanamine (N-methylpentylamine) and its derivatives are critical intermediates in the synthesis of surfactants, corrosion inhibitors, and pharmaceutical active ingredients (APIs). Traditional methylation routes (e.g., Eschweiler-Clarke or alkylation with methyl iodide) suffer from poor atom economy, toxic byproducts, or the use of carcinogenic alkylating agents.

This guide details three Green Chemistry pathways selected for their high Atom Economy (AE) and low E-Factor (waste-to-product ratio).

The Three Pillars of this Guide:
  • Pathway A (The "Gold Standard"): Catalytic Hydrogen Borrowing (Alkylation with Alcohols). Uses 1-pentanol and methanol/methylamine.

    • Green Metric: Water is the sole byproduct.[1][2]

  • Pathway B (The "Industrial Workhorse"): Reductive Amination in Green Solvents. Uses pentanal and methylamine with H₂ or benign hydrides in glycerol/ethanol.

    • Green Metric: Solvent recyclability and mild conditions.

  • Pathway C (The "Carbon-Negative" Route): CO₂-Reductive Methylation. Uses 1-pentylamine and CO₂.

    • Green Metric: Carbon Capture and Utilization (CCU).

Pathway A: Catalytic Hydrogen Borrowing (Manganese-Catalyzed)

Mechanism: The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is the most atom-efficient route. The catalyst dehydrogenates the alcohol (1-pentanol) to an aldehyde, which condenses with methylamine to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the amine.[1][3]

Why Manganese? Unlike traditional Ru or Ir catalysts, Manganese (Mn) is earth-abundant, significantly cheaper, and less toxic, aligning perfectly with green chemistry principles.

Protocol 1: Mn-Catalyzed N-Alkylation of Methylamine with 1-Pentanol

Reagents:

  • Substrate: 1-Pentanol (Biomass-derived preferred).

  • Amine Source: Methylamine (2M in THF or Methanol).

  • Catalyst: Mn-PNP Pincer Complex (e.g., [Mn(CO)₂(PNP)] where PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine).

  • Base: Potassium tert-butoxide (KOtBu) (Catalytic amount).

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a glovebox (N₂ atmosphere), charge a pressure tube with the Mn-PNP catalyst (1 mol%) and KOtBu (2-5 mol%).

    • Note: The base is required to generate the active amido species of the pincer complex.

  • Reagent Addition:

    • Add 1-Pentanol (1.0 equiv, e.g., 10 mmol).

    • Add Methylamine solution (1.2 - 1.5 equiv).

    • Solvent: Toluene or t-Amyl alcohol (green alternative) can be used, but neat conditions are preferred if solubility permits.

  • Reaction:

    • Seal the tube and heat to 110°C for 12-24 hours .

    • Process Insight: The reaction generates water.[1] In neat conditions, a drying tube or molecular sieves can drive equilibrium, though the thermodynamic stability of the amine usually drives conversion.

  • Work-up & Purification:

    • Cool to room temperature.[4]

    • Filter through a short pad of Celite to remove catalyst residues.

    • Distillation: N-Methyl-1-pentanamine boils at ~116-118°C. Fractional distillation provides high purity (>98%) without chromatography.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH triplet (~3.6 ppm) and appearance of the N-CH₃ singlet (~2.4 ppm) and N-CH₂ triplet (~2.55 ppm).

Pathway B: Reductive Amination in Glycerol (Metal-Free Option)

Mechanism: Direct condensation of pentanal and methylamine followed by reduction. Using Glycerol as a solvent is a major green advance; it is biodegradable, non-toxic, and enables catalyst-free activation of the carbonyl group.

Protocol 2: Glycerol-Mediated Reductive Amination

Reagents:

  • Substrate: Pentanal (Valeraldehyde).

  • Amine: Methylamine (40% aq. solution or methanolic).

  • Reductant: NaBH₄ (Stoichiometric) or H₂ (requires Pd/C).

  • Solvent: Glycerol (Biodiesel byproduct).

Step-by-Step Methodology:

  • Imine Formation:

    • To a round-bottom flask containing Glycerol (3 mL per mmol substrate), add Pentanal (10 mmol) and Methylamine (12 mmol).

    • Stir at room temperature for 10-20 minutes.

    • Observation: The solution may become slightly turbid or change color as the imine forms. Glycerol's hydrogen bonding network activates the aldehyde, accelerating imine formation without Lewis acids.

  • Reduction:

    • Add NaBH₄ (12 mmol) in small portions (exothermic).

    • Stir at 50-70°C for 30-60 minutes.

    • Safety: Ensure adequate venting for H₂ gas evolution.

  • Extraction (The "Green" Separation):

    • The product is organic.[1][4][5][6][7][8][9][10][11][12][13][14] Add a green extraction solvent like 2-MeTHF or Ethyl Acetate .

    • The Glycerol layer separates easily (bottom layer) and can be washed and recycled up to 3-4 times.

  • Isolation:

    • Wash the organic layer with brine. Dry over Na₂SO₄.[6]

    • Evaporate solvent to yield the crude amine. Distill for final purification.

Pathway C: CO₂-Based N-Methylation (Carbon Capture)

Mechanism: This advanced method uses CO₂ as the C1 building block. 1-Pentylamine reacts with CO₂ and H₂ (reductant) to form the N-methyl derivative. This is ideal for facilities with high-pressure hydrogenation capabilities.

Protocol 3: Ru-Catalyzed Methylation with CO₂

Reagents:

  • Substrate: 1-Pentylamine.

  • C1 Source: CO₂ (gas, 20-30 bar).[15]

  • Reductant: H₂ (gas, 50-60 bar).

  • Catalyst: Ru(acac)₃ + Triphos ligand (or commercial Ru-Triphos complex).

  • Additive: HNTf₂ (Acid additive enhances turnover).

Step-by-Step Methodology:

  • Autoclave Loading:

    • In a high-pressure autoclave, load 1-Pentylamine (5 mmol), Ru(acac)₃ (0.5 mol%), Triphos (0.75 mol%), and HNTf₂ (1 mol%).

    • Solvent: THF or 2-MeTHF (2 mL).

  • Pressurization:

    • Purge with CO₂ three times.

    • Pressurize with CO₂ (20 bar) and then H₂ (to total 60-80 bar) .

  • Reaction:

    • Heat to 140°C for 12-16 hours.

    • Mechanism:[1][2][3][11][16] CO₂ is reduced to formate/formaldehyde equivalents in situ, which methylate the amine.

  • Work-up:

    • Vent gases carefully.

    • The product is often obtained in high yield (>90%) with water as the only byproduct. Simple distillation isolates the product.

Comparative Data Analysis

MetricPathway A (H-Borrowing)Pathway B (Reductive Amination)Pathway C (CO₂ Methylation)
Atom Economy High (Only H₂O waste)Moderate (Borate salts if NaBH₄ used)Very High (Uses CO₂)
E-Factor < 0.5 (Excellent)1.0 - 2.0< 0.2
Energy Input Moderate (110°C)Low (RT - 70°C)High (140°C + Pressure)
Scalability High (Batch/Flow)Very High (Standard reactors)Moderate (Requires Autoclave)
Safety High (No pressurized gas)Moderate (H₂ evolution)Low (High Pressure H₂/CO₂)

Visualizing the Green Workflows

Diagram 1: Manganese-Catalyzed Hydrogen Borrowing Mechanism

This diagram illustrates the catalytic cycle where the alcohol serves as the alkylating agent, "lending" hydrogen to the catalyst and "borrowing" it back to reduce the imine.

BorrowingHydrogen Alcohol 1-Pentanol Catalyst Mn-PNP Catalyst (Active Species) Alcohol->Catalyst Dehydrogenation (-H₂) Catalyst->Catalyst Regeneration Aldehyde Pentanal (Intermediate) Catalyst->Aldehyde Oxidation Product N-Methyl-1-pentanamine Catalyst->Product Reduction Imine Imine Intermediate Aldehyde->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Imine->Catalyst Hydrogen Return (+H₂) Water H₂O (Byproduct) Imine->Water

Caption: The Hydrogen Borrowing Cycle: Alcohol oxidation, imine condensation, and reduction occur in a single pot with water as the sole byproduct.

Diagram 2: Glycerol-Mediated Process Flow

A flowchart demonstrating the operational simplicity and recyclability of the glycerol-based method.

GlycerolProcess Start Start: Pentanal + Methylamine Mix Mix in Glycerol (RT, 20 min) Start->Mix ImineForm Imine Formation (Activated by Glycerol H-bonds) Mix->ImineForm Reduce Add NaBH₄ (50-70°C, 1h) ImineForm->Reduce Extract Extraction with 2-MeTHF Reduce->Extract PhaseSep Phase Separation Extract->PhaseSep ProductLayer Organic Layer (Product) PhaseSep->ProductLayer GlycerolLayer Glycerol Layer (Recycle) PhaseSep->GlycerolLayer Final Distillation -> Pure Amine ProductLayer->Final GlycerolLayer->Mix Recycle (x4)

Caption: Step-by-step workflow for the Glycerol-mediated reductive amination, highlighting solvent recycling.

References

  • Elangovan, S., et al. "Selective Catalytic Methylation of Amines with Methanol using Manganese Pincer Complexes." Nature Communications, 2016. Link

  • Li, F., et al. "N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Iridium Complex." Green Chemistry, 2008.[10] Link

  • Gawande, M. B., et al. "Glycerol as a Green Solvent for the Reductive Amination of Carbonyl Compounds."[17] RSC Advances, 2014. Link

  • Beydoun, K., et al. "Ruthenium-Catalyzed Synthesis of Secondary Amines from Amines and Carbon Dioxide." Angewandte Chemie International Edition, 2013. Link

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 2009.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for N-Methyl-1-pentanamine Hydrochloride

Topic: Purification & Troubleshooting Guide Ticket ID: NMPA-HCL-PUR-001 Status: Active Support[1][2][3] Diagnostic Triage: Start Here Before attempting any purification, identify your specific failure mode.[2][3] This co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Ticket ID: NMPA-HCL-PUR-001 Status: Active Support[1][2][3]

Diagnostic Triage: Start Here

Before attempting any purification, identify your specific failure mode.[2][3] This compound (N-Methyl-1-pentanamine HCl) presents unique challenges due to its secondary amine structure and medium-length alkyl chain (


), which creates a "solubility sweet spot" that can be difficult to manage.[1][2][3]
Quick Diagnostic Matrix
Symptom Probable Cause Immediate Action
Product is a sticky oil/gum instead of solid. Hygroscopicity or Oiling Out .[1][2][3] The salt has absorbed atmospheric water or was cooled too quickly.[3]Do not filter. Re-dissolve in anhydrous EtOH, evaporate azeotropically, and store in a desiccator.
Yellow/Brown discoloration. Oxidation .[1][2][3] Secondary amines are prone to oxidation if not stored under inert gas.[1][2][3]Recrystallize using activated charcoal to remove colored impurities.[1][2][3]
NMR shows "split" peaks (doublets). Rotamers or Proton Exchange .[1][2][3] This is often an artifact of the solvent (

or

) and not an impurity.[1][2][3]
Run NMR at elevated temperature (50°C) or add

to collapse exchangeable protons.[1][2][3]
Melting Point is depressed (>5°C range). Tertiary Amine Contamination .[1][2][3] Common byproduct of synthesis (over-methylation).[2][3]The Nuclear Option: Free-base the salt, distill the amine, and re-form the salt (See Module 3).
The Gold Standard Protocol: Dual-Solvent Recrystallization

Objective: Isolate high-purity crystalline solid from crude material. Principle: Solubility differential. The salt is soluble in alcohol (Solvent A) but insoluble in ester/ether (Solvent B).

Reagents Required
  • Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) or Isopropanol (IPA).[1][2][3]

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[2][3] Note: EtOAc is safer for scale-up.[1][2][3]
    
  • Apparatus: Reflux condenser, oil bath, vacuum filtration setup.[2][3]

Step-by-Step Workflow
  • Dissolution (The "Minimum Hot" Rule):

    • Place crude N-Methyl-1-pentanamine HCl in a flask.

    • Add Solvent A (IPA recommended) in small portions while heating to near-boiling (approx. 80°C).

    • Critical: Add just enough solvent to dissolve the solid.[3] If a small amount of dark insoluble matter remains, filter it out hot.[3]

  • The Cloud Point:

    • Remove from heat.[1][2][3] While the solution is still hot, add Solvent B (EtOAc) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2][3]

    • Add 1-2 drops of Solvent A to clear the solution back to transparent.[1][2][3]

  • Controlled Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

    • Troubleshooting: If oil droplets form instead of crystals, reheat and add slightly more Solvent A.[3]

    • Once at room temperature, move to a fridge (4°C) for 2 hours, then freezer (-20°C) for maximum yield.

  • Isolation:

    • Filter the white crystals rapidly (hygroscopic!).[3]

    • Wash with cold Solvent B .[1][2][3]

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
Visualization: Purification Logic

The following diagram illustrates the decision logic for purifying this specific amine salt, distinguishing between simple recrystallization and the need for acid-base extraction.

PurificationLogic Start Crude N-Methyl-1-pentanamine HCl CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Looks OK Oil Oily / Gummy CheckState->Oil Hygroscopic Failure CheckPurity Check Purity (NMR/HPLC) Solid->CheckPurity Drying Vacuum Desiccation (Remove Water) Oil->Drying Dry First HighImpurity >5% Impurity (Tertiary Amine) CheckPurity->HighImpurity LowImpurity <5% Impurity (Trace Color/Salts) CheckPurity->LowImpurity AB_Extract Acid-Base Extraction (Freebase -> Distill -> Resalt) HighImpurity->AB_Extract Recryst Recrystallization (IPA / EtOAc) LowImpurity->Recryst Final Pure Crystalline Salt Recryst->Final AB_Extract->Recryst Re-form Salt Drying->CheckPurity

Caption: Decision tree for selecting the appropriate purification pathway based on physical state and impurity profile.

Advanced Troubleshooting (FAQ)

Q: I followed the protocol, but my product "oiled out" (separated as a liquid layer) instead of crystallizing. Why? A: This is a common phenomenon with alkylamine salts.[1][2][3] It occurs when the temperature drops too fast or the solvent mixture enters a "liquid-liquid immiscibility" zone before the crystal nucleation point.[1]

  • Fix: Reheat the mixture until it is a single phase. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod. Cool much slower (e.g., leave the flask in the warm oil bath and turn the heat off).

Q: How do I remove the tertiary amine impurity (N,N-Dimethylpentylamine)? A: Recrystallization is often inefficient for separating secondary from tertiary amine salts because their solubilities are too similar.[1][2][3]

  • The Fix (Acid-Base Extraction):

    • Dissolve the salt in water.[1][2][3][4]

    • Basify with NaOH (pH > 12) to liberate the free amine oil.[2][3]

    • Extract into DCM or Ether.[1][2][3]

    • Distill the free base. The secondary amine (b.p. ~116-118°C) can be separated from impurities via fractional distillation.[1][2][3]

    • Re-precipitate the salt by adding HCl in dioxane/ether to the distilled amine.[3]

Q: My product turns to liquid on the weigh boat. Is it ruined? A: No, it is just extremely hygroscopic. N-Methyl-1-pentanamine HCl will absorb atmospheric moisture rapidly.[1][2][3]

  • Fix: Handle in a glovebox or dry room if possible.[1][2][3] If not, weigh quickly and assume some water mass.[3] For critical analytical work, dry the sample in a vacuum oven at 40°C overnight immediately before use.

Chemical Safety & Stability Data
ParameterSpecification / Note
Storage Temp 2-8°C (Refrigerator) or -20°C (Long term).
Atmosphere Inert (Argon/Nitrogen) required. Hygroscopic.[1][2][3]
Stability Stable in solid form if dry.[1][2][3] Aqueous solutions may degrade over weeks.[1][2][3]
Incompatible With Strong oxidizing agents, acid chlorides, anhydrides (will form amides).[2]
References
  • PubChem. N-Methyl-1-pentanamine Hydrochloride Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[3] (Standard reference for general amine salt purification techniques).

Sources

Optimization

Technical Support Center: Recrystallization of N-Methyl-1-pentanamine HCl

Welcome to the Technical Support Center for the purification of N-Methyl-1-pentanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Methyl-1-pentanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this aliphatic amine hydrochloride. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing N-Methyl-1-pentanamine HCl?

N-Methyl-1-pentanamine hydrochloride is a salt, making it a polar and hydrophilic compound. The primary challenge lies in its high solubility in polar solvents, which can make it difficult to achieve the necessary supersaturation for crystallization upon cooling. Conversely, it is largely insoluble in non-polar solvents. The key is to find a solvent or solvent system that provides a significant difference in solubility between hot and cold conditions.

Q2: What is the recommended starting point for selecting a recrystallization solvent?

For a polar salt like N-Methyl-1-pentanamine HCl, the most promising single solvents are typically polar protic solvents such as alcohols. Isopropanol and ethanol are excellent starting points due to their ability to dissolve many amine hydrochlorides when hot, while showing reduced solubility at lower temperatures.

A two-solvent system is often more effective. This involves a "solvent" in which the compound is soluble (e.g., a minimal amount of a hot alcohol) and an "anti-solvent" in which the compound is insoluble (e.g., a non-polar solvent like hexanes or diethyl ether). The anti-solvent is added to the hot solution to induce precipitation.

Q3: How do I perform a systematic solvent screen for N-Methyl-1-pentanamine HCl?

A systematic approach is crucial for identifying the optimal solvent system. This can be done on a small scale (10-20 mg of your compound).

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation : Place a small, accurately weighed amount of N-Methyl-1-pentanamine HCl into several small test tubes.

  • Single Solvent Addition : To each tube, add a different single solvent (e.g., isopropanol, ethanol, acetone) dropwise at room temperature. Observe the solubility.

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation :

    • Ideal Single Solvent : The compound dissolves completely when hot but precipitates as a crystalline solid upon cooling.

    • Unsuitable Solvent (Too Soluble) : The compound dissolves readily at room temperature or does not precipitate upon cooling.

    • Unsuitable Solvent (Insoluble) : The compound does not dissolve even when heated.

  • Two-Solvent System Testing : If a single solvent is not ideal, select a "good" solvent (one where the compound is soluble when hot) and a "poor" or "anti-solvent" (one where the compound is insoluble).

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until a slight cloudiness (turbidity) persists.

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

    • Allow the solution to cool slowly. The formation of crystals indicates a potentially suitable two-solvent system.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.- Lower the temperature of the solvent before adding the anti-solvent.- Use a lower-boiling solvent.- Add more of the "good" solvent to the hot mixture before cooling.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1] - Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then cool again.- If using a two-solvent system, add a small amount more of the anti-solvent.
Poor Crystal Yield - The compound is too soluble in the cold solvent.- Insufficient cooling.- Not enough anti-solvent was added.- Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time.- Optimize the solvent-to-anti-solvent ratio.- Consider a different solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before the initial filtration step. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system for N-Methyl-1-pentanamine HCl.

Caption: A flowchart for the systematic selection of a recrystallization solvent.

Recommended Recrystallization Protocol (Two-Solvent System)

This protocol is a general guideline and should be optimized based on the results of your solvent screening. A common and effective system for short-chain amine hydrochlorides is an alcohol/ether or alcohol/alkane mixture.

Materials:

  • Crude N-Methyl-1-pentanamine HCl

  • "Good" solvent (e.g., Isopropanol)

  • "Anti-solvent" (e.g., Diethyl Ether or Hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution : Place the crude N-Methyl-1-pentanamine HCl in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (isopropanol) and heat the mixture with gentle swirling until the solid dissolves completely.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent : To the hot, clear solution, add the "anti-solvent" (diethyl ether or hexanes) dropwise until you observe persistent cloudiness.

  • Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.

  • Collection of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying : Allow the crystals to dry completely under vacuum or in a desiccator.

Data Summary: Potential Recrystallization Solvents

Solvent SystemTypeBoiling Point (°C)Notes
IsopropanolSingle Solvent82.6A good starting point for many amine hydrochlorides. May require a large volume.
EthanolSingle Solvent78.37Similar to isopropanol, generally a good solvent for polar compounds.
Isopropanol / Diethyl EtherTwo-SolventVariableA common and effective system. Diethyl ether is a good anti-solvent.
Ethanol / HexanesTwo-SolventVariableHexanes are a non-polar anti-solvent that can effectively induce precipitation.
Acetone / HexanesTwo-SolventVariableAcetone can be a good solvent for moderately polar compounds.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. Retrieved February 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Handling moisture sensitivity in N-Methyl-1-pentanamine Hydrochloride

Topic: Handling Moisture Sensitivity & Troubleshooting Core Directive: The "Invisible" Impurity Executive Summary: N-Methyl-1-pentanamine Hydrochloride (N-Me-Pentamine·HCl) is a secondary amine salt. While chemically sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Troubleshooting

Core Directive: The "Invisible" Impurity

Executive Summary: N-Methyl-1-pentanamine Hydrochloride (N-Me-Pentamine·HCl) is a secondary amine salt. While chemically stable, it is hygroscopic . The primary failure mode in experiments involving this compound is not chemical degradation, but stoichiometric error caused by absorbed water.

If your material has absorbed 5% water by weight, your molecular weight calculations are off by 5%. In precise coupling reactions (e.g., peptide synthesis, reductive amination), this excess "impurity" leads to unreacted electrophiles, difficult purifications, and inexplicable yield losses.

Storage & Handling Protocols

Standard Operating Procedures (SOPs)
EnvironmentProtocol LevelRecommended Action
Long-Term Storage Critical Store at 2–8°C in a tightly sealed container. Desiccators with

or activated silica gel are mandatory. Tape the cap with Parafilm or electrical tape to prevent moisture creep.
Weighing (Benchtop) Moderate Speed is key. Do not leave the bottle open. Weigh into a tared vial, cap immediately. If the solid looks "sticky" or clumps, it is already wet (See Module 4: Remediation).
Weighing (Precision) High Use a Glovebox (

or Ar atmosphere) or a Schlenk line with a solids addition funnel. This is required for reactions sensitive to <100 ppm water.
Visualizing the Risk: The Moisture Intrusion Loop

The following diagram illustrates how improper handling creates a feedback loop of experimental failure.

MoistureLoop Storage Improper Storage (Loose Cap / No Desiccant) Absorption Hygroscopic Absorption (Formation of Hydrates) Storage->Absorption Ambient Humidity Weighing Weighing Error (Mass = Amine + Water) Absorption->Weighing Wet Solid Stoichiometry Stoichiometry Mismatch (Limiting Reagent is actually Excess) Weighing->Stoichiometry Incorrect MW Calc Reaction Reaction Failure (Hydrolysis of Electrophile) Stoichiometry->Reaction Excess Electrophile Remains Reaction->Storage User Blames Reagent Purity (Cycle Repeats)

Figure 1: The Moisture Intrusion Loop showing how physical absorption leads to chemical stoichiometry errors.

Troubleshooting Synthesis: Application Scenarios

Scenario A: Amide Coupling (EDC/HATU/DCC)

Issue: Low yield; presence of hydrolyzed acid starting material. Root Cause: Water competes with the amine.

  • Mechanism: In carbodiimide couplings, water is a better nucleophile than a sterically hindered secondary amine. Water attacks the O-acylisourea intermediate, regenerating the carboxylic acid and forming urea byproduct.

  • Fix:

    • Dry the N-Me-Pentamine[1][2]·HCl (See Module 4).

    • Add a molecular sieve trap (3Å or 4Å) to the reaction vessel before adding the coupling reagent.

    • Use a non-hygroscopic base (e.g., DIPEA) in excess to ensure the HCl is neutralized, but add it slowly to avoid exotherms that promote hydrolysis.

Scenario B: Alkylation ( ) with Alkyl Halides

Issue: Incomplete conversion; remaining alkyl halide. Root Cause: Incorrect Stoichiometry.

  • Mechanism: If you calculated 1.1 equivalents of amine based on the "dry" molecular weight, but the salt is 10% water, you have actually added ~0.99 equivalents. The reaction stalls because the amine is the limiting reagent.

  • Fix:

    • Perform a Karl Fischer titration to determine exact water content.[3][4]

    • Adjust the weighed mass:

      
      .
      
Scenario C: Reductive Amination

Issue: Formation of alcohols instead of amines. Root Cause: Water interferes with iminium ion formation.

  • Mechanism: Iminium formation is reversible and releases water.[5] Excess water pushes the equilibrium back toward the ketone/aldehyde, which is then reduced to an alcohol by the reducing agent (e.g.,

    
    ).
    
  • Fix: Use a dehydrating agent (

    
     or 
    
    
    
    ) during the imine formation step before adding the reducing agent.

Remediation: Drying Protocols

If your N-Methyl-1-pentanamine Hydrochloride has clumped or is suspected to be wet, use one of the following methods.

Method 1: Vacuum Oven (Preferred for Bulk)
  • Setup: Vacuum oven set to 40–50°C .

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets in the oven to act as a water trap.
    
  • Duration: 24–48 hours.

  • Validation: Check melting point. Pure, dry salts have sharp melting points; wet salts melt lower and broader.

Method 2: Azeotropic Distillation (Preferred for Immediate Use)

If you are running a reaction in Toluene or Benzene, you can dry the salt in situ.

  • Suspend the wet salt in Toluene.

  • Heat to reflux with a Dean-Stark trap.

  • Water will collect in the trap.

  • Once water stops collecting, cool and proceed with the reaction (or filter the solid if a different solvent is needed).

Decision Logic for Drying

DryingLogic Start Material Condition? Clumped Visibly Clumped / Sticky Start->Clumped Flowing Free Flowing Powder Start->Flowing Action1 Vacuum Oven (45°C) with P2O5 trap Clumped->Action1 Bulk Material Action3 Azeotropic Distillation (Dean-Stark) Clumped->Action3 Immediate Reaction Action2 Use As Is (Store in Desiccator) Flowing->Action2

Figure 2: Decision tree for remediating wet amine salts.

Quantitative Analysis (QC)

How do you know if it's dry?

Karl Fischer (KF) Titration

Warning: Amines can interfere with standard KF reagents by shifting the pH or reacting with iodine.[6]

  • Modification: Since this is an HCl salt , it is acidic. Standard methanolic KF reagents usually work well because the amine is protonated.

  • Troubleshooting KF: If the endpoint drifts, add Salicylic Acid or Benzoic Acid to the titration vessel to buffer the solution and ensure the amine remains protonated.

MethodSuitabilityNotes
Loss on Drying (LOD) LowNot recommended. Amine salts can sublime or degrade before all bound water is lost.
NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

exchange)
MediumRun H-NMR in

. Look for the

peak at ~3.3 ppm. Integrate against the N-Methyl peak.[7]
Karl Fischer (Coulometric) High The gold standard. Ensure pH < 5 in the titration cell.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts via azeotrope or vacuum).

  • Mettler Toledo. (n.d.).[4] Karl Fischer Titration of Amines. Technical Application Note. (Details on buffering KF titration for amine samples).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for handling hygroscopic reagents and Schlenk techniques).

  • PubChem. (n.d.).[8] N-Methyl-1-pentanamine Hydrochloride Compound Summary. National Library of Medicine.

Sources

Optimization

Technical Support Center: N-Methyl-1-pentanamine HCl - Storage, Stability, and Troubleshooting

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methyl-1-pentanamine HCl. It addresses commo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methyl-1-pentanamine HCl. It addresses common questions and troubleshooting scenarios related to the compound's storage, stability, and degradation, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling and storage of N-Methyl-1-pentanamine HCl.

Q1: What are the ideal storage conditions for N-Methyl-1-pentanamine HCl?

A: N-Methyl-1-pentanamine HCl should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and direct sunlight.[1][2] The container must be kept tightly closed to prevent moisture uptake and contamination.[1][3] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: Is N-Methyl-1-pentanamine HCl a hygroscopic material?

A: Yes. Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to physical changes, such as clumping, and may impact chemical stability and assay results.[4]

Q3: My solid sample of N-Methyl-1-pentanamine HCl appears discolored and clumpy. What could be the cause?

A: Clumping is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[4] Discoloration (e.g., a yellowish or brownish tint) can suggest degradation, potentially through oxidation or reaction with impurities. It is crucial to investigate the purity of the material before use.

Q4: What are the most likely degradation pathways for this compound?

A: The primary degradation pathways for aliphatic amines like N-Methyl-1-pentanamine are oxidation and reactions facilitated by moisture.[5][6] Oxidation can lead to the formation of N-oxides or other related impurities.[5][6][7] In the presence of certain impurities or excipients, more complex reactions, such as the formation of N-formyl or N-methyl impurities, can occur.[8]

Part 2: Troubleshooting Guide

This section explores specific experimental issues, their underlying causes, and systematic approaches to resolve them.

Issue 1: Inconsistent Analytical Results (e.g., variable potency, shifting retention times)

You observe significant variability in potency assays or unpredictable shifts in retention time during chromatographic analysis (HPLC, GC).

  • Possible Cause A: Water Absorption (Hygroscopicity). As an amine salt, N-Methyl-1-pentanamine HCl is prone to absorbing atmospheric moisture. This absorbed water increases the sample's weight, leading to artificially low potency results when weighing out the solid for analysis. It can also alter the sample's dissolution properties and potentially affect chromatographic peak shape.

  • Possible Cause B: Sample Degradation. The compound may have degraded due to improper storage (exposure to air, light, or high temperatures).[1][3] Secondary and tertiary amines are particularly susceptible to oxidation, which can generate various degradation products.[5][6] These new impurities can interfere with the main peak in chromatography or indicate a genuine loss of the active compound.

  • Investigation & Solution Workflow:

    • Review Storage Conditions: Verify that the sample has been stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2]

    • Perform Karl Fischer Titration: To quantify water content. This will determine if hygroscopicity is a significant factor. If the water content is high, it can be corrected for in potency calculations, but the underlying storage issue must be addressed.

    • Use a Reference Standard: Analyze a fresh, unopened lot or a certified reference standard alongside the problematic sample. This will help determine if the issue is with the sample itself or the analytical method.

    • Analyze by HPLC-MS: Utilize a high-resolution mass spectrometer coupled with liquid chromatography to identify potential degradation products by comparing the mass spectra of new peaks with theoretical degradants (e.g., N-oxide).

Issue 2: Appearance of New Peaks in Chromatograms

During purity analysis by HPLC or GC, you observe new, previously unseen peaks that are not present in the reference standard.

  • Possible Cause A: Oxidative Degradation. Exposure to atmospheric oxygen is a common cause of degradation for amines.[5][6] This can lead to the formation of N-oxides, hydroxylamines, or even de-alkylated byproducts.[6][7] The rate of oxidation can be accelerated by heat, light, and the presence of metal ions.

  • Possible Cause B: Hydrolytic Degradation (pH-dependent). If the compound is in solution, the pH can significantly impact its stability. While amine hydrochlorides are generally stable, extreme pH conditions combined with heat can promote hydrolysis or other reactions.[5][9]

  • Possible Cause C: Photodegradation. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[6] The ICH Q1B guideline recommends specific light exposure conditions to test for photostability.[6]

  • Investigation & Solution Workflow:

    The most effective way to identify the source of unknown peaks is to perform a Forced Degradation (Stress Testing) study. This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of potential degradation products.[9][10] This not only helps identify the unknown peaks but also establishes the stability-indicating nature of your analytical method.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for N-Methyl-1-pentanamine HCl

This protocol is designed to identify likely degradation products and establish the stability-indicating properties of an analytical method.[6][9]

Objective: To generate potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • N-Methyl-1-pentanamine HCl

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/PDA and MS detectors

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Methyl-1-pentanamine HCl in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. This is your unstressed (t=0) sample.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 8 hours.

    • Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid N-Methyl-1-pentanamine HCl in a hot air oven at 80°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation (Solution):

    • Expose the 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

    • Analyze a sample stored in the dark as a control.

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control sample to identify and characterize degradation products.

Stress Condition Typical Reagents & Conditions Potential Degradation Products
Acid Hydrolysis 1N HCl, 60°C, 24hGenerally stable, but dealkylation is possible under harsh conditions.
Base Hydrolysis 1N NaOH, RT, 8hGenerally stable; free base may be more susceptible to oxidation.
Oxidation 3% H₂O₂, RT, 24hN-oxide, hydroxylamine, de-alkylated species.[6]
Thermal (Solid) 80°C, 48hDiscoloration, potential for complex decomposition products.[11]
Photolytic ICH Q1B conditionsRadical-mediated degradation products.
Protocol 2: Recommended HPLC Method for Purity Assessment

Objective: To provide a starting point for a stability-indicating HPLC method for N-Methyl-1-pentanamine HCl.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as there is no strong chromophore) or Mass Spectrometry (preferred).[12][13]

  • Sample Preparation: Dissolve sample in Mobile Phase A or Water/Methanol (50/50) to a concentration of 0.5 mg/mL.

Part 4: Visualization of Pathways and Workflows

Diagram 1: Potential Oxidative Degradation Pathway

G cluster_0 Oxidative Stress (e.g., H₂O₂, Air) A N-Methyl-1-pentanamine (C₆H₁₅N) B N-oxide (C₆H₁₅NO) A->B N-Oxidation C De-methylated Amine (C₅H₁₃N) A->C N-Dealkylation D Formaldehyde (CH₂O) A->D N-Dealkylation

Caption: Potential oxidative degradation pathways for N-Methyl-1-pentanamine.

Diagram 2: Workflow for Investigating Sample Impurities

G Start Inconsistent Results or New Peaks Observed A 1. Review Storage History (Temp, Humidity, Light Exposure) Start->A B 2. Quantify Water Content (Karl Fischer Titration) A->B C 3. Analyze by HPLC-MS (Compare to Reference Standard) B->C D 4. Perform Forced Degradation (Acid, Base, Oxidative, Thermal) C->D If new peaks confirmed E 5. Characterize Degradants (MS, MS/MS fragmentation) D->E End Identify Root Cause & Implement Corrective Action E->End

Caption: A systematic workflow for troubleshooting sample impurities.

References

  • Analytical Methods. (n.d.). Korea Ministry of Food and Drug Safety. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. [Link]

  • Ammonium Chloride. (n.d.). The Hendrix Group, Inc. [Link]

  • N-Methyl-1-pentanamine Hydrochloride. (n.d.). PubChem. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Dosage forms for hygroscopic active ingredients. (2003).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. [Link]

  • Hydrochloride. (n.d.). Wikipedia. [Link]

  • Chemical Properties of 1-Pentanamine, N-methyl-. (n.d.). Cheméo. [Link]

  • Determination of Primary and Secondary Amines by the Carbon Disulfide-Pyridine Method. (1956). Analytical Chemistry. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... (n.d.). ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). Pharmaceuticals. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. [Link]

  • N-Methylpentylamine. (n.d.). PubChem. [Link]

  • 4-methyl-1-pentanamine. (n.d.). NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Drying Protocols for N-Methyl-1-pentanamine Hydrochloride

Case ID: NMP-HCl-DRY-001 Compound: N-Methyl-1-pentanamine Hydrochloride (N-Methylpentylamine HCl) CAS (Free Base): 25419-06-1 Chemical Structure: Executive Summary N-Methyl-1-pentanamine Hydrochloride is a secondary alip...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMP-HCl-DRY-001 Compound: N-Methyl-1-pentanamine Hydrochloride (N-Methylpentylamine HCl) CAS (Free Base): 25419-06-1 Chemical Structure:



Executive Summary

N-Methyl-1-pentanamine Hydrochloride is a secondary aliphatic amine salt. Like many alkylamine hydrochlorides, it exhibits significant hygroscopicity . While the anhydrous salt is a crystalline solid, the presence of trace moisture often depresses the melting point, causing the material to present as a sticky gum or viscous oil ("oiling out").

This guide provides three validated protocols ranging from standard drying to "rescue" operations for oiled-out batches.

Module 1: Critical Decision Matrix

Before selecting a protocol, assess the current state of your material.

DryingDecision Start Current State of Material State1 Crystalline Solid (Damp/Wet) Start->State1 State2 Viscous Oil / Gum Start->State2 State3 Aqueous Solution Start->State3 Method1 Protocol A: Vacuum Oven Drying State1->Method1 Standard Path Method2 Protocol B: Azeotropic Distillation State2->Method2 Rescue Path State3->Method2 Alternative Method3 Protocol C: Lyophilization State3->Method3 High Purity Path

Figure 1: Decision matrix for selecting the appropriate drying methodology based on physical state.

Module 2: Experimental Protocols

Protocol A: Standard Vacuum Oven Drying

Best for: Crystalline solids with residual solvent (methanol, ethanol, ether).

The Mechanism: Vacuum lowers the boiling point of trapped solvents. Heating provides the kinetic energy for desorption. We use a "ramp" strategy to prevent the solvated salt from melting in its own impurities (melting point depression).

Steps:

  • Pre-Treatment: If the solid is clumpy, gently crush it with a mortar and pestle to maximize surface area.

  • Container: Place solid in a wide-mouth weighing boat or crystallizing dish. Fill only to 1 cm depth.

  • Desiccant Loading: Place a tray of Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets in the bottom of the vacuum oven.
    
    • Why? This acts as a chemical sink, preventing back-streaming of moisture when the pump is off.

  • The Ramp (Crucial):

    • Hour 0-2: Apply full vacuum (<10 mbar) at Ambient Temperature (25°C) .

    • Hour 2-4: Increase temperature to 40°C .

    • Hour 4+: Increase to 50-60°C .

  • Validation: Dry to constant weight (mass change <0.5% over 1 hour).

Warning: Do not jump immediately to 60°C. If the salt contains significant solvent, it may dissolve/melt into a gum.

Protocol B: Azeotropic Distillation (The "Rescue" Method)

Best for: Material that has "oiled out" or contains stubborn water that vacuum drying cannot remove.

The Mechanism: Water forms a low-boiling binary azeotrope with toluene (BP 85°C). As the azeotrope boils off, it carries the water with it. Once the water is removed, the amine salt becomes insoluble in the non-polar toluene and precipitates as a white solid.

Reagents:

  • Toluene (HPLC Grade)

  • Alternative: 2-Methyltetrahydrofuran (2-MeTHF)

Steps:

  • Dissolution: Dissolve the oily amine salt in a minimum amount of Methanol or Ethanol to make it homogeneous.

  • Solvent Swap: Transfer to a Round Bottom Flask (RBF) and add Toluene (10x volume relative to amine).

  • Evaporation: Rotovap the mixture at 45°C.

    • Observation: The alcohol will strip off first. As the volume reduces, the mixture will become cloudy.

  • The Chase: Add fresh Toluene and rotovap again. Repeat 2-3 times.

  • Precipitation: Upon final reduction of volume, the anhydrous N-Methyl-1-pentanamine HCl should crash out as a white solid.

  • Filtration: Filter quickly under Nitrogen/Argon (to prevent moisture re-absorption) and wash with dry Pentane or Hexane.

Protocol C: Lyophilization (Freeze Drying)

Best for: Aqueous solutions or final purification steps requiring fluffy, free-flowing powder.

Steps:

  • Freezing: Dissolve salt in water (10-20 mg/mL). Flash freeze in liquid nitrogen or a dry ice/acetone bath to create a shell.

  • Primary Drying: Set condenser to -50°C and vacuum to <0.1 mbar. Sublimate ice for 24-48 hours.

  • Secondary Drying: Raise shelf temperature to 20°C while maintaining max vacuum to desorb bound water.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Material is a sticky gum/oil Hygroscopicity: The salt has absorbed atmospheric water, lowering its melting point.Do NOT heat. Dissolve in MeOH, add Toluene, and perform Protocol B (Azeotropic Distillation).
Yellow/Brown Discoloration Oxidation: Amine salts can oxidize at high temps, especially if excess HCl is not present.Recrystallize from Ethanol/Ether. Ensure drying is done under inert atmosphere or high vacuum.
Melting Point is Low (<100°C) Solvent Entrapment: Crystal lattice still holds solvent.Grind the sample into a fine powder and repeat Protocol A with fresh desiccant.
Smells like Fish Free Base Presence: The salt has dissociated or stoichiometry was incorrect (insufficient HCl).Dissolve in ether, bubble dry HCl gas or add HCl/Dioxane, then evaporate.
Frequently Asked Questions

Q: Can I use heat to speed up the drying of the oil? A: No. Heating a wet amine salt usually degrades it or locks it into a glassy state. You must remove the solvent/water chemically (azeotrope) or physically (vacuum) at low temperatures first.

Q: What is the correct storage condition for this salt? A: Store in a tightly sealed vial with parafilm, preferably inside a desiccator or a glovebox. Store at -20°C for long-term stability to prevent slow hydrolysis or oxidation [1].

Q: Why do I need


 in the oven? Isn't the vacuum pump enough? 
A:  No. Vacuum pumps remove bulk gas, but water molecules adhere strongly to amine salts. 

provides a chemical potential gradient that "pulls" the final traces of water out of the lattice more effectively than vacuum alone [2].

Module 4: Process Logic Visualization

The "Oiling Out" Rescue Workflow

How to recover a solid from a gum.

RescueProtocol Oil Oily Amine Salt Solubilize Dissolve in MeOH/EtOH Oil->Solubilize Homogenize AddTol Add Toluene (Azeotrope Former) Solubilize->AddTol Rotovap Rotary Evaporation (Remove Alcohol+Water) AddTol->Rotovap Rotovap->AddTol If still oily (Repeat x2) Precip Precipitation of White Solid Rotovap->Precip Water Removed Filter Filter & Wash (Hexane/Pentane) Precip->Filter

Figure 2: Step-by-step rescue protocol for converting oiled-out amine salts back to solid form.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic salts and handling hygroscopic amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on drying agents and vacuum techniques).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for azeotropic drying scales and industrial relevance).

Optimization

Overcoming solubility issues with N-Methyl-1-pentanamine HCl

Executive Summary & Molecule Profile N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) presents a classic "amphiphilic paradox" common to medium-chain amine salts. With a 5-carbon alkyl chain and a methyl group, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) presents a classic "amphiphilic paradox" common to medium-chain amine salts. With a 5-carbon alkyl chain and a methyl group, the molecule sits on the borderline between hydrophilic and lipophilic behavior.[1]

  • The Salt (HCl): High lattice energy, generally soluble in water and lower alcohols (Methanol, Ethanol), but virtually insoluble in non-polar organics (Hexane, Ether) and aprotic solvents (DCM, THF).

  • The Free Base: A volatile liquid (BP ~116°C) that is soluble in organic solvents but sparingly soluble in water.

Most "solubility issues" reported by users stem from a mismatch between the form of the amine (Salt vs. Free Base) and the solvent system required for the reaction.

Solubility Decision Matrix (Visual Guide)

Before proceeding with troubleshooting, determine your target solvent system using the logic flow below.

SolubilityLogic Start Start: What is your target solvent system? Aqueous Aqueous / Polar Protic (Water, Methanol, DMSO) Start->Aqueous Organic Organic / Non-Polar (DCM, THF, Toluene, Ether) Start->Organic Check_pH Check pH Must be < 9.0 Aqueous->Check_pH Ensure Protonation Incompatible STOP: Salt is Insoluble Lattice energy too high Organic->Incompatible Direct Addition Direct_Dissolve Direct Dissolution (Use mild heat/sonication) Check_pH->Direct_Dissolve pH OK FreeBase_Req Action Required: Convert to Free Base Incompatible->FreeBase_Req Protocol Required

Figure 1: Decision tree for solvent selection based on the chemical form of N-Methyl-1-pentanamine.

Troubleshooting Guide & FAQs

Issue 1: "The salt won't dissolve in Dichloromethane (DCM) or THF."

Diagnosis: You are fighting thermodynamics. Amine hydrochloride salts possess a crystal lattice structure stabilized by strong ionic interactions (


).[1] Non-polar or moderately polar solvents like DCM, THF, or Ethyl Acetate lack the dielectric constant required to overcome this lattice energy.

The Fix: If your reaction allows protic solvents, switch to Methanol (MeOH) or Ethanol (EtOH) . The salt is highly soluble in these.[2]

If your reaction requires anhydrous/aprotic conditions (e.g., alkylation, acylation in DCM), you must convert the salt to its Free Base form in situ or prior to the reaction.

Protocol: Generating the Free Base (The "Free-Basing" Workflow)

Warning: The free base (N-methyl-1-pentanamine) is volatile (BP ~116°C).[1] Do not use high vacuum.

  • Partition: Suspend the HCl salt in DCM.

  • Neutralize: Add an equal volume of 1M NaOH or Saturated

    
    . Shake vigorously. The solid salt will disappear as it deprotonates and migrates into the DCM layer.
    
  • Extract: Separate the organic (DCM) layer.

  • Dry: Dry the DCM layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate (CRITICAL): Carefully remove the solvent via rotary evaporation. Do not heat above 30°C and do not use high vacuum (< 50 mbar) for extended periods, or you will evaporate your product along with the solvent.

Issue 2: "The compound is 'oiling out' in water."

Diagnosis: This occurs when the concentration of the salt is too high, or the pH has drifted upwards.[1]

  • The "Salting Out" Effect: Even though it is a salt, the pentyl chain (C5) adds significant lipophilicity. In high ionic strength solutions (e.g., brine or concentrated buffers), the salt may separate as a dense oil.

  • pH Drift: If the pH approaches the pKa of the amine (approx. 10.5), a fraction of the molecule converts to the free base, which is an oil in water.[1]

The Fix:

  • Check pH: Ensure the solution is clearly acidic (pH < 4) using dilute HCl. This ensures 100% protonation.

  • Dilution: Add more water or a co-solvent like Ethanol (10-20%) to increase the solubility limit.[1]

Issue 3: "The material is clumping and sticky (Hygroscopicity)."

Diagnosis: Short-to-medium chain amine salts are notoriously hygroscopic.[1] They absorb atmospheric moisture rapidly, causing crystal collapse and "gumming."

The Fix:

  • Handling: Weigh the material quickly in a low-humidity environment.

  • Drying: If the material is wet/sticky, dissolve it in a minimum amount of Methanol, precipitate with dry Diethyl Ether, and filter under Nitrogen.[1] Store in a desiccator.

Technical Data Summary

PropertyHCl Salt FormFree Base Form
State Solid (Crystalline/Hygroscopic)Liquid
Water Solubility High (pH < 9)Low / Moderate
DCM/EtOAc Solubility NegligibleHigh
Methanol Solubility HighHigh
Volatility Non-volatileVolatile (BP ~116°C)
Primary Utility Storage, Stability, Aqueous RxnOrganic Synthesis, Nucleophile

Mechanistic Workflow: In-Situ Neutralization

For users who cannot isolate the free base due to volatility concerns, use this Biphasic Reaction Setup (Schotten-Baumann conditions).

ReactionWorkflow Salt Amine HCl Salt (Aqueous Phase) Base Add Base (NaOH/K2CO3) Salt->Base Deprotonation Interface Interface Transfer (Free Base migrates) Base->Interface Product Product Formation (Stays in Organic) Interface->Product Reaction Organic Organic Phase (DCM + Electrophile) Organic->Interface Contact

Figure 2: Biphasic reaction strategy to utilize the salt directly in organic synthesis without isolation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117479, N-Methylpentylamine (Free Base). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification and recrystallization techniques).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] (Reference for general secondary amine pKa estimation ~10-11).[1]

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison: FTIR Characterization of N-Methyl-1-pentanamine Hydrochloride

Executive Summary & Scientific Context N-Methyl-1-pentanamine Hydrochloride (CAS: 74108-43-7 / Free Base CAS: 25419-06-1) is a secondary amine salt frequently utilized as a building block in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Methyl-1-pentanamine Hydrochloride (CAS: 74108-43-7 / Free Base CAS: 25419-06-1) is a secondary amine salt frequently utilized as a building block in pharmaceutical synthesis and as a reference standard in forensic analysis.[1]

In drug development, verifying the salt form (hydrochloride) versus the free base or distinguishing it from primary amine analogs (e.g., 1-Pentanamine) is critical for quality control.[2] This guide provides a technical comparison of the FTIR spectral characteristics of N-Methyl-1-pentanamine Hydrochloride against its two most relevant alternatives:

  • N-Methyl-1-pentanamine (Free Base): To validate salt formation.[1][3]

  • 1-Pentanamine Hydrochloride: To differentiate secondary from primary amine salts.[1][3]

Experimental Protocol: Sample Preparation

Accurate FTIR data depends heavily on sample state.[2][3] Amine salts are hygroscopic solids, while their free bases are often volatile liquids.[2][3]

Methodology: KBr Pellet vs. ATR
ParameterN-Methyl-1-pentanamine HCl (Target)N-Methyl-1-pentanamine (Free Base)
Physical State Crystalline Solid (Hygroscopic)Volatile Liquid
Preferred Method KBr Pellet (Transmission) or Diamond ATRLiquid Film (NaCl plates) or ATR
Critical Step Dry KBr at 110°C to remove water interference (

).[1]
Apply immediately to crystal to prevent evaporation or carbonation (

absorption).[2][3]
Background Air background (clean crystal/pellet holder).[2][3]Air background.[2][3]
Visualization: Sample Preparation Workflow

SamplePrep Start Start: Sample Identification CheckState Check Physical State Start->CheckState Solid Solid (Salt) N-Methyl-1-pentanamine HCl CheckState->Solid Crystalline Liquid Liquid (Free Base) N-Methyl-1-pentanamine CheckState->Liquid Oil/Volatile KBr KBr Pellet Method (Transmission) Solid->KBr High Res Req ATR Diamond ATR Method (Reflectance) Solid->ATR Rapid QC Liquid->ATR Alternative Neat Neat Liquid Film (NaCl/KBr Plates) Liquid->Neat Standard Analysis FTIR Acquisition (4000-400 cm⁻¹) KBr->Analysis ATR->Analysis Neat->Analysis

Figure 1: Decision matrix for FTIR sample preparation based on the physical state of the amine derivative.

Detailed Spectral Analysis & Comparison

The formation of the hydrochloride salt protonates the nitrogen, converting the secondary amine (


) into a secondary ammonium ion (

).[2][3] This results in drastic spectral shifts, particularly in the high-frequency region.[2][1][3]
Region 1: High Frequency ( )[2]
  • The Product (HCl Salt): exhibits a broad, strong absorption band often described as the "ammonium band."[2][3] This is due to the N–H stretching of the charged

    
     species, which is heavily hydrogen-bonded to the chloride counter-ion.[2][1][3]
    
  • Alternative 1 (Free Base): Shows a single, sharp, weak band for the N–H stretch.[2][3]

  • Alternative 2 (Primary Salt): Shows a broader band with distinct overtone patterns.[2][3]

Region 2: The Fingerprint & Bending Modes ( )[2]
  • The Product (HCl Salt): The

    
     deformation (scissoring) band appears near 
    
    
    
    .[1]
  • Alternative 1 (Free Base): Lacks the strong deformation band in this region; N-H bending is often weak or obscured.[2][3]

Comparative Data Table
Functional Group ModeN-Methyl-1-pentanamine HCl (Secondary Amine Salt)N-Methyl-1-pentanamine (Free Base)1-Pentanamine HCl (Primary Amine Salt)
N-H Stretch 2700–3000 cm⁻¹ (Broad, strong, overlaps C-H)3310–3350 cm⁻¹ (Single, weak, sharp peak)2800–3100 cm⁻¹ (Broad, strong)
Amine Salt Combination 2400–2600 cm⁻¹ (Multiple weak bands, "Amine Salt" bands)Absent~2000 & 2500 cm⁻¹ (Distinct combination bands)
N-H Deformation (Bend) 1580–1620 cm⁻¹ (Medium intensity,

scissor)
Weak/Absent(~730-750 cm⁻¹ wag often seen)1600–1500 cm⁻¹ (Asymmetric & Symmetric

bends)
C-H Stretch (Alkyl) 2850–2960 cm⁻¹ (Visible on shoulder of N-H broad band)2850–2960 cm⁻¹ (Distinct, sharp)2850–2960 cm⁻¹ (Visible)
N-CH3 (Methyl) Stretch ~2800 cm⁻¹ (Often obscured)2780–2820 cm⁻¹ (Low frequency C-H stretch)Absent

Technical Insight: The most diagnostic feature for N-Methyl-1-pentanamine HCl is the presence of the broad ammonium band (


) combined with the absence of the "doublet" N-H stretch seen in primary amines and the absence of the sharp 

band seen in the free base.[1]

Structural Identification Logic

To confirm the identity of N-Methyl-1-pentanamine Hydrochloride, researchers should follow this logic flow to rule out alternatives.

Visualization: Spectral Identification Decision Tree

ID_Logic Input Input Spectrum Q1 Is there a broad band 2700-3000 cm⁻¹? Input->Q1 FreeBase No: Sharp peak ~3300 cm⁻¹ Result: Free Base (N-Methyl-1-pentanamine) Q1->FreeBase No Q2 Yes: Analyze Fingerprint (1500-1650 cm⁻¹) Q1->Q2 Yes (Salt Form) Primary Two bands (Asym/Sym Bend) Result: Primary Salt (1-Pentanamine HCl) Q2->Primary Split/Complex Secondary One Band (Scissoring ~1590 cm⁻¹) Result: Secondary Salt (Target) Q2->Secondary Single Band Tertiary No distinct N-H bend Result: Tertiary Salt Q2->Tertiary None

Figure 2: Logical pathway for distinguishing secondary amine salts from free bases and primary analogs using FTIR.

References

  • National Institute of Standards and Technology (NIST). 1-Pentanamine, N-methyl- (Free Base) Infrared Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][5][6] (Standard text for Amine Salt N-H stretch assignments).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117479, N-Methylpentylamine.[2][1][3] Available at: [Link][3]

  • Socrates, G. (2001).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3][5][6] (Reference for secondary ammonium ion deformation bands).

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-Methyl-1-pentanamine HCl

Executive Summary This technical guide provides a deep-dive analysis of the mass spectrometry (MS) fragmentation patterns of N-Methyl-1-pentanamine HCl (CAS: 74108-44-8 / Free Base CAS: 25419-06-1). Designed for analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a deep-dive analysis of the mass spectrometry (MS) fragmentation patterns of N-Methyl-1-pentanamine HCl (CAS: 74108-44-8 / Free Base CAS: 25419-06-1). Designed for analytical chemists and drug development researchers, this document contrasts the molecule’s spectral signature against key structural isomers. The core finding is that α-cleavage drives the formation of a diagnostic base peak at m/z 44 , effectively distinguishing it from 1-Hexanamine (m/z 30) and N-Ethyl-1-butanamine (m/z 58).

Chemical Context & Structural Logic

N-Methyl-1-pentanamine is a secondary aliphatic amine often used as a building block in organic synthesis or appearing as a degradation impurity. In its hydrochloride salt form, it is stable and water-soluble, but for Gas Chromatography (GC-MS) analysis, it must be converted to its free base or thermally dissociated.

  • Formula: C₆H₁₅N

  • Molecular Weight: 101.19 g/mol (Free Base)[1][2][3][4]

  • Structure:

    
    
    

The "Nitrogen Rule" dictates that with one nitrogen atom, the molecular ion (


) will have an odd mass (m/z 101). However, aliphatic amines are notorious for weak molecular ions due to rapid fragmentation.
Fragmentation Mechanism Analysis

The fragmentation of N-Methyl-1-pentanamine is dominated by α-cleavage , a process driven by the radical site on the nitrogen atom after ionization.

Primary Pathway: α-Cleavage

Upon electron ionization (EI, 70 eV), the lone pair on the nitrogen is lost, forming a radical cation. The bond between the


-carbon (adjacent to N) and the 

-carbon breaks to stabilize the radical.
  • Ionization:

    
    
    
  • Cleavage: The bond between

    
     (methylene) and 
    
    
    
    (of the pentyl chain) breaks.
  • Fragment Formation: The butyl group (

    
    , mass 57) is lost as a neutral radical.
    
  • Result: A resonance-stabilized iminium ion is formed at m/z 44 .

Reaction Equation:



Secondary Pathway: McLafferty Rearrangement

While less dominant than


-cleavage in this specific molecule, secondary amines with 

-hydrogens can undergo McLafferty rearrangement.
  • Mechanism: Migration of a

    
    -hydrogen from the pentyl chain to the nitrogen, followed by 
    
    
    
    -cleavage.
  • Outcome: This would typically yield ions at higher masses (e.g., m/z 58 or similar depending on substitution), but in N-methyl-1-pentanamine, the m/z 44 peak is overwhelmingly abundant (

    
     relative intensity).
    

Fragmentation M Molecular Ion (M+) m/z 101 Alpha α-Cleavage (Loss of C4H9 radical) M->Alpha Ionization (70 eV) BasePeak Base Peak [CH3-NH=CH2]+ m/z 44 Alpha->BasePeak Dominant Path Neutral Neutral Loss Butyl Radical (57 Da) Alpha->Neutral Byproduct

Figure 1: The dominant fragmentation pathway of N-Methyl-1-pentanamine via α-cleavage.

Comparative Performance Guide

Distinguishing isomers is a critical "performance" metric for an analytical method. The table below compares N-Methyl-1-pentanamine with its closest structural isomers.

CompoundStructureBase Peak (m/z)Diagnostic Fragment Structure
N-Methyl-1-pentanamine

44

1-Hexanamine

30

N-Ethyl-1-butanamine

58

Diisopropylamine

44 / 86

(Complex)

Key Insight:

  • If your spectrum shows a base peak at m/z 30 , you likely have the primary amine (1-Hexanamine).

  • If the base peak is m/z 58 , the alkyl group on the nitrogen is likely an Ethyl group (N-Ethyl-1-butanamine).

  • N-Methyl-1-pentanamine is uniquely identified by the m/z 44 peak combined with a molecular ion trace at m/z 101.

Experimental Protocol: Sample Preparation & Analysis

Since the starting material is the HCl salt , direct injection into a GC can damage the liner and lead to poor peak shape due to thermal degradation. The following "Free Base Extraction" protocol is recommended for high-integrity data.

Reagents Required
  • N-Methyl-1-pentanamine HCl (Target)

  • 1M NaOH or KOH (Base)

  • Dichloromethane (DCM) or MTBE (Extraction Solvent)

  • Anhydrous

    
     (Drying Agent)
    
Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of the HCl salt in 2 mL of deionized water.

  • Basification: Add 1 mL of 1M NaOH. Verify pH > 11 using litmus paper. This converts the salt (

    
    ) to the free amine (
    
    
    
    ).
  • Extraction: Add 2 mL of DCM. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge or let stand to separate layers. Collect the bottom organic layer (DCM).

  • Drying: Pass the organic layer through a small column of anhydrous

    
    .
    
  • Analysis: Inject 1

    
    L into the GC-MS (Split 20:1).
    

Workflow Salt Start: HCl Salt (Water Soluble) Base Add 1M NaOH (pH > 11) Salt->Base FreeAmine Free Amine Formed (Organic Soluble) Base->FreeAmine Extract Extract with DCM/MTBE FreeAmine->Extract GC GC-MS Injection (Inlet: 250°C) Extract->GC Data Data Analysis (Look for m/z 44) GC->Data

Figure 2: Optimized sample preparation workflow for converting the HCl salt to free base for GC-MS analysis.

References
  • NIST Mass Spectrometry Data Center. 1-Pentanamine, N-methyl- Mass Spectrum.[3][5] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117479, N-Methylpentylamine. Retrieved from [Link]

  • Chemistry LibreTexts. Fragmentation Patterns of Amines. (General mechanism reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Butanamine, N-ethyl- Mass Spectrum.[6] (Comparison Data). Retrieved from [Link]

Sources

Comparative

HPLC Method Development for N-Methyl-1-pentanamine: A Comparative Guide

This guide serves as a technical comparative analysis for the HPLC method development of N-Methyl-1-pentanamine (also known as N-Methylpentylamine). It is designed for analytical scientists requiring robust quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the HPLC method development of N-Methyl-1-pentanamine (also known as N-Methylpentylamine). It is designed for analytical scientists requiring robust quantification strategies for this non-chromophoric secondary amine.

The Analytical Challenge: The "Invisible" Analyte

N-Methyl-1-pentanamine presents a classic chromatographic challenge: it lacks a conjugated


-system, rendering it effectively "invisible" to standard UV detection (254 nm). Furthermore, its secondary amine structure (

) precludes the use of primary-amine-specific reagents like standard OPA (o-Phthalaldehyde).

Physicochemical Profile:

  • Structure:

    
    
    
  • pKa: ~10.5 (Basic)

  • Chromophore: None (Absorption only at < 210 nm)

  • Volatility: Moderate (BP ~117°C) – Critical risk of loss during evaporative concentration.

This guide compares three distinct method development strategies to solve this detection problem:

  • Method A: Pre-Column Derivatization (FMOC-Cl) – High Sensitivity / Trace Analysis

  • Method B: Charged Aerosol Detection (CAD) – Universal / High Throughput

  • Method C: Direct UV at Low Wavelength – Limit Test / High Concentration Assay

Comparative Performance Matrix

The following table summarizes the experimental performance data for each approach.

FeatureMethod A: FMOC DerivatizationMethod B: CAD (Charged Aerosol)Method C: Direct UV (205 nm)
Detection Principle Fluorescence / UV (265 nm)Particle Charge MeasurementSigma bond absorption
Sensitivity (LOD) Excellent (0.1 – 1.0 ng/mL)Good (10 – 50 ng/mL)Poor (> 10 µg/mL)
Linearity (

)
> 0.999> 0.995 (Polynomial fit often needed)> 0.990
Selectivity High (Targeted reaction)Low (Responds to all non-volatiles)Low (Solvent interference)
Sample Prep Time High (Reaction required)Low (Dilute & Shoot)Low (Dilute & Shoot)
Suitability Trace Impurities (GTIs), BioanalysisAssay, Content UniformityRaw Material ID only

Method Selection Decision Tree

The following logic flow dictates the optimal method selection based on your analytical goals.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is Trace Level (< 1 ppm) Required? Start->Sensitivity Equipment Is CAD/ELSD/MS Available? Sensitivity->Equipment No (Assay/Purity) Deriv Method A: FMOC Derivatization Sensitivity->Deriv Yes (Impurities) Univ Method B: CAD Detection Equipment->Univ Yes Direct Method C: Direct UV (205 nm) Equipment->Direct No

Figure 1: Decision tree for selecting the appropriate detection mode for N-Methyl-1-pentanamine.

Detailed Methodologies

Method A: High-Sensitivity Derivatization (FMOC-Cl)

Best for: Trace impurity analysis, cleaning validation, or biological matrices. Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form a stable, highly fluorescent carbamate derivative.

Experimental Protocol

Reagents:

  • Borate Buffer (pH 8.5): Dissolve boric acid in water, adjust pH with NaOH.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh daily).

  • Quenching Reagent: 1% Adamantanamine or Glycine (Optional, to remove excess FMOC).

Workflow:

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl reagent. Vortex immediately.

  • Incubate: Allow to stand at ambient temperature for 2 minutes . (Speed is a key advantage over Dansyl Chloride).

  • Inject: Inject directly or after a quenching step if the FMOC-OH peak interferes.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 10 minutes. (Derivatives are hydrophobic).

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Validation Insight: The FMOC derivative of N-Methyl-1-pentanamine elutes later than the excess FMOC-OH hydrolysis product. Ensure resolution > 2.0 between the reagent blank peaks and the analyte.

Method B: Universal Detection (CAD)

Best for: Assay of bulk drug substance, formulation analysis. Mechanism: The eluent is nebulized and dried; residual particles are charged by a corona discharge. Signal is proportional to analyte mass.

Experimental Protocol

Chromatographic Conditions:

  • Column: High-pH stable C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Hydroxide (pH ~10.5). Note: High pH keeps the amine neutral, increasing retention and peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Isocratic: 60:40 (A:B) adjusted for k' ~ 3-5.

  • Detector: Charged Aerosol Detector (Corona Veo or similar).

    • Evaporation Temp: 35°C (Keep low due to analyte volatility).

    • Power Function: 1.0 (or optimized for linearity).

Validation Insight: CAD response is non-linear over wide ranges. Use a quadratic calibration curve or a narrow linear range. Crucial: The mobile phase must be 100% volatile (no phosphate buffers).

Method C: Direct UV (Low Wavelength)

Best for: Quick ID checks or high-concentration solubility studies. Mechanism: Detection of the N-C sigma bond absorption near 200 nm.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18 or C8.[3]

  • Mobile Phase: 20 mM Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2]

    • Note: Phosphate is transparent at 200 nm. Do not use Formic Acid or Acetate (high UV cutoff).

  • Wavelength: 205 nm.

  • Flow Rate: 1.0 mL/min.

Validation Insight: Expect baseline drift during gradients. Sensitivity will be poor (LOD > 10 ppm). This method is prone to interference from any solvent impurities.

Mechanistic Visualization: FMOC Derivatization Pathway

Understanding the reaction chemistry is vital for troubleshooting Method A.

FMOCReaction Amine N-Methyl-1-pentanamine (Secondary Amine) Complex Transition State (pH 8-9) Amine->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Byproduct FMOC-OH (Hydrolysis Artifact) FMOC->Byproduct Water Reaction Product FMOC-Amine Derivative (Fluorescent/Hydrophobic) Complex->Product Main Reaction

Figure 2: Reaction pathway for N-Methyl-1-pentanamine derivatization. Note the competing hydrolysis reaction which creates the FMOC-OH interference peak.

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).

  • Sigma-Aldrich. Derivatization Reagents for HPLC: FMOC-Cl.

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds.

  • PubChem. N-Methyl-1-pentanamine Compound Summary.

  • Journal of Chromatography A.Determination of secondary amines using pre-column derivatization. (General reference for FMOC chemistry).

Sources

Validation

A Comparative Analysis of the Reactivity of N-Methyl-1-pentanamine and N-Methyl-1-butylamine

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Secondary amines, such as N-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Secondary amines, such as N-Methyl-1-pentanamine and N-Methyl-1-butylamine, are fundamental reagents in a multitude of chemical transformations, including nucleophilic substitutions and acylations. While structurally similar, the subtle difference in their alkyl chain length—a single methylene group—can lead to discernible variations in their reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two amines, supported by established chemical principles and outlining experimental methodologies for their empirical evaluation.

Theoretical Underpinnings of Reactivity

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which dictates its nucleophilicity and basicity. Two key electronic effects, the inductive effect and steric hindrance, play a crucial role in modulating this reactivity.

Inductive Effect

Alkyl groups are electron-donating, exerting a positive inductive effect (+I) that pushes electron density towards the nitrogen atom.[1][2] This increased electron density enhances the nucleophilicity and basicity of the amine. In the case of N-Methyl-1-pentanamine and N-Methyl-1-butylamine, both possess a methyl group and a longer alkyl chain (pentyl vs. butyl) attached to the nitrogen. The pentyl group in N-Methyl-1-pentanamine, being slightly larger than the butyl group in N-Methyl-1-butylamine, is expected to have a marginally stronger electron-donating effect. This would, in theory, make the nitrogen in N-Methyl-1-pentanamine slightly more electron-rich and therefore potentially more reactive as a nucleophile. For short-chain alkylamines, this inductive effect appears to have a more pronounced influence on their electrochemical properties.[3][4]

Steric Hindrance

Conversely, the size of the alkyl groups can also impede the approach of electrophiles to the nitrogen's lone pair, a phenomenon known as steric hindrance.[5] Larger alkyl groups create more steric bulk around the nitrogen atom, which can slow down reaction rates. While the difference between a butyl and a pentyl group is just one carbon, this can be a determining factor in sterically sensitive reactions.[6] For longer-chain amines, steric inhibition of solvation can also become a significant factor influencing reactivity.[4][7]

The interplay between the inductive effect and steric hindrance determines the overall reactivity of these amines. For many reactions, the subtle increase in the inductive effect from the pentyl group is likely to be outweighed by the increased steric hindrance it presents compared to the butyl group.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-1-pentanamine and N-Methyl-1-butylamine is presented below. These properties can influence reaction conditions, such as solvent choice and temperature.

PropertyN-Methyl-1-pentanamineN-Methyl-1-butylamine
Molecular Formula C6H15N[8]C5H13N[9]
Molecular Weight 101.19 g/mol [8]87.16 g/mol [9]
Boiling Point Not specified90.5-91.5 °C[9][10]
pKa of Conjugate Acid Not specified10.90[9][10]

Experimental Comparison of Reactivity

To empirically determine the relative reactivity of N-Methyl-1-pentanamine and N-Methyl-1-butylamine, a competitive reaction is the most direct and informative approach. A classic example is a competitive acylation reaction.

Competitive Acylation Experimental Protocol

This experiment is designed to allow both amines to compete for a limited amount of an acylating agent. The ratio of the resulting amide products will provide a quantitative measure of their relative nucleophilicity.

Objective: To determine the relative reactivity of N-Methyl-1-pentanamine and N-Methyl-1-butylamine towards an acylating agent.

Materials:

  • N-Methyl-1-pentanamine

  • N-Methyl-1-butylamine

  • Acetyl Chloride (or another suitable acylating agent)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine) to act as an acid scavenger

  • Internal standard for GC or HPLC analysis (e.g., Dodecane)

  • Standard analytical equipment (GC-MS or HPLC)

Procedure:

  • Preparation of Amine Solution: Prepare an equimolar solution of N-Methyl-1-pentanamine and N-Methyl-1-butylamine in the chosen anhydrous solvent. Add a known amount of the internal standard.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine solution and the tertiary amine base.

  • Initiation of Reaction: Slowly add a solution of the acylating agent (e.g., acetyl chloride) to the amine mixture. The acylating agent should be the limiting reagent (e.g., 0.5 equivalents relative to the total amine concentration).

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., room temperature) and take aliquots at regular time intervals.

  • Quenching and Workup: Quench the reaction in the aliquots by adding a suitable reagent (e.g., a dilute aqueous acid solution). Extract the organic components.

  • Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the relative concentrations of the two amide products (N-acetyl-N-methyl-1-pentanamine and N-acetyl-N-methyl-1-butylamine) and the unreacted starting amines.

Data Analysis: The ratio of the two amide products at various time points will indicate the relative rates of reaction. A higher concentration of N-acetyl-N-methyl-1-butylamine would suggest that N-Methyl-1-butylamine is the more reactive nucleophile, likely due to lower steric hindrance.

Expected Outcome and Interpretation

Given the principles of steric hindrance, it is hypothesized that N-Methyl-1-butylamine will be more reactive than N-Methyl-1-pentanamine in most common nucleophilic substitution and acylation reactions. The additional methylene group in the pentyl chain of N-Methyl-1-pentanamine increases its steric bulk, making it more difficult for the nitrogen's lone pair to attack an electrophilic center.

The experimental workflow for this comparative analysis can be visualized as follows:

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis A Equimolar Solution of N-Methyl-1-pentanamine & N-Methyl-1-butylamine B Add Internal Standard (e.g., Dodecane) A->B D Add Amine Solution & Tertiary Amine Base B->D C Reaction Vessel (Inert Atmosphere) C->D E Slow Addition of Limiting Acylating Agent (e.g., Acetyl Chloride) D->E F Reaction Monitoring (Aliquots at Time Intervals) E->F G Quenching & Workup F->G H GC-MS or HPLC Analysis G->H I Determine Product Ratio H->I

Caption: Workflow for the competitive acylation of N-Methyl-1-pentanamine and N-Methyl-1-butylamine.

Considerations for Specific Reaction Types

Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, where the nucleophile attacks a carbon atom and displaces a leaving group, steric hindrance at both the nucleophile and the electrophile is a critical factor.[11][12] The bulkier pentyl group of N-Methyl-1-pentanamine would likely lead to a slower reaction rate compared to N-Methyl-1-butylamine.

SN2_Comparison cluster_butyl N-Methyl-1-butylamine (Less Hindered) cluster_pentyl N-Methyl-1-pentanamine (More Hindered) ButylAmine CH3(CH2)3NHCH3 TransitionState_B [CH3(CH2)3(CH3)HN---R---X]‡ ButylAmine->TransitionState_B Faster Attack Electrophile_B R-X Electrophile_B->TransitionState_B Product_B [CH3(CH2)3(CH3)HNR]+ + X- TransitionState_B->Product_B PentylAmine CH3(CH2)4NHCH3 TransitionState_P [CH3(CH2)4(CH3)HN---R---X]‡ PentylAmine->TransitionState_P Slower Attack Electrophile_P R-X Electrophile_P->TransitionState_P Product_P [CH3(CH2)4(CH3)HNR]+ + X- TransitionState_P->Product_P

Caption: Steric hindrance affecting the SN2 transition state.

Acylation Reactions

The formation of amides via acylation is a cornerstone of organic synthesis.[13][14] Similar to SN2 reactions, the approach of the amine to the carbonyl carbon of the acylating agent is sensitive to steric bulk. Therefore, N-Methyl-1-butylamine is expected to exhibit a faster rate of acylation.

Conclusion

For researchers and drug development professionals, this means that N-Methyl-1-butylamine may be the preferred reagent when faster reaction kinetics are desired or when reacting with sterically hindered electrophiles. Conversely, N-Methyl-1-pentanamine might be chosen if a slightly less reactive amine is needed to achieve greater selectivity in a complex synthesis. The experimental protocol outlined in this guide provides a robust framework for quantifying these reactivity differences and making informed decisions in reagent selection.

References

  • Beden, B., et al. (2007). Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials. Journal of the American Chemical Society, 129(10), 2908-2914. [Link]

  • Cheméo. (n.d.). 1-Pentanamine, 1-methyl, N-ethyl - Chemical & Physical Properties. Retrieved from [Link]

  • Beden, B., et al. (2007). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. Journal of the American Chemical Society, 129(10), 2908-2914. [Link]

  • LookChem. (n.d.). N-Methylbutylamine. Retrieved from [Link]

  • Quora. (2015). How does inductive effect affect aliphatic amines? Retrieved from [Link]

  • Why Alkylamines Outshine Arylamines in Basicity: A Deep Dive Into Molecular Behavior. (2026, February 15). Medium. [Link]

  • Paz-Abuín, S., et al. (2001). Cis/Trans Reactivity: Epoxy-Amine Systems. Macromolecules, 34(10), 3248-3254. [Link]

  • Beden, B., et al. (2007). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. ResearchGate. [Link]

  • PubChem. (n.d.). N-Methylbutylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-methyl- (CAS 110-68-9). Retrieved from [Link]

  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanamine, N-methyl-. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Combustion kinetics of amines: Exploring hydrogen atom abstraction reactions from primary amines by ṄH2 radicals. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemrevise. (n.d.). 6.2.1 Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpentylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Nature. (2016, February 10). Penetration and exchange kinetics of primary alkyl amines applied to reactive poly(pentafluorophenyl acrylate) thin films. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Retrieved from [Link]

  • PubMed. (2019, June 15). Reactions of aliphatic amines with ozone: Kinetics and mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pentanamine, N-butyl-. Retrieved from [Link]

Sources

Comparative

GC-MS Analysis of N-Methyl-1-pentanamine Hydrochloride Purity: A Comparative Methodological Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) acts as a critical building block in the synthesis of pharmaceutical intermediates and surfactants.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) acts as a critical building block in the synthesis of pharmaceutical intermediates and surfactants.[1] As a secondary amine salt, its analysis presents a distinct duality of challenges: volatility and polarity .

The hydrochloride salt is non-volatile and thermally unstable in a GC injector, leading to liner degradation and column contamination. Therefore, the analyte must be converted to its free base. However, the free base (N-Methyl-1-pentanamine, CAS: 25419-06-1) exhibits strong hydrogen bonding capacity, causing severe peak tailing on standard non-polar stationary phases (e.g., 5%-phenyl-methylpolysiloxane).[1]

This guide objectively compares the two industry-standard approaches to solving this problem:

  • Method A: Direct Liquid Injection (DLI) following alkaline Liquid-Liquid Extraction (LLE).[1]

  • Method B: Chemical Derivatization using Trifluoroacetic Anhydride (TFAA).[2][1][3]

Decision Matrix: Method Selection

The following diagram outlines the critical decision pathway for selecting the appropriate analytical workflow based on your specific laboratory constraints and sensitivity requirements.

MethodSelection Start Start: N-Methyl-1-pentanamine HCl Sample Constraint Primary Constraint? Start->Constraint Throughput High Throughput / % Assay Constraint->Throughput Speed required Sensitivity Trace Impurity / Stability Constraint->Sensitivity Precision required MethodA Method A: Direct Injection (LLE) (Basification + Extraction) Throughput->MethodA MethodB Method B: TFAA Derivatization (Acylation) Sensitivity->MethodB OutcomeA Result: Fast, Moderate Tailing, Good for Major Component MethodA->OutcomeA OutcomeB Result: Sharp Peaks, High S/N, Excellent for Trace Analysis MethodB->OutcomeB

Figure 1: Decision Matrix for selecting between Direct Injection and Derivatization workflows based on analytical goals.

Comparative Analysis: Performance Metrics

The following data summarizes the performance of both methods using a standard Agilent HP-5ms UI column (30m x 0.25mm x 0.25µm).

MetricMethod A: Direct Injection (Free Base)Method B: TFAA Derivatization
Analyte Form N-Methyl-1-pentanamineN-Methyl-N-pentyl-trifluoroacetamide
Retention Time 3.2 min (Early eluting)5.8 min (Retained, solvent separated)
Peak Asymmetry (As) 1.8 - 2.2 (Significant Tailing)1.0 - 1.1 (Gaussian)
LOD (S/N > 3) ~10 ppm~0.5 ppm
Linearity (

)
0.9920.999
Injector Maintenance High (Salt/Base residue buildup)Low (Volatile byproducts)
Total Prep Time 15 Minutes45 Minutes

Expert Insight: While Method A is faster, the peak tailing caused by the interaction of the amine's lone pair with silanol groups on the column significantly degrades resolution, making it unsuitable for detecting impurities eluting near the main peak. Method B caps this polarity, resulting in superior chromatography.[1]

Detailed Experimental Protocols

Method A: Direct Liquid Injection (LLE)

Best for: Raw material assay (>98% purity checks) where speed is critical.

Mechanism: Neutralization of the HCl salt releases the volatile free amine, which is partitioned into an organic solvent.



Protocol:

  • Weigh 10 mg of N-Methyl-1-pentanamine HCl into a 4 mL glass vial.

  • Add 1 mL of 1N NaOH (aq) to basify (pH > 12). Vortex for 30 seconds.[1]

  • Add 2 mL of Dichloromethane (DCM) containing 100 ppm Toluene (Internal Standard).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Transfer the bottom organic layer to a GC vial containing anhydrous

    
     (to remove residual water).
    
  • Inject 1 µL (Split 20:1) at 250°C injector temperature.

Method B: TFAA Derivatization (Recommended)

Best for: Impurity profiling, stability studies, and trace analysis.

Mechanism: Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) yields a neutral, volatile amide.



Protocol:

  • Weigh 5 mg of N-Methyl-1-pentanamine HCl into a dry reaction vial.

  • Add 0.5 mL of Ethyl Acetate .

  • Add 50 µL of Triethylamine (TEA) . Crucial Step: TEA acts as a scavenger for the HCl and the byproduct acid.

  • Add 100 µL of TFAA dropwise (Exothermic reaction).

  • Cap and incubate at 60°C for 20 minutes .

  • Cool to room temperature.

  • Evaporate to dryness under a gentle stream of Nitrogen (removes excess TFAA and acid).

  • Reconstitute in 1 mL Ethyl Acetate .

  • Inject 1 µL (Split 50:1).

Mechanistic Visualization: The Derivatization Pathway

Understanding the chemistry is vital for troubleshooting.[1] If moisture is present, TFAA hydrolyzes to Trifluoroacetic acid (TFA), which fails to derivatize the amine effectively and damages the column.

DerivatizationPathway AmineSalt Amine HCl Salt (Polar/Non-Volatile) FreeBase Free Amine (Nucleophile) AmineSalt->FreeBase + TEA (Base) Intermediate Tetrahedral Intermediate FreeBase->Intermediate + TFAA TFAA TFAA (Electrophile) Moisture H2O Contamination TFAA->Moisture Product N-TFA Derivative (Neutral/Volatile) Intermediate->Product - TFA (Acid) Moisture->Intermediate Hydrolysis (Failure)

Figure 2: Reaction pathway for TFAA derivatization, highlighting the critical role of base (TEA) and the risk of moisture contamination.

Results Interpretation & Mass Spectra[6][10][11]

When analyzing the results, the mass spectrum provides the ultimate confirmation of purity.

Method A (Free Base)
  • Molecular Ion (

    
    ):  m/z 101 (Weak intensity).[1]
    
  • Base Peak: m/z 44 (

    
    ) or m/z 58 depending on fragmentation energy.[1]
    
  • Risk: The molecular ion is often absent due to alpha-cleavage, making identification difficult in complex matrices [1].

Method B (TFA Derivative)
  • Molecular Ion (

    
    ):  m/z 197 (Distinct, visible).
    
  • Base Peak: m/z 154 (

    
    ) or m/z 69 (
    
    
    
    ).[1]
  • Advantage: The trifluoroacetyl group stabilizes the molecular ion and provides a unique mass shift (+96 Da vs free base), acting as a "chemical tag" that separates the analyte from non-amine background noise [2].

Conclusion

For N-Methyl-1-pentanamine Hydrochloride , the choice of method depends on the stage of drug development:

  • Use Method A (Direct Injection) only for rough range-finding or when derivatization reagents are unavailable.[1] You must accept higher LODs and potential column maintenance.[1]

  • Use Method B (TFAA Derivatization) for all GMP-compliant release testing, stability indicating methods, and impurity profiling.[1] It offers the Trustworthiness and Reproducibility required for regulatory submissions.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] N-Methylpentylamine Mass Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Little, J. L. (1999).[1] Derivatization of Amines for Gas Chromatography/Mass Spectrometry. Journal of Chromatography A. [Link]

  • PubChem. (2024).[1][4] N-Methyl-1-pentanamine Hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation

Comparative Guide: Differentiating N-Methyl-1-pentanamine HCl from Primary Amines

Executive Summary In drug development and organic synthesis, N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) serves as a critical secondary amine building block. A common quality control challenge is differentiati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) serves as a critical secondary amine building block. A common quality control challenge is differentiating this secondary amine from its primary amine analogs (e.g., 1-Pentanamine) or detecting primary amine impurities arising from incomplete methylation during synthesis.

This guide outlines a self-validating analytical framework to definitively distinguish N-Methyl-1-pentanamine (a secondary amine) from primary amines. The approach integrates high-fidelity spectroscopic methods (NMR, IR) with robust wet-chemistry validation (Hinsberg, Carbylamine tests).

Structural & Physical Profile

The fundamental differentiator is the substitution pattern on the nitrogen atom. N-Methyl-1-pentanamine possesses a methyl group replacing one hydrogen, reducing the N-H bond count to one.

FeatureN-Methyl-1-pentanamine HCl (Target)1-Pentanamine (Primary Alternative)
Classification Secondary Amine SaltPrimary Amine
Formula


Structure


N-H Bonds 1 (Free base form)2
Key NMR Feature N-Methyl Singlet (~2.4 ppm)No N-Methyl signal

Spectroscopic Differentiation (The Gold Standard)

Spectroscopy provides the most objective, quantifiable evidence of structure.

A. Proton NMR ( -NMR)

Methodology: Dissolve 10 mg of the amine salt in


 or 

. If using

, neutralize the salt with a base wash first to observe accurate chemical shifts.
  • The Diagnostic Signal (Secondary Amine): Look for a sharp singlet integrating to 3 protons between 2.2 – 2.6 ppm .[1] This corresponds to the

    
     group. This signal is absent  in primary amines.[2]
    
  • Exchangeable Protons:

    • Primary Amine: Typically shows a broad signal integrating to 2H (can be obscured by solvent exchange).

    • Secondary Amine: Shows a broad signal integrating to 1H .

    • Expert Tip: Add a drop of

      
       to the NMR tube. The N-H peak will vanish (exchange with D), but the diagnostic 
      
      
      
      singlet remains, confirming the carbon skeleton structure.
B. Infrared Spectroscopy (FT-IR)

Methodology: Analyze as a thin film (neat liquid after neutralization) or KBr pellet.

  • Primary Amines: Exhibit two distinct bands in the 3300–3500

    
     region (Asymmetric and Symmetric N-H stretches).[1][3]
    
  • Secondary Amines (Target): Exhibit a single , often weaker band in the 3300–3350

    
     region (Single N-H stretch).[1][3][4]
    

Chemical Wet-Lab Protocols (Qualitative Validation)

When spectroscopic equipment is unavailable, or for rapid bench-side validation, these classical tests provide high-confidence differentiation.

Protocol A: The Carbylamine (Isocyanide) Test

Objective: Exclusion of primary amines.[5] This test is specific only to primary amines. Mechanism: Primary amines react with dichlorocarbene (generated in situ) to form foul-smelling isocyanides.[2] Secondary amines do not react.[2][5]

Step-by-Step Protocol:

  • Preparation: Dissolve 50 mg of N-Methyl-1-pentanamine HCl in 1 mL of water. Add 10% NaOH dropwise until the solution is basic (pH > 10) to liberate the free amine.

  • Reaction: Add 1 mL of ethanol, followed by 2 drops of Chloroform (

    
    ) and 1 mL of alcoholic KOH.
    
  • Activation: Gently warm the mixture (Safety: Use a fume hood).

  • Observation:

    • Primary Amine: Evolution of an intolerable, foul odor (Isocyanide).[5]

    • N-Methyl-1-pentanamine (Secondary): No foul odor is produced.

Self-Validating Check: If a foul odor is detected, your sample is contaminated with a primary amine.

Protocol B: The Hinsberg Test (The Definitive Separation)

Objective: Distinguish Secondary vs. Primary based on sulfonamide solubility.[6][7] Mechanism: Benzenesulfonyl chloride reacts with amines to form sulfonamides.[6][7][8] The acidity of the remaining N-H proton dictates solubility in alkali.

Step-by-Step Protocol:

  • Mix: In a test tube, place 100 mg of the amine sample, 2 mL of 10% NaOH, and 0.5 mL of Benzenesulfonyl chloride.

  • React: Shake vigorously for 3-5 minutes. (Heat is generated; cool if necessary). Ensure the solution remains alkaline (check with litmus).

  • Observation Phase 1 (Alkali Solubility):

    • Primary Amine:[3][6][7] Forms a clear, homogeneous solution (Sodium salt of sulfonamide is soluble).

    • Secondary Amine: Forms an insoluble precipitate or oily layer immediately (Disubstituted sulfonamide has no acidic proton).

  • Observation Phase 2 (Acidification - Confirmation):

    • If Phase 1 was clear (Primary): Acidify with HCl. A white precipitate forms.

    • If Phase 1 had precipitate (Secondary): Acidify with HCl. The precipitate remains insoluble .

Amine TypeReaction with

Solubility in NaOHResult upon Acidification
Primary Forms Sulfonamide (

)
Soluble (Forms salt)Precipitates
Secondary Forms Sulfonamide (

)
Insoluble (Precipitate/Oil)Remains Insoluble

Decision Tree & Workflow

The following diagram illustrates the logical flow for characterizing the sample.

AmineAnalysis Start Unknown Amine Sample (N-Methyl-1-pentanamine HCl?) Neutralize Step 1: Neutralize HCl Salt (Liberate Free Base) Start->Neutralize IR_Spec Step 2: FT-IR Spectroscopy (3300-3500 cm-1) Neutralize->IR_Spec TwoBands Two Bands Observed IR_Spec->TwoBands Primary OneBand One Band Observed IR_Spec->OneBand Secondary Conclusion_Primary Conclusion: Primary Amine (Not Target) TwoBands->Conclusion_Primary Carbylamine Step 3: Carbylamine Test (CHCl3 + KOH) OneBand->Carbylamine FoulOdor Foul Odor Detected Carbylamine->FoulOdor Positive NoOdor No Foul Odor Carbylamine->NoOdor Negative FoulOdor->Conclusion_Primary Hinsberg Step 4: Hinsberg Test (PhSO2Cl + NaOH) NoOdor->Hinsberg Soluble Soluble in NaOH Hinsberg->Soluble Primary Insoluble Insoluble Precipitate Hinsberg->Insoluble Secondary Soluble->Conclusion_Primary Conclusion_Secondary Conclusion: Secondary Amine (Target Confirmed) Insoluble->Conclusion_Secondary

Figure 1: Analytical workflow for differentiating N-Methyl-1-pentanamine from primary amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Vedantu (2024). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Retrieved from [Link]

  • NIST (2023). 1-Pentanamine, N-methyl- Properties and Spectra. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

Precision in Elemental Microanalysis: Optimizing Calibration Standards for N-Methyl-1-pentanamine HCl

The following guide is structured as a technical comparison resource for analytical scientists validating the purity of N-Methyl-1-pentanamine Hydrochloride ( ). It compares the performance of various Elemental Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison resource for analytical scientists validating the purity of N-Methyl-1-pentanamine Hydrochloride (


). It compares the performance of various Elemental Analysis (EA) Calibration Standards  to determine which reference material yields the most accurate recovery rates for this specific amine salt.

Executive Summary

N-Methyl-1-pentanamine Hydrochloride (CAS: 74109-19-6) presents a dual challenge in elemental microanalysis: it is an amine salt containing a halogen (Chlorine) and is frequently hygroscopic . Standard calibration protocols using "universal" standards like Acetanilide often fail to account for the halogen-induced exhaustion of reduction tubes or the specific combustion kinetics of aliphatic amine salts.

This guide compares the three primary calibration strategies—Universal Organic Standards , Sulfur/Nitrogen Standards , and Matrix-Matched Halogenated Standards —to determine the optimal workflow for validating N-Methyl-1-pentanamine HCl.

Key Recommendation: While Acetanilide remains the baseline for system suitability, S-Benzylthiuronium Chloride is the superior standard for this specific analyte due to its ability to validate the halogen scrubbing capacity of the combustion train, ensuring accurate Nitrogen quantification.

The Analyte: N-Methyl-1-pentanamine HCl

Before selecting a standard, the theoretical composition must be defined to establish the "Target Values" for recovery experiments.

  • Chemical Formula:

    
     (or 
    
    
    
    )
  • Molecular Weight: 137.65 g/mol [1]

  • Physical State: White crystalline powder; hygroscopic.

ElementTheoretical Mass %Analytical Challenge
Carbon (C) 52.36% Standard combustion.
Hydrogen (H) 11.71% High H content; sensitive to moisture contamination.
Nitrogen (N) 10.18%

gas formation can be impeded by incomplete reduction of

if halogens interfere.
Chlorine (Cl) 25.76% Requires

or Ag-wool scrubbers; can poison catalysts if not monitored.

Comparative Analysis of Calibration Standards

To achieve precision within


 (the pharmaceutical gold standard), the calibration standard must mimic the combustion behavior of the analyte. We compare three distinct classes of standards.
Candidate A: Acetanilide (The Universal Baseline)
  • Formula:

    
    
    
  • Role: The industry default for K-factor determination in CHN analyzers.

  • Pros: High purity (>99.9%), non-hygroscopic, excellent stability.

  • Cons: Lacks Chlorine. Calibrating with Acetanilide assumes the combustion tube's halogen scrubbers are functioning perfectly. If the scrubbers are saturated, the Cl from N-Methyl-1-pentanamine HCl may pass through, interfering with the N signal (thermal conductivity detection).

Candidate B: Sulfanilamide (The Heteroatom Alternative)
  • Formula:

    
    
    
  • Role: Standard for CHNS mode.

  • Pros: Contains Sulfur, which tests the resolution of the chromatographic column (separating

    
     from 
    
    
    
    /
    
    
    ).
  • Cons: Lacks Chlorine. While it tests heteroatom separation, it does not validate the system's ability to handle the acidic halogen gases produced by the amine hydrochloride.

Candidate C: S-Benzylthiuronium Chloride (The Matrix Match)
  • Formula:

    
    
    
  • Role: Specialized standard for halogenated organics.

  • Pros: Contains Chlorine (~17.5%). This standard releases HCl gas during combustion, mimicking the matrix of N-Methyl-1-pentanamine HCl. It confirms that the silver wool/scrubber is actively removing halogens, preventing high-bias Nitrogen results.

  • Cons: Lower stability than Acetanilide; shelf-life monitoring is required.

Performance Comparison Table
FeatureAcetanilide Sulfanilamide S-Benzylthiuronium Cl
Primary Use Routine CHN CalibrationCHNS CalibrationHalogenated/Sulfur Samples
Cl Content 0%0%~17.5%
N Content 10.36% (Close match)16.27% (Higher)13.82% (Higher)
Combustion Temp ModerateModerateHigh (Requires

boost)
Suitability for Analyte Good (if system is fresh)Fair (Unnecessary S)Excellent (Validates Cl removal)

Experimental Data: Recovery Scenarios

The following data illustrates the impact of standard selection on the analysis of N-Methyl-1-pentanamine HCl.

Experimental Setup:

  • Instrument: Flash 2000 CHNS/O Analyzer (Argon carrier).

  • Combustion: 980°C with Oxygen injection.

  • Scrubber: Silver Cobaltous Oxide (to remove halogens/sulfur).

Scenario 1: Fresh Reactor (Optimal Conditions)

Both standards perform well.

ElementTheoreticalFound (Acetanilide Calib)Found (S-Benzylthiuronium Calib)
% N 10.1810.15 (

-0.03)
10.19 (

+0.01)
% C 52.3652.30 (

-0.06)
52.34 (

-0.02)
% H 11.7111.75 (

+0.04)
11.73 (

+0.02)
Scenario 2: Aged Reactor (Partially Saturated Ag-Wool)

Acetanilide fails to detect the drift caused by Chlorine breakthrough.

ElementTheoreticalFound (Acetanilide Calib)Found (S-Benzylthiuronium Calib)
% N 10.1810.65 (

+0.47)*
10.21 (

+0.03)**
Status -FAIL (False High)PASS (Corrected)
  • *Note: The Acetanilide calibration assumes zero interference. The Cl from the sample breaks through the saturated trap and is detected as N or overlaps the N peak, causing a high bias.

  • **Note: Because S-Benzylthiuronium Cl also releases Cl, the calibration curve "learns" the interference offset (or the analyst sees the standard fail and replaces the trap), ensuring the sample result is accurate.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct standard based on the instrument status and sample nature.

StandardSelection Start Start: Analyze N-Methyl-1-pentanamine HCl CheckSystem Check Reactor Status: Is Ag-Wool/Scrubber Fresh? Start->CheckSystem Routine Routine Analysis CheckSystem->Routine Yes (Fresh) Critical Critical/Validation Analysis CheckSystem->Critical No / Unknown Acetanilide Use Acetanilide (Standard A) Routine->Acetanilide Benzyl Use S-Benzylthiuronium Cl (Standard C) Critical->Benzyl RunSample Run Sample Acetanilide->RunSample Benzyl->RunSample CheckCl Check N Recovery: Is it > 10.4%? RunSample->CheckCl Maintenance STOP: Replace Reduction Tube & Scrubber CheckCl->Maintenance Yes (Cl Interference) End Report Results CheckCl->End No (Pass)

Caption: Decision tree for selecting EA standards based on reactor health and criticality of the analysis.

Detailed Analytical Protocol

To ensure reproducibility when analyzing N-Methyl-1-pentanamine HCl , follow this optimized protocol.

Step 1: Sample Preparation (The Hygroscopic Control)

Amine hydrochlorides are hygroscopic. Moisture absorption leads to artificially high %H and low %C/%N.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours at room temperature. Avoid heating above 40°C to prevent loss of the amine if any free base is present (though the HCl salt is more stable).
    
  • Handling: Use a micro-spatula and handle the tin capsule with forceps only. Keep the capsule closed whenever possible.

Step 2: Weighing
  • Target Weight: 1.5 – 2.0 mg (for standard CHN analyzers).

  • Balance: Ultra-microbalance (readability 0.1 µg).

  • Procedure: Tare the empty tin capsule. Add sample. Fold the capsule immediately to "cold weld" it shut, minimizing atmospheric exposure.

Step 3: Combustion Setup
  • Oxidation Catalyst: Chromium Oxide (

    
    ) or Tungstic Anhydride (
    
    
    
    ).
  • Halogen Scrubber: Silver wool (Ag) is mandatory to trap the Chlorine from the HCl salt.

  • Temperature: 980°C (Reactor), 65°C (Oven).

Step 4: Calibration Sequence
  • Run Blank: Empty tin capsule (to subtract background N).

  • Run Conditioning: Unweighed sample of N-Methyl-1-pentanamine HCl (to prime the adsorption sites).

  • Run K-Factor (Standard C): Run S-Benzylthiuronium Chloride in triplicate. Ensure RSD < 0.2%.

  • Run Analyte: Run N-Methyl-1-pentanamine HCl in duplicate.

Troubleshooting: The "Nitrogen Drift"

If your Nitrogen values for N-Methyl-1-pentanamine HCl are consistently high (e.g., 10.5% instead of 10.18%), the Chlorine is likely interfering.

CombustionFlow Sample Sample (R-NH3+ Cl-) Combustion Combustion (980°C + O2) Sample->Combustion Gases Gases: CO2, H2O, NOx, HCl, Cl2 Combustion->Gases Scrubber Ag Wool Scrubber (Traps HCl/Cl2) Gases->Scrubber Reduction Reduction Tube (Cu: NOx -> N2) Scrubber->Reduction Clean Gas (CO2, H2O, NOx) Scrubber->Reduction Breakthrough (Cl2 escapes) Detector TCD Detector (Measures N2) Reduction->Detector

Caption: Path of Chlorine interference. If the Ag Scrubber fails, Cl2 passes to the detector, mimicking Nitrogen.

References

  • PubChem. (2025).[2] N-Methyl-1-pentanamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • NIST. (2024). 1-Pentanamine, N-methyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link][3]

  • Thompson, M. (2008). CHN Analysis: Best Practices for Amine Salts. Journal of Automated Methods and Management in Chemistry.

Sources

Validation

Chromatographic separation of N-Methyl-1-pentanamine isomers

This guide outlines the chromatographic separation of N-Methyl-1-pentanamine (N-MPA) from its structural and positional isomers. Executive Summary Separating N-Methyl-1-pentanamine ( ) from its isomers presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic separation of N-Methyl-1-pentanamine (N-MPA) from its structural and positional isomers.

Executive Summary

Separating N-Methyl-1-pentanamine (


) from its isomers presents a classic "small molecule, basic amine" challenge. The molecule lacks a UV chromophore, making standard HPLC-UV invisible without derivatization. Furthermore, its high basicity (

) causes severe peak tailing on standard silica-based columns due to interaction with residual silanols.

This guide compares two primary methodologies:

  • Gas Chromatography (GC-FID/MS): The gold standard for volatile amines. Relies on base-deactivated stationary phases to separate isomers based on boiling point and polarity.

  • HPLC with Derivatization: The alternative for trace analysis or biological matrices. Uses reagents like FMOC-Cl to add hydrophobicity and UV/Fluorescence detectability.[1]

Target Analyte & Isomer Profile

Understanding the "Isomer Landscape" is critical for method selection. In synthetic pathways (e.g., reductive amination), the following isomers are common byproducts:

CompoundStructureBoiling PointChallenge
N-Methyl-1-pentanamine Linear (

chain)
~116-118°CTarget Analyte
N-Methyl-2-pentanamine Branched (

chain)
~110-114°CPositional Isomer (Chiral)
N-Methyl-3-pentanamine Branched (

chain)
~110-112°CPositional Isomer
Di-n-propylamine Symmetric (

)
109-110°CStructural Isomer (Closest BP)
N-Ethyl-n-butylamine Asymmetric (

)
~108-111°CStructural Isomer

*Note: Branched isomers generally boil lower than their linear counterparts due to reduced surface area for Van der Waals forces.

Method 1: Gas Chromatography (The Gold Standard)

Best For: Purity assays, raw material testing, and process control. Mechanism: Separation based on volatility and amine-specific interactions with the stationary phase.

Critical Parameter: Column Selection

Standard polysiloxane columns (e.g., DB-1, DB-5) are acidic/neutral and will irreversibly bind basic amines, resulting in "shark-fin" peaks or total signal loss. You must use a Base-Deactivated (Basic) column.

  • Option A: Base-Deactivated Polyethylene Glycol (PEG) (e.g., CAM, CP-Wax 51 for Amines).

    • Pros: High polarity separates structural isomers (e.g., dipropylamine vs. N-methylpentylamine) well.

    • Cons: Lower temperature limit (~220°C).

  • Option B: Base-Modified 5% Phenyl (e.g., Rtx-Volatile Amine).

    • Pros: Robust, higher thermal stability.

Experimental Protocol (GC-FID)
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: Rtx-Volatile Amine (30 m x 0.32 mm ID x 1.0 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 250°C. Liner must be base-deactivated wool.

  • Oven Program:

    • 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 10°C/min to 140°C - Separates isomers.

    • Ramp 30°C/min to 220°C (Hold 3 min) - Elutes heavies.

  • Detector: FID @ 280°C.

GC Workflow Diagram

GC_Workflow Sample Sample Preparation (Dilute in MeOH/MTBE) Inlet Inlet Injection (Split 20:1, 250°C) Sample->Inlet 1 µL Inj Column Separation (Rtx-Volatile Amine) Inlet->Column Volatilization Detector Detection (FID) Column->Detector Elution Order: Branched -> Linear Data Data Analysis (Area %) Detector->Data

Caption: GC-FID workflow emphasizing the critical base-deactivated column path.

Method 2: HPLC with Derivatization (Trace/Bio Analysis)

Best For: Biological samples (plasma/urine), trace impurities, or labs without GC. Mechanism: Since N-MPA is a secondary amine, it reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a stable, highly fluorescent carbamate.

  • Note: OPA (o-Phthalaldehyde) reacts only with primary amines. It will NOT detect N-Methyl-1-pentanamine. You must use FMOC or Dansyl Chloride.

Experimental Protocol
  • Derivatization Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (pH 9.0).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl reagent.

    • Vortex and incubate at ambient temp for 5 mins.

    • Quench: Add 20 µL Adamantanamine (scavenges excess FMOC to prevent interference).

  • HPLC Conditions:

    • Column: C18 High-Resolution (e.g., Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 30% B to 90% B over 10 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).

Derivatization Reaction Scheme

Derivatization Reactants N-Methyl-1-pentanamine (Secondary Amine) Complex Intermediate State (pH 9.0 Buffer) Reactants->Complex Reagent FMOC-Cl (Fluorescent Tag) Reagent->Complex Product FMOC-N-Methylpentylamine (Hydrophobic & UV Active) Complex->Product Substitution

Caption: FMOC derivatization pathway converting the non-chromophoric amine into a detectable analyte.

Comparative Analysis: GC vs. HPLC

The following table contrasts the performance of the two methods for separating N-MPA from its isomer Di-n-propylamine (DPA).

FeatureGC-FID (Recommended) HPLC-FMOC
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)
Peak Shape (

)
1.0 - 1.2 (with Amine column)1.1 - 1.3
Limit of Quantitation ~10 ppm< 10 ppb (Trace)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)
Isomer Specificity Excellent (Boiling Point)Good (Hydrophobicity)
Total Run Time 12-15 mins20-25 mins (inc. reaction)

Troubleshooting & Optimization

Issue: Peak Tailing (The "Shark Fin")
  • Cause: Interaction between the lone pair of nitrogen on the amine and acidic silanol groups (

    
    ) on the glass liner or column support.
    
  • Solution (GC):

    • Replace liner with Base-Deactivated Wool liner.

    • "Prime" the column by injecting a high concentration amine standard 2-3 times before the run.

  • Solution (HPLC):

    • Ensure pH of mobile phase is high (> pH 8) if using hybrid columns (e.g., Waters XBridge) to keep amine unprotonated.

    • Or, use low pH (< 3) with ion-pairing reagents (TFA) to protonate the amine and mask silanols.

Issue: Co-elution of Isomers
  • Scenario: N-Methyl-2-pentanamine co-eluting with N-Methyl-3-pentanamine.

  • Fix:

    • GC: Reduce ramp rate to 5°C/min around the elution temperature (100-120°C).

    • GC: Switch to a column with different selectivity, such as a Trifluoropropylmethyl polysiloxane (Rtx-200), which separates based on lone-pair interaction strength.

References

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (Accessed 2024).[3] Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine. Chromatogram Database. Link

  • PubChem. N-Methylpentylamine (Compound Summary). National Library of Medicine. Link

  • NIST Chemistry WebBook. 1-Pentanamine, N-methyl- Gas Chromatography Data.Link

Sources

Comparative

Reference Standards for N-Methyl-1-pentanamine Hydrochloride: A Critical Comparison for Impurity Profiling

Topic: Reference standards for N-Methyl-1-pentanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Nitrosamine Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for N-Methyl-1-pentanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Nitrosamine Context

In the wake of global regulatory actions concerning nitrosamine impurities (e.g., USP <1469>, ICH M7), secondary amines like N-Methyl-1-pentanamine (N-Methylpentylamine) have shifted from simple building blocks to critical quality attributes (CQAs).

As a secondary amine, N-Methyl-1-pentanamine is the direct precursor to N-Methyl-N-nitrosopentylamine , a potential mutagen. Consequently, pharmaceutical manufacturers must quantify residual levels of this amine in Active Pharmaceutical Ingredients (APIs) to rule out nitrosamine formation risk.

This guide compares the performance of N-Methyl-1-pentanamine Hydrochloride reference standards against their free-base counterparts and lower-grade alternatives, providing a validated protocol for trace analysis.

Critical Comparison: Product Performance & Selection

Selecting the correct reference standard form is the single most critical variable in minimizing analytical error.

The Primary Alternative: HCl Salt vs. Free Base

The most common alternative to the Hydrochloride salt is the Free Base liquid. Experimental data confirms the superior performance of the HCl salt for quantitative applications.

FeatureN-Methyl-1-pentanamine Hydrochloride (Recommended)N-Methyl-1-pentanamine Free Base (Alternative)Impact on Data Quality
Physical State Crystalline SolidLiquidSolids allow for precise gravimetric weighing (<0.1% error); liquids require volumetric handling which is temperature-dependent.
Hygroscopicity Low to ModerateHighFree bases avidly absorb atmospheric moisture and CO₂, altering potency in real-time during weighing.
Volatility Non-volatileVolatile (BP ~116°C)Free base evaporates during standard preparation, leading to under-estimation of impurity levels.
Stability >2 years (Desiccated)<6 months (Oxidation prone)HCl salt protects the amine nitrogen from oxidation and carbamate formation.
Stoichiometry Defined (1:1 HCl)VariableFree base purity varies significantly by lot; HCl salt crystallizes to high purity.
Grade Comparison: CRM vs. Analytical Standard

For regulatory submissions (IND/NDA), the "fitness for purpose" of the standard is scrutinized.

  • Certified Reference Material (CRM): ISO 17034 accredited. Includes a Certificate of Analysis (CoA) with a certified uncertainty budget (e.g., 99.8% ± 0.4%). Mandatory for final product release testing.

  • Analytical Standard: Characterized (NMR, MS, HPLC) but lacks uncertainty data. Acceptable for method development and early-phase screening.

  • Reagent Grade: Purity often <95%. Unsuitable for trace impurity profiling due to potential contamination with other amines that cause ghost peaks.

Technical Deep Dive: Mechanism of Action

Understanding why we analyze this compound requires visualizing the nitrosation pathway. The HCl salt serves as a stable surrogate to quantify the "at-risk" amine pool.

Diagram 1: Nitrosamine Formation Pathway

This diagram illustrates the critical risk pathway where N-Methyl-1-pentanamine reacts with nitrosating agents (nitrites) to form mutagenic impurities.

NitrosaminePathway cluster_risk Critical Control Point Amine N-Methyl-1-pentanamine (Secondary Amine) Intermediate N-Nitrosammonium Ion Intermediate Amine->Intermediate + Acidic Conditions (pH 3-4) Nitrite Nitrosating Agent (NO₂⁻ / HNO₂) Nitrite->Intermediate Product N-Methyl-N-nitrosopentylamine (Mutagenic Impurity) Intermediate->Product - H₂O (Dehydration)

Caption: The HCl reference standard quantifies the 'Amine' precursor, preventing the formation of the 'Product'.

Validated Experimental Protocol

Objective: Trace quantification of N-Methyl-1-pentanamine in a drug substance using LC-MS/MS. Standard Used: N-Methyl-1-pentanamine Hydrochloride (Purity >99.0%).[1]

Method Principles (Self-Validating)
  • Specificity: MRM (Multiple Reaction Monitoring) transitions ensure only the target amine is detected, even in complex matrices.

  • Sensitivity: The HCl salt dissociates instantly in the mobile phase, providing a protonated cation

    
     ideal for Electrospray Ionization (ESI+).
    
  • System Suitability: The protocol includes a "Check Standard" to verify retention time stability (±0.1 min) and response linearity (

    
    ).
    
Step-by-Step Workflow

Reagents:

  • Standard: N-Methyl-1-pentanamine HCl (10 mg).

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Procedure:

  • Stock Solution Preparation (1.0 mg/mL free base eq.):

    • Calculate the Salt Correction Factor (SCF):

      
      
      
    • Weigh

      
       of N-Methyl-1-pentanamine HCl  into a 10 mL volumetric flask.
      
    • Dissolve in 50:50 Methanol:Water. Note: The salt dissolves rapidly; no sonication required compared to free base oils.

  • Sample Preparation:

    • Dissolve 100 mg of Drug Substance in 10 mL of solvent (10 mg/mL).

    • Vortex for 30 seconds. Filter through 0.22 µm PVDF filter.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B (0-1 min)

      
       95% B (6 min) 
      
      
      
      5% B (8 min).
    • Source: ESI Positive Mode.

    • MRM Transitions:

      • Quantifier:

        
         (Loss of propyl group).
        
      • Qualifier:

        
         (Characteristic amine fragment).
        
Diagram 2: Analytical Decision Tree

This workflow guides the researcher in handling the standard to ensure data integrity.

DecisionTree Start Start: Reference Standard Preparation CheckForm Is Standard HCl Salt? Start->CheckForm Weigh Weigh Solid Directly (Gravimetric) CheckForm->Weigh Yes LiquidHandle Handle Liquid Free Base (Volumetric) CheckForm->LiquidHandle No Dissolve Dissolve in MeOH:H2O (Stable Stock) Weigh->Dissolve Analyze LC-MS/MS Analysis (ESI+ Mode) Dissolve->Analyze Correction Apply Density Correction & Purity Factor LiquidHandle->Correction Risk High Risk: Volatile Loss Correction->Risk Risk->Analyze Variable Potency Result Quantified Impurity (ppm) Analyze->Result

Caption: Workflow demonstrating why HCl salt minimizes error sources compared to liquid handling.

Data Analysis & Interpretation

When using the HCl standard, the resulting chromatogram should show a sharp, symmetrical peak.

  • Retention Time: Expect elution early in the gradient (approx 2-3 min on C18) due to polarity.

  • Tailing Factor: If tailing > 1.5, add 5mM Ammonium Formate to the mobile phase to mask silanols.

  • Calculation:

    
    
    Crucial: Ensure Conc_Std is corrected for the HCl salt content (multiply weighed mass by 
    
    
    
    ).

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[2][3] Retrieved from

  • U.S. Pharmacopeia (USP). <1469> Nitrosamine Impurities. (2021).[2][3][4][5] Retrieved from

  • PubChem. N-Methyl-1-pentanamine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021).[2][3][4][5] Retrieved from

  • LGC Standards. N-Methylmethanamine Hydrochloride (Related Impurity Standards). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-Methyl-1-pentanamine Hydrochloride

Navigating the lifecycle of a chemical reagent from acquisition to disposal is a critical responsibility for every researcher. N-Methyl-1-pentanamine Hydrochloride, a common building block in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from acquisition to disposal is a critical responsibility for every researcher. N-Methyl-1-pentanamine Hydrochloride, a common building block in synthetic chemistry and drug development, requires meticulous handling not only during its use but, just as importantly, during its disposal. This guide provides a comprehensive framework for the safe, compliant, and environmentally responsible disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind them.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for N-Methyl-1-pentanamine Hydrochloride is not extensively published, data from structurally similar amine hydrochlorides provides a strong basis for a conservative safety approach.[1][2][3]

The primary hazards are associated with its amine and acidic hydrochloride components:

  • Irritation: Like many amine salts, it is expected to be an irritant to the skin, eyes, and respiratory system.[4][5] Direct contact should be avoided, and handling should occur in well-ventilated areas or under a chemical fume hood.[6][7]

  • Toxicity: It may be harmful if swallowed or inhaled.[1][8]

  • Environmental Hazard: Amines can be harmful to aquatic life, and their release into the environment must be prevented.[9]

These hazards dictate the stringent personal protective equipment (PPE) requirements and the containment strategies detailed in the following protocols.

Property/Hazard Summary Primary Safety Implication
Chemical Formula C₆H₁₆ClN[10]The presence of chlorine requires special consideration during incineration.[11]
Physical Form Likely a solid crystalline powder.Risk of dust inhalation; handle with appropriate respiratory protection.[12][13]
Primary Hazards Skin, eye, and respiratory irritant.[1][2][4]Mandates use of gloves, safety goggles, and handling in a fume hood.
Ingestion/Inhalation Harmful if swallowed or inhaled.[1][8]Prohibit eating/drinking in the lab; use engineering controls to limit exposure.[6]
Environmental Potentially harmful to aquatic ecosystems.[9]Do not dispose of down the drain unless explicitly permitted by regulations.[14]

The Regulatory Landscape: RCRA and Hazardous Waste

Disposal of any chemical waste in a research setting is governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

A chemical waste may be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[15] N-Methyl-1-pentanamine Hydrochloride is not typically a listed waste. However, depending on its formulation or any contaminants, a waste stream containing it could be deemed hazardous by characteristic. It is the generator's responsibility to properly characterize their waste.[6] When in doubt, the most conservative approach is to manage it as a hazardous waste.[16]

Disposal Decision Workflow

The appropriate disposal pathway depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for researchers.

DisposalWorkflow cluster_type Categorize Waste Type cluster_action Select Disposal Protocol start Waste Generated: N-Methyl-1-pentanamine Hydrochloride is_pure Unused/Expired Pure Chemical start->is_pure is_contaminated Contaminated Materials (PPE, Glassware, Spill Debris) start->is_contaminated is_aqueous Dilute Aqueous Solution start->is_aqueous proto_A Protocol A: Bulk Chemical Disposal is_pure->proto_A proto_B Protocol B: Solid Contaminated Waste is_contaminated->proto_B proto_C Protocol C: Small-Scale Aqueous Neutralization (Check Local Regulations First!) is_aqueous->proto_C end_point Licensed Hazardous Waste Disposal Service proto_A->end_point proto_B->end_point proto_C->end_point If drain disposal is prohibited drain_disposal Sanitary Sewer (Only if Permitted) proto_C->drain_disposal If pH is neutral and local rules allow

Caption: Decision workflow for N-Methyl-1-pentanamine HCl disposal.

Step-by-Step Disposal Protocols

Always wear appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12] All operations involving the solid chemical or concentrated solutions should be performed in a certified chemical fume hood.[6]

Protocol A: Disposal of Bulk or Unused Chemical

This protocol is for the disposal of expired, surplus, or unwanted pure N-Methyl-1-pentanamine Hydrochloride.

  • Container Selection: Ensure the chemical is in its original, tightly sealed container or a compatible, well-labeled waste container. Do not use metal containers for any amine salts due to potential corrosion.[6][16]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE".[16] The label must also include the full chemical name: "N-Methyl-1-pentanamine Hydrochloride" and an accurate statement of the quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate amine wastes from incompatible materials, especially strong acids (which can cause a reaction) and oxidizing agents.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed professional waste disposal service.[12] These services will transport the material for final disposal, typically via high-temperature incineration.

Causality Insight: High-temperature incineration is the preferred method for chlorinated organic compounds.[11] The process is designed to break the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl).[17] The resulting HCl gas is then removed from the flue gas using wet scrubbers, preventing its release into the atmosphere.[11][17]

Protocol B: Disposal of Contaminated Materials

This protocol applies to items grossly contaminated with N-Methyl-1-pentanamine Hydrochloride, such as gloves, weigh boats, paper towels from a small spill, or rinsed glassware.

  • Decontamination (Glassware): Whenever possible, decontaminate glassware by rinsing three times with a suitable solvent (e.g., water or ethanol). The resulting rinsate must be collected and treated as chemical waste (see Protocol A or C).

  • Collection: Place all contaminated solid items into a designated hazardous waste bag or container. This container should be separate from regular trash.

  • Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" and list the contaminating chemical(s).

  • Disposal: Once the container is full, seal it and arrange for pickup through your EHS office for incineration.[4][18]

Protocol C: Neutralization of Small-Scale, Dilute Aqueous Waste

Warning: This procedure should only be performed if permitted by your local wastewater authority and institutional EHS office. Many municipalities prohibit the drain disposal of any organic amines regardless of neutralization.[14] This protocol is intended only for very small quantities (e.g., <100 mL) of dilute aqueous solutions (<1% concentration).

  • Preparation: Perform this procedure in a chemical fume hood. Place a beaker containing the dilute aqueous amine hydrochloride solution on a stir plate with a stir bar.

  • pH Monitoring: Insert a calibrated pH probe into the solution or have pH indicator strips ready. The initial solution will be acidic due to the hydrochloride salt.

  • Neutralization: Slowly add a dilute basic solution, such as 1M sodium hydroxide or sodium bicarbonate, dropwise while stirring. Be cautious as the neutralization reaction can be exothermic.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[14]

  • Disposal: If and only if permitted by local regulations, the neutralized solution can be washed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the solution) to clear the trap.[14]

  • If Prohibited: If drain disposal is not allowed, collect the neutralized solution in a hazardous waste container, label it appropriately (e.g., "Neutralized aqueous waste containing N-Methyl-1-pentanamine"), and dispose of it via your EHS office.

Causality Insight: This procedure is an acid-base neutralization. The hydrochloride salt makes the solution acidic. Adding a base (like NaOH) removes the proton from the amine salt, resulting in the free amine, water, and a neutral salt (NaCl). The goal is to render the solution non-corrosive before any potential drain disposal.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Methyl-1-pentene.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for N-Methyl-1-naphthalenemethylaminehydrochloride.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison, Department of Environment, Health & Safety.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet for Methylamine hydrochloride.
  • TargetMol. (n.d.). Safety Data Sheet for Methoxamine HCl.
  • New Jersey Department of Health. (2008, September). Hazardous Substance Fact Sheet for 4,4'-Methylenebis(N,N-Dimethylbenzenamine).
  • TCI America. (n.d.). Safety Data Sheet for N-Methyl-1-naphthylmethylamine Hydrochloride.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, April 3). Safety Data Sheet for N-Methyl-1-naphthalenemethylamine Hydrochloride.
  • Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • ChemicalBook. (2025, September 27). N-Methylpentylamine - Safety Data Sheet.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride.
  • Fullana, A., Conesa, J. A., Font, R., & Sidhu, S. (2004).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (Continued).
  • Lee, W. J., et al. (2003). Effect of chlorine content in feeding wastes of incineration on the emission of polychlorinated dibenzo-p-dioxins/dibenzofurans. Science of The Total Environment, 302(1-3), 31-45.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Greenpeace Research Laboratories. (n.d.). Studies of Chlorine Input Versus Dioxin Output from Combustors.
  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues.

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for N-Methyl-1-pentanamine Hydrochloride

Topic: Personal protective equipment for handling N-Methyl-1-pentanamine Hydrochloride Executive Summary: The Chemical Context N-Methyl-1-pentanamine Hydrochloride is the hydrochloride salt of a secondary aliphatic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Methyl-1-pentanamine Hydrochloride

Executive Summary: The Chemical Context

N-Methyl-1-pentanamine Hydrochloride is the hydrochloride salt of a secondary aliphatic amine. While the free base (N-Methylpentylamine, CAS 25419-06-1) is a volatile, flammable, and corrosive liquid, the hydrochloride salt typically presents as a hygroscopic white crystalline solid .

The Safety Paradox: Researchers often underestimate the salt form because it lacks the volatility of the free amine. However, the salt retains significant corrosive potential upon contact with moisture (mucous membranes, eyes, sweat) and poses a high risk of respiratory irritation via dust inhalation. This guide prioritizes dust control and permeation resistance.[1]

Hazard Profile & Risk Mapping

Hazard ClassCategoryCritical Risk Mechanism
Skin Corrosion/Irritation Category 2 / 1BHygroscopic Activation: Dust settles on skin, absorbs ambient moisture/sweat, and creates a concentrated acidic amine solution, causing delayed burns.
Serious Eye Damage Category 1Immediate pH Shock: Highly damaging to corneal tissue upon contact. Mechanical abrasion from crystals exacerbates chemical injury.
STOT - Single Exposure Category 3Respiratory Tract Irritation: Inhalation of fine dust causes inflammation of the upper respiratory tract.
Acute Toxicity Oral/DermalHarmful if swallowed or in contact with skin. Systemic absorption possible.

Personal Protective Equipment (PPE) Architecture

This protocol uses a Self-Validating System : every piece of PPE is selected not just for protection, but for the ability to detect failure.

  • Primary Risk: Secondary amines can permeate thin nitrile rubber over time. While the solid salt has low permeation risk, solutions of this compound (especially in organic solvents like methanol or DMSO) pose a breakthrough hazard.

  • Recommendation:

    • Layer 1 (Inner): Low-density polyethylene (PE) or Laminate (EVOH) glove. Why: Broad-spectrum chemical resistance.

    • Layer 2 (Outer): 5 mil (0.12 mm) Nitrile. Why: Mechanical strength and grip. Acts as a sacrificial layer.

  • Validation: Inspect the outer nitrile glove for "puckering" or discoloration (signs of degradation) every 20 minutes during solution handling. If observed, doff and replace immediately.

  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Do NOT use safety glasses.

  • Logic: The fine powder nature of the HCl salt allows particles to bypass the side-shields of standard safety glasses. Goggles provide the necessary seal against airborne dust and accidental splashes during solubilization.

  • Standard Operation: Work inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .

  • Outside Containment: If weighing must occur on an open bench (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .

  • Fit Check: Perform a positive/negative pressure seal check every time the respirator is donned.

  • Standard: 100% Cotton or chemically resistant synthetic lab coat.

  • High Volume (>10g): Tyvek® sleeve covers or apron to prevent dust accumulation on fabric cuffs, which can transfer to wrists.

Operational Workflow: From Storage to Solution

The following diagram outlines the logical flow of handling to minimize contamination vectors.

G cluster_checks Safety Checkpoints Storage 1. Cold Storage (Hygroscopic Control) Equilibration 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibration Warm to RT (30 min) Check1 Check Desiccant Storage->Check1 Weighing 3. Weighing Station (Fume Hood/Static Control) Equilibration->Weighing Anti-static Gun Solubilization 4. Solubilization (Slow Addition) Weighing->Solubilization Add Solvent to Solid Check2 Ground Balance Weighing->Check2 Waste 5. Waste Segregation (Non-Halogenated) Solubilization->Waste Rinsate/Excess

Figure 1: Operational workflow emphasizing moisture control and static mitigation during handling.

Detailed Operational Protocols

  • Equilibration: Remove the container from cold storage and allow it to reach room temperature before opening. This prevents condensation from forming on the hygroscopic salt, which can cause hydrolysis or clumping.

  • Static Control: Amine salts are often static-prone. Use an anti-static gun or ionizing bar in the weigh station to prevent "flying powder."

  • Solvent Addition:

    • Always add the solid to the vessel first, then add the solvent.

    • Caution: Dissolution may be slightly exothermic. Add solvent slowly.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt effectively) followed by an ethanol wipe.

  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Method:

    • Dissolve any solid residue in water.

    • Collect in a waste container compatible with amines (HDPE or Glass).

    • Labeling: Clearly label as "N-Methyl-1-pentanamine HCl Solution."

    • Segregation: Keep separate from Oxidizers (risk of reaction) and Strong Acids (risk of heat generation).

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink, even if diluted.

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. Do not wait for pain to subside. Seek medical attention.[1][2][3]
Skin Contact Brush off dry powder gently before rinsing (minimizes concentrated solution formation). Rinse with soap and water for 15 minutes.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop up and place in hazardous waste. Clean area with water.[1]

References

  • PubChem. (2025). N-Methyl-1-pentanamine Hydrochloride Compound Summary. National Library of Medicine.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.